3-Amino-6-methoxypyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBPONDYDVMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222846 | |
| Record name | 6-Methoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-84-8 | |
| Record name | 3-Amino-6-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Methoxypyridazin-3-amine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7252-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73703 | |
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| Record name | 6-Methoxypyridazin-3-amine | |
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| Record name | 6-methoxypyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-METHOXYPYRIDAZIN-3-AMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H9A46C5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Amino-6-methoxypyridazine chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Amino-6-methoxypyridazine, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with an amino group at the 3-position and a methoxy group at the 6-position.[1] This structure consists of a six-membered aromatic ring with two adjacent nitrogen atoms, which gives the compound distinct electronic and chemical properties.[1] The presence of both an electron-donating amino group and a methoxy group modifies its reactivity and utility.[1] It is a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1][2] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2]
Chemical Structure and Identification
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | 6-methoxypyridazin-3-amine[2][3][4] |
| CAS Number | 7252-84-8[2][3][4][5][6][7][8] |
| Molecular Formula | C₅H₇N₃O[2][5][7][8][9][10] |
| SMILES | COC1=NN=C(C=C1)N[2][3] |
| InChI | InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)[2][3] |
| InChIKey | YPWBPONDYDVMLX-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The key physicochemical properties of this compound are presented in the table below. The compound is a white to off-white solid.[10] It shows moderate solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide, but its aqueous solubility is limited.[1]
| Property | Value |
| Molecular Weight | 125.13 g/mol [2][3][5][7][8] |
| Melting Point | 108-109 °C[1][10] or 103-105 °C[5][6] |
| Boiling Point (Predicted) | 353.5 ± 22.0 °C at 760 mmHg[1][10] |
| Density (Predicted) | 1.224 g/cm³[1][10] |
| pKa (Predicted) | 5.84 ± 0.10[10] |
| XLogP3 | -0.4[3] |
| Topological Polar Surface Area | 61 Ų[3] |
Spectroscopic Data
Characterization of this compound is typically confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[1]
-
¹H NMR (CDCl₃): δ 6.81 (m, 2H), 4.62 (br s, 2H), 4.00 (s, 3H)[5]
Experimental Protocols
Synthesis of this compound from 3-Amino-6-chloropyridazine [5][6]
This protocol describes a common method for synthesizing the title compound via nucleophilic substitution.
Materials:
-
3-Amino-6-chloropyridazine (3.40 g, 0.026 mol)
-
Sodium metal (0.61 g, 0.027 mol)
-
Anhydrous Methanol (50 ml)
-
Petroleum ether-chloroform solution (60:40)
-
Activated charcoal
-
Carius tube and furnace
Procedure:
-
A solution of sodium methoxide in methanol is prepared by carefully dissolving 0.61 g of clean sodium metal in 50 ml of anhydrous methanol.
-
3.40 g of 3-amino-6-chloropyridazine is placed in a Carius tube with the freshly prepared sodium methoxide solution.
-
The Carius tube is sealed and heated in a Carius furnace at 160 °C for 20-24 hours.[5]
-
After heating, the tube is allowed to cool to room temperature before being carefully opened.
-
The contents are removed, and the resulting light brown solid is filtered off.
-
The filtrate is concentrated by evaporating it to dryness at room temperature using an air jet.
-
The resulting orange-brown crystalline solid is dissolved in a 60:40 petroleum ether-chloroform solution.
-
The solution is treated with activated charcoal to decolorize it and then filtered.
-
The filtrate is concentrated to yield the product, which can be further purified by recrystallization from n-amyl chloride to obtain a white, crystalline solid of this compound.[5][6] The reported yield for a similar reaction was 85.7%.[5]
Logical Workflow
The following diagram illustrates the logical relationship between the identification, synthesis, characterization, and application of this compound.
Caption: Logical workflow for this compound.
Applications and Research Interest
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its primary applications are in the development of bioactive molecules and functional materials.[1]
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] Notably, it is a key intermediate in the preparation of Relugolix, a drug used to treat conditions like endometriosis and prostate cancer.[6]
-
Agrochemicals: Pyridazine derivatives with amino and methoxy groups have been explored as potential herbicides and fungicides in agricultural research.[1] The methoxy group can improve properties like membrane permeability and metabolic stability.[1]
-
Materials Science: The compound is also utilized in the design of organic semiconductors and fluorescent probes, where its heterocyclic ring and electron-rich substituents contribute to desirable photophysical properties.[1]
Safety Information
This compound is associated with several hazard classifications. It should be handled with appropriate laboratory precautions to minimize exposure.[1]
-
GHS Hazard Statements:
-
Precautionary Statements: Recommended precautions include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, and wearing protective gloves, clothing, and eye protection.[11] In case of contact or inhalation, specific first-aid measures should be followed, and medical attention may be required.[11] Storage should be in a well-ventilated, locked place with the container tightly closed.[11]
References
- 1. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]
- 2. smolecule.com [smolecule.com]
- 3. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 7252-84-8 | AChemBlock [achemblock.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 7252-84-8 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 7252-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 3-Amino-6-methoxypyridazine (CAS 7252-84-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, pyridazine derivatives stand out for their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which are advantageous in drug-target interactions.[1] This guide focuses on a particularly valuable member of this class: 3-Amino-6-methoxypyridazine (CAS: 7252-84-8).
This compound is not merely a chemical reagent; it is a critical starting material and a key intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[2][3] Its structure, featuring a pyridazine ring substituted with a reactive amino group at the 3-position and a methoxy group at the 6-position, provides a versatile platform for molecular elaboration.[4][5] Most notably, it serves as an indispensable precursor in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in treatments for advanced prostate cancer, endometriosis, and uterine fibroids.[2][3][6]
This document provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and pivotal role in drug discovery, offering field-proven insights for the discerning scientific professional.
Core Physicochemical & Structural Properties
A comprehensive understanding of a molecule begins with its fundamental properties. The data below are essential for reaction planning, analytical method development, and safety assessments.
| Property | Value |
| CAS Number | 7252-84-8[7] |
| IUPAC Name | 6-methoxypyridazin-3-amine[4] |
| Synonyms | This compound, 6-Methoxy-3-pyridazinamine[8] |
| Molecular Formula | C₅H₇N₃O[7] |
| Molecular Weight | 125.13 g/mol [4][7] |
| Appearance | White to off-white or brown crystalline solid[3][6] |
| Melting Point | 103-105 °C[6] |
| SMILES | COC1=NN=C(C=C1)N[4][7] |
| InChI Key | YPWBPONDYDVMLX-UHFFFAOYSA-N[4] |
| Purity (Typical) | ≥98% (HPLC)[7][9] |
These properties are foundational for designing synthetic routes and ensuring the quality control of starting materials.
Synthesis Methodologies: From Precursor to Key Intermediate
The efficient synthesis of this compound is critical for its application in pharmaceutical manufacturing. The most prevalent and scalable method involves a nucleophilic aromatic substitution reaction.
Primary Synthesis Route: Nucleophilic Substitution
The most common laboratory and industrial synthesis starts from 3-amino-6-chloropyridazine. The rationale behind this choice is the high reactivity of the chlorine atom at the 6-position of the electron-deficient pyridazine ring, making it an excellent leaving group for nucleophilic substitution by a methoxide source.
Caption: Primary synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 3-Amino-6-chloropyridazine
This protocol is a self-validating system, adapted from established literature procedures.[6][10]
-
Vessel Preparation: Place 3.40 g (0.026 mol) of 3-amino-6-chloropyridazine into a Carius tube or a suitable high-pressure reaction vessel.[6]
-
Reagent Preparation: Separately, prepare a solution of sodium methoxide by dissolving 0.61 g (0.027 mol) of clean sodium metal in 50 ml of anhydrous methanol. Causality: A slight molar excess of sodium methoxide ensures the complete consumption of the starting chloride.
-
Reaction Assembly: Add the freshly prepared sodium methoxide solution to the Carius tube containing the 3-amino-6-chloropyridazine. Seal the tube securely.
-
Heating & Reaction: Place the sealed tube in a Carius furnace or a protected heating block and heat at a controlled temperature (e.g., 160°C) for approximately 20-24 hours.[6][10] Insight: The sealed vessel is necessary to maintain pressure and prevent the evaporation of methanol at high temperatures, driving the reaction to completion.
-
Work-up & Isolation: After cooling the vessel to room temperature, carefully open it. Filter the contents to remove any solid byproducts.
-
Purification: Evaporate the filtrate to dryness under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield a white to light brown crystalline solid.[6][10]
Potential Impurities: During synthesis, several process-related impurities can be introduced, including unreacted 3-amino-6-chloropyridazine, 3-amino-6-hydroxypyridazine, and 3,6-dimethoxypyridazine.[6] Rigorous purification and analytical characterization (e.g., HPLC, NMR) are essential to ensure a purity of >98% for pharmaceutical applications.[2][9]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in the differential reactivity of its functional groups, which allows for selective and predictable transformations.
Caption: Key reaction pathways for this compound.
-
Acylation of the Amino Group: The amino group at the 3-position is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form stable amides. This is a common strategy to build more complex molecular architectures.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: While the methoxy group is not a typical leaving group for cross-coupling, the pyridazine core can be functionalized for such reactions. For instance, related 3-amino-6-chloropyridazines are excellent substrates for Suzuki coupling reactions with various phenylboronic acids to generate 3-amino-6-arylpyridazines, demonstrating the utility of the pyridazine scaffold in creating biaryl structures.[11] This pathway is fundamental to expanding molecular diversity in drug discovery programs.[4]
-
Nucleophilic Substitution of the Methoxy Group: Under specific, often harsh conditions, the methoxy group can be displaced by other nucleophiles, allowing for the introduction of different functionalities at the 6-position.[4]
Applications in Drug Discovery and Development
The primary application driving the demand for this compound is its role as a crucial building block in pharmaceutical synthesis.[2]
Cornerstone Intermediate in Relugolix Synthesis
This compound is a non-negotiable starting material for the efficient synthesis of Relugolix.[2][3] Its structure constitutes a significant portion of the final API, making its purity and consistent supply critical for the pharmaceutical supply chain.
Caption: Role as a key building block in drug development.
Scaffold for Novel Therapeutics
Beyond Relugolix, the 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide range of biological activities:
-
Antineuroinflammatory Agents: 3-amino-6-phenyl-pyridazine derivatives have been identified as potent inhibitors of glial activation, selectively blocking the overproduction of inflammatory cytokines like IL-1β and nitric oxide, which are hallmarks of neurodegenerative diseases.[12]
-
Antimicrobial and Anticancer Activity: Various studies have shown that compounds derived from this core structure possess potential antimicrobial and anticancer properties, making it a valuable starting point for new therapeutic candidates.[4]
-
Enzyme Inhibitors: The pyridazine moiety can act as a bioisosteric replacement for a phenyl ring, offering improved properties such as reduced lipophilicity and unique vector orientations for interacting with enzyme active sites.[1] This makes this compound and its derivatives attractive for developing targeted enzyme inhibitors.[4]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).
| Safety Aspect | Guideline |
| GHS Hazard Statements | H315: Causes skin irritation.[4][13] H319: Causes serious eye irritation.[4][13] H335: May cause respiratory irritation.[4][13] |
| Precautionary Statements | P261: Avoid breathing dust.[14] P280: Wear protective gloves, eye protection, and face protection.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood.[14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.[7][14] |
| Fire Hazard | Non-combustible.[13] |
Conclusion
This compound (CAS 7252-84-8) is far more than a simple heterocyclic amine. It is a strategically vital building block whose well-defined reactivity and structural features have made it indispensable in modern pharmaceutical synthesis. Its central role in the production of Relugolix underscores its commercial and therapeutic importance. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and application provides a powerful advantage in the quest to design and create the next generation of innovative medicines. Its continued exploration as a scaffold for novel therapeutics ensures that its value to the scientific community will only continue to grow.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 7252-84-8 [smolecule.com]
- 5. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]
- 6. This compound | 7252-84-8 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 7252-84-8 this compound AKSci W8112 [aksci.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. chemicalbook.com [chemicalbook.com]
3-Amino-6-methoxypyridazine molecular weight and formula
An In-depth Technical Guide for Researchers
This document provides essential molecular information for 3-Amino-6-methoxypyridazine, a heterocyclic organic compound relevant to pharmaceutical and chemical research.[1] It serves as a critical intermediate in the synthesis of various biologically active compounds.[2][3]
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C5H7N3O[4][5][6][7][8] |
| Molecular Weight | 125.13 g/mol [4][5][6][7][8] |
| IUPAC Name | 6-methoxypyridazin-3-amine[4][5] |
| CAS Number | 7252-84-8[4][7][8] |
Structural Information
This compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. An amino group is attached at the 3-position and a methoxy group at the 6-position.[1][4] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.[1][4]
Caption: Chemical structure of this compound.
Experimental Context and Applications
While detailed experimental protocols and signaling pathways are application-specific, it is important to note the primary uses of this compound in research and development.
Key Research Applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the preparation of pharmaceuticals, including the anticancer drug Relugolix.[2] Derivatives have shown potential as antimicrobial and anticancer agents.[4]
-
Organic Synthesis: It serves as a versatile building block for creating more complex heterocyclic compounds.[3][4]
-
Agrochemicals: Some of its derivatives are explored for potential use as agrochemicals.[4]
Methodology Note: The synthesis of this compound often involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[2] Researchers utilizing this compound should refer to specific synthetic procedures and safety data sheets for detailed handling and reaction conditions. Physicochemical properties, such as solubility and melting point, have been characterized using standard analytical techniques.[1]
Caption: Logical relationship of this compound data.
References
- 1. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]
- 2. This compound | 7252-84-8 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Buy this compound | 7252-84-8 [smolecule.com]
- 5. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7252-84-8|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
Spectroscopic Profile of 3-Amino-6-methoxypyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-6-methoxypyridazine, a key intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug Relugolix.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visualization of its role in a significant synthetic pathway.
Spectroscopic Data
The following tables summarize the known and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables detail the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 6.81 | m | 2 | Ar-H |
| 4.62 | br s | 2 | -NH₂ |
| 4.00 | s | 3 | -OCH₃ |
| Solvent: CDCl₃ |
Note: The data is based on reported synthesis procedures.[3] Precise coupling constants are not available in the cited literature.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C -OCH₃ |
| ~155 | C -NH₂ |
| ~125 | Ar-C H |
| ~115 | Ar-C H |
| ~54 | -OC H₃ |
| Note: These are predicted chemical shifts based on the structure of the molecule. Actual experimental values may vary. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-OCH₃) |
| 1640-1600 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1200 | C-O stretch | Aryl Ether |
| 1050-1000 | C-O stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 96 | [M - NH₂CH₃]⁺ |
| 82 | [M - HNCO]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[3]
Procedure:
-
A solution of sodium methoxide is prepared by dissolving clean sodium metal in methanol.
-
3-amino-6-chloropyridazine is added to the sodium methoxide solution in a sealed Carius tube.
-
The sealed tube is heated in a Carius furnace for approximately 20 hours.
-
After cooling, the contents are removed, and any solid precipitate is filtered off.
-
The filtrate is evaporated to dryness.
-
The resulting crude product is dissolved in a suitable solvent mixture (e.g., 60:40 petroleum ether-chloroform), treated with activated charcoal, and filtered.
-
The solvent is evaporated to yield the crystalline product, this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds).
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum using an electron ionization source, typically at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Visualization of Synthetic Pathway
This compound is a crucial building block in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] The following diagram illustrates a simplified synthetic route to an intermediate of Relugolix where this compound is a key reactant.
Caption: Synthetic pathway to a Relugolix precursor.
References
Introduction: The Role of 3-Amino-6-methoxypyridazine in Modern Chemistry
An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-6-methoxypyridazine
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound (CAS: 7252-84-8), a key building block in modern medicinal chemistry and materials science.[1] Intended for researchers, drug development scientists, and process chemists, this document synthesizes known information with field-proven methodologies to offer a practical framework for assessing its solubility and stability. Understanding these parameters is paramount for ensuring the compound's effective use in synthesis, formulation, and biological screening, ultimately impacting data reproducibility and project success.
This compound is a heterocyclic compound featuring a pyridazine ring substituted with an electron-donating amino group and a methoxy group.[2] This specific arrangement of functional groups imparts unique electronic and chemical properties, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents.[1][2] The pyridazine core itself is known for its distinct polarity and hydrogen bonding capabilities, which can be crucial for molecular recognition at biological targets.[3]
Given its importance, a thorough understanding of the solubility and stability of this compound is a prerequisite for its effective application. Solubility directly influences reaction kinetics, purification strategies, and the preparation of stock solutions for high-throughput screening. Stability, particularly under stress conditions, dictates appropriate storage, handling, and formulation approaches, and is a critical component of regulatory submissions for new chemical entities.
This guide will first outline the known physicochemical properties of the compound. It will then present robust, step-by-step protocols for the experimental determination of its solubility and stability profiles, followed by a discussion of potential degradation pathways and the development of a suitable stability-indicating analytical method.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 7252-84-8 | [4] |
| Molecular Formula | C₅H₇N₃O | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| IUPAC Name | 6-methoxypyridazin-3-amine | [5] |
| Melting Point | 103-109 °C | [2][6] |
| Appearance | White to light brown crystalline solid | [6] |
| Computed LogP | -0.4 to 0.0674 | [5][7] |
| Polar Surface Area (TPSA) | 61.03 Ų | [7] |
Solubility Profile: A Practical Assessment
While literature describes this compound as having moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, with limited aqueous solubility, quantitative public data is scarce.[2] Therefore, experimental determination is essential for any research or development program.
Causality Behind Solvent Selection
The choice of solvents for solubility assessment should be driven by the intended application.
-
Aqueous Buffers (pH range 4-9): Essential for biological assays and early formulation development to understand how pH affects the solubility of the weakly basic amino group.[3]
-
Polar Aprotic Solvents (DMSO, DMF): Commonly used for creating high-concentration stock solutions for screening campaigns.
-
Polar Protic Solvents (Methanol, Ethanol): Frequently used in synthesis and purification (crystallization).
-
Low-Polarity Solvents (DCM, Ethyl Acetate): Relevant for understanding partitioning behavior and for extraction/workup procedures.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard, trustworthy technique for determining thermodynamic solubility. The protocol below ensures a self-validating system by confirming that equilibrium has been reached.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (or a validated UV-Vis spectrophotometer)
-
0.22 µm syringe filters (ensure low binding, e.g., PTFE or PVDF)
Methodology:
-
Preparation: Add an excess amount of this compound to a 2 mL vial (e.g., ~10 mg). The solid should be in excess to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Shake at a moderate speed (e.g., 200 rpm) for 24 hours to ensure equilibrium is reached. Expertise Insight: A preliminary kinetic study (sampling at 4, 8, 16, and 24 hours) is recommended for a new compound to confirm that 24 hours is sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, see Section 5). Calculate the concentration of the saturated solution based on the dilution factor.
-
Reporting: Express the solubility in mg/mL or mmol/L. The experiment should be performed in triplicate for statistical validity.
Illustrative Data Presentation
The results of the solubility study should be summarized in a clear, structured table.
Table 1: Example Solubility Data for this compound at 25 °C (Note: The following data are illustrative examples and not experimentally determined values.)
| Solvent | pH (if applicable) | Solubility (mg/mL) | Solubility (mmol/L) |
| Water | 7.0 | ~0.5 | ~4.0 |
| PBS | 7.4 | ~0.8 | ~6.4 |
| Methanol | N/A | ~25 | ~200 |
| Ethanol | N/A | ~15 | ~120 |
| DMSO | N/A | >100 | >800 |
| Acetonitrile | N/A | ~5 | ~40 |
| Ethyl Acetate | N/A | ~1 | ~8 |
Stability Profile: Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for defining its shelf-life and identifying compatible formulation excipients. Forced degradation (stress testing) is an essential tool to predict long-term stability and to develop a stability-indicating analytical method.[8][9]
Logical Framework for Stress Conditions
Forced degradation studies are designed to accelerate the degradation processes that might occur over time. The conditions are chosen to target the most likely degradation pathways based on the molecule's functional groups.[10]
-
Acid/Base Hydrolysis: The pyridazine ring and the methoxy ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions. The amino group's protonation state will also be affected.
-
Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation.
-
Thermal Stress: High temperatures can reveal thermally labile functional groups and provide energy for degradation reactions.
-
Photostability: Exposure to UV/Vis light is critical for compounds that may be handled or stored in light-exposed conditions.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Solvents: Water, Methanol (HPLC grade)
-
Photostability chamber (ICH Q1B compliant)
-
Oven
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours. Expertise Insight: Basic hydrolysis is often faster than acidic hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C for 7 days. Also, store a solution sample (in methanol) under the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Quenching and Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Section 5). The use of a PDA detector is critical to assess peak purity and detect the formation of new peaks.
-
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis of the Methoxy Group: Under strong acidic conditions, the ether linkage can be hydrolyzed to yield 3-amino-6-hydroxypyridazine.
-
Oxidation of the Amino Group and/or Ring: The amino group can be oxidized to nitroso or nitro functionalities. The electron-rich pyridazine ring could also undergo oxidation, potentially leading to ring-opened products.
Mandatory Visualization: Workflows
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: Workflow for Quantitative Solubility Assessment.
Caption: Workflow for Forced Degradation Study.
Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, excipients, and any other impurities.[11]
Protocol: RP-HPLC Method Development
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Starting Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm (A robust, general-purpose column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. The "specificity" is proven by injecting the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5) and from each other.
Conclusion and Best Practices
This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. While qualitative data suggests moderate solubility in polar organic solvents and limited aqueous solubility, rigorous experimental verification using the protocols provided is essential for reliable data.
Key Recommendations for Researchers:
-
Always Determine Solubility Experimentally: Do not rely solely on qualitative descriptions. Use the shake-flask protocol for accurate thermodynamic solubility data in application-relevant solvents.
-
Conduct Forced Degradation Studies Early: Stress testing provides invaluable insights into the molecule's intrinsic stability, informs handling and storage procedures, and is a prerequisite for developing a validated stability-indicating method.[8]
-
Store the Compound Appropriately: Based on general best practices for amino-heterocycles, this compound should be stored in a cool, dry, dark place in a tightly sealed container to minimize potential degradation from moisture, heat, and light.[12]
-
Utilize a Validated Stability-Indicating Method: All quantitative assessments must be performed using a validated HPLC method that can distinguish the active compound from any potential degradants.
By adhering to these principles and employing the robust methodologies described herein, researchers can ensure the quality and integrity of their work with this compound, paving the way for successful outcomes in drug discovery and materials science.
References
- 1. Buy this compound | 7252-84-8 [smolecule.com]
- 2. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7252-84-8 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. longdom.org [longdom.org]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 3-Amino-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed and in-depth exploration of the synthesis of 3-amino-6-methoxypyridazine, a critical intermediate in the pharmaceutical industry. The primary focus is on the nucleophilic aromatic substitution reaction converting 3-amino-6-chloropyridazine to the desired methoxy derivative. This document offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, characterization techniques, and critical process considerations to ensure a high-yield, high-purity synthesis.
Introduction: The Significance of this compound
This compound (CAS No. 7252-84-8) is a key building block in the synthesis of a variety of biologically active compounds.[1][2] Its structural motif is present in numerous molecules with therapeutic potential, including those with antimicrobial and anticancer properties.[1] Notably, it serves as a crucial intermediate in the preparation of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer and uterine fibroids.[3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.
This guide will focus on the most common and effective synthetic route: the nucleophilic aromatic substitution of 3-amino-6-chloropyridazine with sodium methoxide.
The Chemistry: A Nucleophilic Aromatic Substitution (SNAr) Mechanism
The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient pyridazine ring at the carbon atom bearing the chlorine atom. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. This is in contrast to electron-rich aromatic systems like benzene, which are generally unreactive towards nucleophiles.[4]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The methoxide ion attacks the C6 position of the 3-amino-6-chloropyridazine ring, which is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atoms. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[5]
-
Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.
The overall reaction can be summarized as follows:
Factors that influence the reaction rate and yield include the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. The use of a strong nucleophile like sodium methoxide and a good leaving group like chloride are essential for the success of this reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound. It is crucial to adhere to all safety precautions throughout the procedure.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight | Notes |
| 3-Amino-6-chloropyridazine | 5469-69-2 | C₄H₄ClN₃ | 129.55 g/mol | Starting material. |
| Sodium Methoxide | 124-41-4 | CH₃ONa | 54.02 g/mol | Reagent. Can be used as a solution in methanol or as a solid. |
| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 g/mol | Solvent. Must be dry. |
| Copper Powder (optional) | 7440-50-8 | Cu | 63.55 g/mol | Catalyst. Can improve reaction rate and yield.[1][6] |
| Carius Tube or Sealed Reaction Vessel | - | - | - | Essential for reactions conducted at high temperatures and pressures. |
| Silica Gel | - | - | - | For column chromatography. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Eluent for chromatography. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 g/mol | Eluent for chromatography. |
Reaction Setup and Procedure
The following procedure is a representative example and can be scaled as needed.
Method 1: High-Temperature Synthesis in a Sealed Tube [3][6]
-
Reagent Preparation: In a clean, dry Carius tube, place 3.40 g (0.026 mol) of 3-amino-6-chloropyridazine.
-
Methoxide Solution: Prepare a solution of sodium methoxide by carefully dissolving 0.61 g (0.027 mol) of clean sodium metal in 50 mL of anhydrous methanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood and add the sodium in small portions.
-
Reaction Mixture: Add the freshly prepared sodium methoxide solution to the Carius tube containing the 3-amino-6-chloropyridazine.
-
Sealing the Tube: Carefully seal the Carius tube according to standard laboratory procedures.
-
Heating: Place the sealed tube in a Carius furnace and heat at a controlled temperature for 20 hours. A temperature of around 160 °C has been reported to be effective, especially when using a copper catalyst.[6]
-
Cooling and Opening: After the reaction is complete, allow the tube to cool to room temperature completely before carefully opening it. Caution: The tube will be under pressure. Follow established safety protocols for opening sealed reaction vessels.
-
Work-up: Transfer the contents of the tube to a round-bottom flask. A light brown solid may be present; this can be filtered off.
-
Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting crude product, an orange-brown crystalline solid, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:2 ratio) as the eluent.[6] Alternatively, recrystallization from a suitable solvent like n-amyl chloride can be employed.[6]
Method 2: Copper-Catalyzed Synthesis [6]
-
Reaction Mixture: In a sealed tube, combine 500 mg (3.86 mmol) of 3-amino-6-chloropyridazine, 1.0 mL (4.4 mmol, 25% w/w) of sodium methoxide solution in methanol, and 331 mg (5.17 mmol) of copper powder in 3 mL of methanol.[6]
-
Heating: Heat the sealed tube at 160 °C for 24 hours.[6]
-
Work-up and Purification: After cooling, dilute the reaction mixture with methanol, filter to remove the copper powder, and concentrate the filtrate. Purify the residue by silica gel chromatography using an ethyl acetate/hexane eluent system.[6]
Workflow Diagram
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: A generalized workflow for the synthesis of this compound.
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): δ 6.81 (m, 2H), 4.62 (br s, 2H, NH₂), 4.00 (s, 3H, OCH₃).[6]
-
Potential Issues and Troubleshooting
While the synthesis is generally robust, several challenges can arise.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. The use of a copper catalyst may also be beneficial.[1][6] Ensure that the sodium methoxide is fresh and anhydrous, as moisture can quench the nucleophile.
-
Side Products and Impurities: Several impurities can be introduced during the synthesis, including unreacted starting material (3-amino-6-chloropyridazine), hydrolysis products (3-amino-6-hydroxypyridazine), and over-methoxylation products (3,6-dimethoxypyridazine).[3] Careful control of reaction conditions and thorough purification are necessary to minimize these impurities.
-
Low Yield: Low yields can result from incomplete reactions, side reactions, or losses during work-up and purification. Optimizing the reaction conditions and purification techniques can help improve the overall yield.
Safety Considerations
-
Sodium Metal: Reacts violently with water and is flammable. Handle with care in an inert atmosphere or under a layer of mineral oil.
-
Sodium Methoxide: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sealed Tube Reactions: Reactions conducted in sealed tubes at high temperatures generate significant pressure. Use appropriate safety shields and follow established protocols for handling and opening these vessels.
-
Solvents: Methanol, ethyl acetate, and hexane are flammable. Avoid open flames and ensure adequate ventilation.
Conclusion
The synthesis of this compound from 3-amino-6-chloropyridazine via nucleophilic aromatic substitution is a well-established and efficient method. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the desired product can be obtained. This guide provides a comprehensive overview of the key aspects of this synthesis, from the underlying chemical principles to a detailed experimental protocol, to assist researchers and drug development professionals in their work with this important pharmaceutical intermediate.
References
- 1. Buy this compound | 7252-84-8 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 7252-84-8 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
The Diverse Biological Activities of 3-Amino-6-methoxypyridazine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Among its various derivatives, those incorporating a 3-amino-6-methoxy moiety have garnered significant attention due to their broad spectrum of biological activities. These compounds serve as versatile building blocks for the synthesis of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of 3-amino-6-methoxypyridazine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Notably, 3,6-disubstituted pyridazine derivatives have been investigated for their ability to inhibit critical cell cycle regulators and stress-activated protein kinases.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A series of 3,6-disubstituted pyridazines has been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives against Breast Cancer Cell Lines and CDK2 Kinase [1][2]
| Compound ID | Substitution at C6 | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |
| 11e | Morpholine | 2.62 ± 0.08 | - | 151 ± 6.16 |
| 11h | Morpholine | 1.60 ± 0.05 | - | 43.8 ± 1.79 |
| 11l | Morpholine | 1.57 ± 0.05 | - | 55.6 ± 2.27 |
| 11m | Morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |
IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity.
JNK1 Pathway Inhibition
Certain 3,6-disubstituted pyridazine derivatives have been designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation.[3][4]
Table 2: Growth Inhibitory Activity (GI₅₀) of a JNK1-Targeting Pyridazine Derivative (Compound 9e) against a Panel of Human Cancer Cell Lines [3]
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Non-Small Cell Lung | HOP-92 | 17.8 |
| Breast | ||
| CNS | ||
| Renal | ||
| Leukemia |
GI₅₀ represents the concentration causing 50% growth inhibition.
Experimental Protocols
Synthesis of this compound
A common synthetic route to the core scaffold involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[5]
Procedure:
-
A mixture of 3-amino-6-chloropyridazine (3.86 mmol), sodium methoxide (4.4 mmol, 25% w/w in methanol), and copper powder (5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with methanol (10 ml) and filtered.
-
The filtrate is concentrated under vacuum.
-
The residue is purified by silica gel chromatography using an ethyl acetate and hexane (1:2) eluent to yield this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC₅₀ values are determined.
Kinase Inhibition Assay
The inhibitory activity against specific kinases, such as CDK2, is determined using in vitro kinase assay kits.
Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined time at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The percentage of kinase inhibition is calculated, and IC₅₀ values are determined.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by biologically active this compound derivatives.
Antimicrobial Activity
While extensive quantitative data for this compound derivatives is still emerging, related pyridazinone compounds have shown promising antimicrobial activity.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against Various Bacterial Strains
| Compound ID | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) |
| 7 | - | - | 7.8 |
| 13 | - | 7.48 | 3.74 |
MIC represents the lowest concentration of a compound that inhibits visible growth of a microorganism.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency and is often determined by the broth microdilution method according to CLSI guidelines.
Procedure:
-
A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology and infectious diseases, with demonstrated activity against key molecular targets such as CDK2 and JNK1. The synthetic accessibility of this core structure allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies. Further elucidation of their mechanisms of action and evaluation in in vivo models of disease are critical next steps in translating the therapeutic potential of these compounds into clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Therapeutic Landscape of 3-Amino-6-methoxypyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-methoxypyridazine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented in publicly available research, it serves as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. This technical guide elucidates the known and potential therapeutic applications stemming from this core structure, with a primary focus on its pivotal role in the development of the approved anticancer drug, Relugolix. The guide also touches upon the broader, yet less quantified, potential of its derivatives in antimicrobial and other therapeutic areas. Methodologies for its synthesis are also detailed, providing a comprehensive overview for researchers in drug discovery and development.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that are of considerable interest in pharmaceutical research due to their diverse pharmacological activities.[1] The pyridazine ring system is a structural component of several clinically used drugs. This compound, with its amino and methoxy substitutions, presents a versatile scaffold for the synthesis of more complex molecules.[2] Its primary significance in the current therapeutic landscape lies in its function as a key building block for advanced pharmaceutical agents.[3]
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application in drug development. Several synthetic routes have been reported, with the most common methods starting from 3-amino-6-chloropyridazine.
Method 1: Nucleophilic Substitution with Sodium Methoxide
A widely used method involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide in methanol. This reaction is typically carried out under pressure and at an elevated temperature in a sealed tube.[4]
Experimental Protocol:
-
A mixture of 3-amino-6-chloropyridazine (e.g., 500 mg, 3.86 mmol), sodium methoxide (e.g., 1.0 ml, 4.4 mmol, 25% w/w), and copper powder (e.g., 331 mg, 5.17 mmol) in methanol (e.g., 3 ml) is prepared.
-
The reaction mixture is heated in a sealed tube at 160°C for 24 hours.
-
After cooling, the mixture is diluted with methanol and filtered.
-
The filtrate is concentrated under vacuum.
-
The residue is purified by chromatography on silica gel using a solvent system such as ethyl acetate and hexane (1:2) to yield the final product.[4]
Method 2: Synthesis in a Carius Tube
Another established method utilizes a Carius tube for the reaction under pressure.
Experimental Protocol:
-
3.40 g (0.026 mol) of 3-amino-6-chloropyridazine is placed in a Carius tube.
-
A solution of sodium methoxide in methanol (prepared from 0.61 g of clean sodium metal and 50 ml of methanol) is added to the tube.
-
The Carius tube is sealed and heated in a furnace at a specified temperature for 20 hours.
-
After cooling and opening the tube, the contents are filtered.
-
The filtrate is evaporated to dryness.
-
The resulting solid is dissolved in a suitable solvent mixture (e.g., 60:40 petroleum ether-chloroform), treated with activated charcoal, and filtered.
-
Crystallization from a solvent like n-amyl chloride yields the purified this compound.[3]
Table 1: Synthesis Methods for this compound
| Method | Starting Material | Reagents | Conditions | Yield | Reference |
| Nucleophilic Substitution | 3-Amino-6-chloropyridazine | Sodium methoxide, Copper powder, Methanol | Sealed tube, 160°C, 24h | 85.7% | [4] |
| Carius Tube Synthesis | 3-Amino-6-chloropyridazine | Sodium methoxide, Methanol | Carius tube, heated, 20h | Not specified | [3] |
Therapeutic Applications: A Gateway to Advanced Pharmaceuticals
The primary therapeutic value of this compound is realized through its incorporation into more complex drug molecules.
Key Intermediate in the Synthesis of Relugolix
This compound is a critical intermediate in the synthesis of Relugolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[3] Relugolix is approved for the treatment of advanced prostate cancer and has other potential applications in hormone-dependent conditions.
Relugolix exerts its therapeutic effect by competitively blocking GnRH receptors in the anterior pituitary gland. This action prevents the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In men with prostate cancer, the reduction in LH levels leads to a rapid and sustained decrease in testosterone production by the testes. Unlike GnRH agonists, which cause an initial surge in testosterone, Relugolix provides a rapid suppression of testosterone without this flare phenomenon.
The binding of Relugolix to the GnRH receptor, a G-protein coupled receptor (GPCR), blocks the downstream signaling cascade. This prevents the activation of Gαq/11 proteins, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium and the activation of protein kinase C (PKC) are blocked, leading to the suppression of LH and FSH gene transcription and release.
Caption: Signaling pathway of GnRH receptor activation and its antagonism by Relugolix.
Potential Therapeutic Applications of this compound Derivatives
While quantitative data for this compound itself is scarce, its derivatives have been investigated for a range of biological activities.[2]
Anticancer Activity
Derivatives of this compound have been evaluated for their potential as anticancer agents.[2] The structural modifications on the pyridazine core can lead to compounds with cytotoxic effects against various cancer cell lines. However, specific IC50 values and detailed mechanisms of action for these derivatives are not consistently reported in the literature for the core compound.
Antimicrobial Agents
Some studies suggest that compounds derived from this compound possess antimicrobial properties, making them potential candidates for the development of new antibiotics.[2] The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial drugs.
Other Potential Applications
The versatile chemistry of this compound allows for its use as a scaffold in the synthesis of compounds for various other applications, including agrochemicals and materials science.[2]
Caption: General workflow for the development of therapeutics from this compound.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily functioning as a versatile and crucial intermediate in the synthesis of complex pharmaceutical agents. Its role in the production of the GnRH receptor antagonist Relugolix highlights its importance in the development of modern therapeutics for hormone-dependent cancers. While the direct biological activity of this compound is not well-characterized in the public domain, the exploration of its derivatives continues to be a promising avenue for the discovery of new anticancer and antimicrobial agents. Future research into novel synthetic methodologies and the biological evaluation of a wider range of derivatives will further solidify the importance of this pyridazine core in drug discovery.
References
The Versatility of 3-Amino-6-methoxypyridazine: A Medicinal Chemistry Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Among its derivatives, 3-amino-6-methoxypyridazine has emerged as a crucial building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and versatile functional groups, an amino group at the 3-position and a methoxy group at the 6-position, allow for extensive chemical modifications, making it a valuable starting material for drug discovery and development.[1] This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its use in the synthesis of approved drugs and clinical candidates, and exploring its potential in developing novel therapeutics for a range of diseases.
Physicochemical Properties and Reactivity
This compound is a crystalline solid with a molecular formula of C₅H₇N₃O and a molecular weight of 125.13 g/mol . The presence of the amino and methoxy groups on the electron-deficient pyridazine ring dictates its reactivity. The amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation to form a variety of derivatives. The methoxy group, while relatively stable, can be displaced by strong nucleophiles under certain conditions, allowing for further functionalization at the 6-position.
Key Synthetic Transformations
The utility of this compound as a building block stems from its ability to participate in a range of chemical reactions to construct more complex molecular architectures.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide in methanol. This nucleophilic aromatic substitution reaction proceeds efficiently to yield the desired product.
Experimental Protocol: Synthesis of this compound from 3-Amino-6-chloropyridazine [2]
-
Materials: 3-amino-6-chloropyridazine, sodium methoxide, methanol.
-
Procedure:
-
A mixture of 3-amino-6-chloropyridazine (e.g., 3.40 g, 0.026 mol) and a solution of sodium methoxide in methanol (prepared from 0.61 g, 0.027 mol of sodium in 50 ml of methanol) is placed in a sealed pressure vessel (e.g., a Carius tube).
-
The sealed vessel is heated in a furnace at a specified temperature for a set duration (e.g., 20 hours).
-
After cooling and carefully opening the vessel, the contents are filtered to remove any solid byproducts.
-
The filtrate is evaporated to dryness.
-
The resulting crude solid is purified by recrystallization or chromatography (e.g., using a petroleum ether-chloroform mixture) to yield pure this compound.
-
Another synthetic approach utilizes a copper-catalyzed reaction between 3-amino-6-chloropyridazine and sodium methoxide in methanol under elevated temperature and pressure.[2]
Applications in Drug Discovery and Development
The this compound scaffold has been successfully incorporated into a number of clinically important molecules and is a focal point of ongoing research in various therapeutic areas.
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: The Case of Relugolix
One of the most prominent examples of a drug synthesized using this compound is Relugolix . Relugolix is an orally active, non-peptide GnRH receptor antagonist used in the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[1]
Relugolix competitively binds to and blocks GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in the production of testosterone in men and estrogen in women. In hormone-sensitive cancers like prostate cancer, this reduction in testosterone levels can inhibit tumor growth.
The synthesis of Relugolix involves a multi-step process where this compound is a key intermediate. The amino group of the pyridazine is typically coupled with a carboxylic acid derivative of the thienopyrimidine core, followed by further modifications to complete the synthesis of the final drug molecule.
Table 1: Pharmacological Data for Relugolix
| Parameter | Value | Reference |
| Target | Gonadotropin-Releasing Hormone (GnRH) Receptor | |
| Mechanism of Action | Antagonist | |
| IC₅₀ | 0.12 nM |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, inhibitors of p38 MAPK are being actively investigated for the treatment of inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The pyridazine scaffold has been identified as a promising core for the development of potent and selective p38 MAPK inhibitors.[3]
External stimuli such as stress and cytokines activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, leading to the transcription of genes involved in inflammation and apoptosis.
The synthesis of these inhibitors often involves the derivatization of the 3-amino group of a pyridazine core. For instance, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl group at the 6-position of a 3-amino-6-halopyridazine, followed by further modifications of the amino group to introduce moieties that interact with the kinase active site. While specific examples directly utilizing this compound are less prevalent in readily available literature, the general synthetic strategies for pyridazine-based inhibitors are applicable.
Table 2: Activity of a Representative Pyridazine-based p38 MAPK Inhibitor
| Compound | p38α IC₅₀ (nM) | Cell-based Assay (LPS-induced TNF-α) IC₅₀ (nM) | Reference |
| Example Pyridazine Inhibitor | 10 | 50 | [3] |
Antimicrobial and Anticancer Agents
Derivatives of this compound have also shown promise as antimicrobial and anticancer agents. The versatile scaffold allows for the introduction of various pharmacophores that can interact with specific targets in pathogens or cancer cells.
Condensation of the amino group of this compound with aldehydes or ketones can yield Schiff bases, which can be further complexed with metal ions to enhance their biological activity.
Experimental Protocol: Synthesis of a Schiff Base Derivative of this compound
-
Materials: this compound, an appropriate aldehyde (e.g., pyrrole-2-carbaldehyde), ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
An equimolar mixture of this compound and the aldehyde is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period (e.g., 6 hours).
-
Upon cooling, the solid product precipitates and can be collected by filtration.
-
The crude product is purified by recrystallization.
-
One such Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized and evaluated for its antimicrobial and anticancer activities.
Table 3: Biological Activity of a Schiff Base Derivative of this compound
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| MPM | Anticancer (HepG2 cell line) | 32.52 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups have enabled the development of a wide range of bioactive molecules. The successful clinical development of Relugolix stands as a testament to the potential of this scaffold. Furthermore, ongoing research into its application for developing kinase inhibitors, antimicrobial agents, and anticancer drugs highlights the continued importance of this compound in the quest for novel and effective therapeutics. The strategic derivatization of this core structure, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly lead to the discovery of new and improved medicines in the future.
References
The Emergence of a Heterocyclic Keystone: A Technical Guide to 3-Amino-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
3-Amino-6-methoxypyridazine is a substituted pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This compound has emerged from relative obscurity to become a critical intermediate in contemporary organic synthesis and medicinal chemistry. Its strategic functionalization—an electron-donating amino group and a methoxy group on the electron-deficient pyridazine ring—imparts a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of its discovery, synthesis, properties, and applications, with a particular focus on its pivotal role in the development of advanced therapeutics. For researchers, this molecule is not merely a building block but a versatile platform for the construction of complex, biologically active molecules.
PART 1: Discovery and Historical Context
The scientific journey of this compound is rooted in the broader exploration of pyridazine chemistry. Initial investigations into this class of heterocycles were driven by the search for novel bioactive compounds. While many early reports on pyridazine derivatives exist, a key publication that provides a clear, early synthesis of this compound appeared in the Journal of the American Chemical Society in 1958. This work laid the foundation for its subsequent use as a versatile synthetic intermediate. The development of this compound was part of a wider effort to understand how substitutions on the pyridazine ring influence chemical properties and biological activity, a theme that continues to drive research today.
PART 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7252-84-8 | |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Off-white to brown crystalline solid | |
| Melting Point | 103-105 °C | |
| Boiling Point (Calculated) | 353.5 ± 22.0 °C at 760 mmHg | |
| Density (Calculated) | 1.2 ± 0.1 g/cm³ | |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, DMSO); limited aqueous solubility. | |
| pKa (Predicted) | Multiple predicted values, generally indicating weak basicity of the amino group and ring nitrogens. | |
| LogP | 0.0674 |
Spectroscopic Data and Interpretation
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative ¹H NMR spectrum in CDCl₃ shows the following key signals:
-
δ 6.81 (m, 2H): This multiplet corresponds to the two coupled aromatic protons on the pyridazine ring (H4 and H5). Their coupling gives rise to a complex signal.
-
δ 4.62 (br s, 2H): A broad singlet characteristic of the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
δ 4.00 (s, 3H): A sharp singlet integrating to three protons, unequivocally assigned to the methyl protons of the methoxy group (-OCH₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key expected chemical shifts include:
-
~160-165 ppm: Carbon atom C6, attached to the electronegative oxygen of the methoxy group.
-
~155-160 ppm: Carbon atom C3, attached to the amino group.
-
~110-125 ppm: Aromatic carbons C4 and C5.
-
~55 ppm: The carbon of the methoxy group (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies:
-
3400-3200 cm⁻¹: A pair of stretching vibrations characteristic of the N-H bonds in the primary amine (-NH₂). The presence of two bands is typical for a primary amine.
-
~3000 cm⁻¹: C-H stretching vibrations from the aromatic ring and the methyl group.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration of the amino group.
-
~1580-1400 cm⁻¹: A series of C=C and C=N stretching vibrations within the pyridazine ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1030 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
PART 3: Synthesis Methodologies and Mechanistic Insights
The most prevalent and industrially relevant synthesis of this compound begins with the commercially available precursor, 3-amino-6-chloropyridazine.
Core Synthesis Workflow: Nucleophilic Aromatic Substitution
The reaction proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, facilitates the attack of a nucleophile, displacing the chloride leaving group.
An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-amino-6-methoxypyridazine, a critical heterocyclic building block in medicinal chemistry. The document elucidates the electronic properties, basicity, and nucleophilicity of the amino group, supported by quantitative data, detailed experimental protocols for key transformations, and advanced computational analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel pyridazine-based therapeutic agents.
Introduction
This compound is a versatile bifunctional molecule that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a nucleophilic amino group and an electron-rich pyridazine ring substituted with an electron-donating methoxy group, makes it a valuable synthon for the construction of complex molecular architectures. Notably, it is a key intermediate in the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[1] Understanding the reactivity of the amino group is paramount for its effective utilization in drug design and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 103-105 °C | [3] |
| Predicted pKa (Conjugate Acid) | 5.84 ± 0.10 | ChemicalBook |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, DMSO) | chemBlink |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 6.81 (m, 2H), 4.62 (brs, 2H), 4.00 (s, 3H).[2]
-
¹³C NMR: A reference to the ¹³C NMR spectrum is available on PubChem, though detailed assignments are not provided.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridazine ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 125, with fragmentation patterns corresponding to the loss of functional groups.
Reactivity of the Amino Group
The reactivity of the amino group in this compound is governed by the interplay of electronic effects within the pyridazine ring. The presence of two adjacent nitrogen atoms in the ring generally has an electron-withdrawing inductive effect, which would be expected to decrease the basicity and nucleophilicity of the amino group compared to a simple aniline. However, the methoxy group at the 6-position is a strong electron-donating group through resonance, which counteracts the inductive effect of the ring nitrogens and increases the electron density on the amino group, thereby enhancing its reactivity.
Basicity
The basicity of the amino group is a key parameter influencing its nucleophilicity and its behavior in acid-catalyzed reactions. The predicted pKa of the conjugate acid of this compound is 5.84. This value suggests that it is a moderately weak base, slightly more basic than aniline (pKa of anilinium ion is ~4.6), which can be attributed to the electron-donating effect of the methoxy group.
Nucleophilicity
Key Reactions of the Amino Group
The amino group of this compound serves as a handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities.
Acylation
Acylation of the amino group to form amides is a common and straightforward reaction. This transformation is often used to introduce new structural motifs or to protect the amino group during subsequent reactions.
Experimental Protocol: Synthesis of N-(6-methoxypyridazin-3-yl)acetamide (General Procedure)
This protocol is adapted from the acylation of a similar aminopyridazine derivative.
-
Materials: this compound, acetic anhydride, and a suitable solvent (e.g., pyridine, dichloromethane, or acetic acid).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If a non-basic solvent is used, add a base such as pyridine or triethylamine (1.1-1.5 eq) to neutralize the acetic acid byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.
Sulfonylation
Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.
Cross-Coupling Reactions
While the amino group itself is not directly used in standard cross-coupling reactions, its presence influences the electronic properties of the pyridazine ring, which can be a substrate for reactions like Suzuki-Miyaura coupling. Furthermore, the amino group can be used as a directing group in certain C-H activation reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Precursor (General Procedure)
This is a general procedure for the synthesis of aryl-substituted aminopyridazines, which is relevant to the derivatization of the this compound scaffold.
-
Materials: A halogenated 3-aminopyridazine derivative (e.g., 3-amino-6-chloropyridazine), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Procedure:
-
To a flame-dried flask, add the halogenated aminopyridazine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03-0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Computational Analysis of Reactivity
To provide a deeper insight into the reactivity of the amino group, computational chemistry methods can be employed. Density Functional Theory (DFT) calculations are particularly useful for visualizing the electronic properties of the molecule.
Electron Density and Electrostatic Potential
The electron density map illustrates the distribution of electrons in the molecule. For this compound, the highest electron density is expected to be localized on the nitrogen and oxygen atoms. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP of this compound would show a region of high negative potential around the amino group, confirming its nucleophilic character.
Caption: Conceptual representation of the molecular structure and key regions of electrostatic potential in this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a nucleophile like the amino group, the HOMO is of particular interest as it is the orbital from which electrons will be donated. A higher HOMO energy level indicates a greater willingness to donate electrons and thus higher nucleophilicity. In this compound, the HOMO is expected to have significant contributions from the lone pair of the amino nitrogen and the π-system of the electron-rich pyridazine ring. The LUMO, on the other hand, would be the orbital that accepts electrons in a reaction with an electrophile.
Caption: Logical relationship between Frontier Molecular Orbitals and the reactivity of the amino group in this compound.
Application in Drug Development: The Case of Relugolix
The significance of this compound in drug development is exemplified by its use as a key starting material for the synthesis of Relugolix. Relugolix is an orally administered GnRH receptor antagonist.
Signaling Pathway of Relugolix:
GnRH, a hormone released from the hypothalamus, stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In men, LH stimulates the testes to produce testosterone. In advanced prostate cancer, testosterone can promote tumor growth. Relugolix works by blocking the GnRH receptors in the pituitary gland, thereby inhibiting the release of LH and FSH. This leads to a rapid and sustained reduction in testosterone levels.
Caption: Simplified signaling pathway showing the mechanism of action of Relugolix, a drug synthesized using this compound.
Conclusion
This compound is a heterocyclic compound of significant importance in medicinal chemistry. The amino group at the 3-position, activated by the methoxy group at the 6-position, exhibits a favorable reactivity profile for nucleophilic reactions. This guide has provided a detailed overview of its basicity, nucleophilicity, and participation in key chemical transformations. The computational analyses offer a theoretical framework for understanding its reactivity, while the context of its application in the synthesis of Relugolix highlights its practical utility in drug development. This comprehensive information is intended to empower researchers and scientists to effectively utilize this versatile building block in the design and synthesis of new and improved therapeutic agents.
References
Reactivity of the Methoxy Group in 3-Amino-6-methoxypyridazine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-methoxypyridazine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] The reactivity of its substituent groups dictates its utility as a synthetic building block. This technical guide focuses specifically on the reactivity of the methoxy group at the 6-position of the pyridazine ring, providing insights into its susceptibility to nucleophilic displacement and demethylation reactions.
The pyridazine ring, being electron-deficient, influences the reactivity of its substituents. The methoxy group, typically a poor leaving group in nucleophilic aromatic substitution reactions on electron-rich aromatic systems, can be displaced under specific conditions on this heteroaromatic scaffold.[2] This reactivity is crucial for the functionalization of the 6-position, enabling the introduction of diverse pharmacophores.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| Melting Point | 108-109 °C | [4] |
| Boiling Point | 353.5±22.0 °C (Predicted) | [4] |
| Density | 1.224 g/cm³ | [4] |
| pKa (Predicted) | 3.5 (most basic) | |
| LogP | -0.4 | [3] |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, DMSO), limited aqueous solubility. | [2] |
Reactivity of the Methoxy Group
The methoxy group at the 6-position of this compound can undergo two primary types of reactions: nucleophilic aromatic substitution and demethylation. The electron-deficient nature of the pyridazine ring is a key factor in enabling these transformations.
Nucleophilic Aromatic Substitution
While the methoxy group is not a classical leaving group, its displacement on the pyridazine ring by nucleophiles is possible, particularly under forcing conditions.[2] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the attack of a nucleophile at the 6-position forms a Meisenheimer-like intermediate, followed by the elimination of the methoxide ion.
A general workflow for this transformation is depicted below:
Caption: General workflow for nucleophilic aromatic substitution.
Experimental Protocol: General Considerations for Nucleophilic Substitution
A definitive, optimized protocol for the direct nucleophilic substitution of the methoxy group in this compound is not extensively documented in the reviewed literature. However, based on analogous reactions with other methoxypyridazines, a general procedure can be proposed.
-
Reactants: this compound (1 equivalent) and the incoming nucleophile (2-10 equivalents).
-
Solvent: A high-boiling polar aprotic solvent such as DMF, DMSO, or NMP is often suitable.
-
Temperature: Elevated temperatures, typically in the range of 100-180 °C, are likely required to facilitate the reaction.
-
Additives: In some cases, the addition of a base (e.g., K₂CO₃, NaH) may be necessary to deprotonate the nucleophile or to neutralize any acidic byproducts.
-
Work-up: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography or recrystallization.
It is important to note that the amino group at the 3-position can also act as a nucleophile or be susceptible to side reactions under these conditions. Protection of the amino group may be necessary depending on the nature of the nucleophile and the reaction conditions.
Demethylation
The cleavage of the methyl-oxygen bond of the methoxy group, known as demethylation, is a more commonly reported reaction for methoxypyridazines, particularly with amine nucleophiles.[5] This reaction results in the formation of a pyridazinone derivative.
A study on the demethylation of various chloro-methoxypyridazines with amines provides strong evidence for this reactivity pathway.[5] When treated with an excess of a primary or secondary amine, the methoxy group is cleaved to afford the corresponding pyridazinone.[5]
The proposed mechanism involves the nucleophilic attack of the amine on the methyl group of the methoxy substituent, proceeding through an Sₙ2-like transition state.
Caption: Proposed demethylation pathway with an amine.
Experimental Protocol: Demethylation of Chloro-Methoxypyridazines with Morpholine (Analogous System)
The following protocol is adapted from the study on the demethylation of chloro-methoxypyridazines and serves as a starting point for the demethylation of this compound.[5]
-
Reactants: Chloro-methoxypyridazine (1 equivalent) and morpholine (10 equivalents).
-
Reaction Conditions: The mixture is heated, and the reaction progress is monitored by TLC.
-
Work-up: After completion, the excess morpholine is removed. The product can be isolated and purified by standard techniques such as crystallization or chromatography.
For this compound, a similar protocol would likely be effective, although optimization of the reaction time and temperature would be necessary.
Quantitative Data
Quantitative data on the direct displacement or demethylation of the methoxy group in this compound is scarce in the available literature. However, the yields from analogous demethylation reactions of chloro-methoxypyridazines provide a useful benchmark.
| Starting Material | Amine | Product | Yield (%) | Reference |
| 3,4-dichloro-5-methoxypyridazine | Morpholine | 5-chloro-6-(4-morpholinyl)-4(1H)-pyridazinone | 77 | [5] |
| 3,4-dichloro-5-methoxypyridazine | Morpholine | 4-chloro-3,5-di(4-morpholinyl)pyridazine | 6 | [5] |
Conclusion
The methoxy group in this compound exhibits reactivity towards nucleophilic attack, primarily through nucleophilic aromatic substitution and demethylation pathways. While direct substitution of the methoxy group is possible, it likely requires harsh reaction conditions. Demethylation, particularly with amine nucleophiles, appears to be a more facile transformation, leading to the formation of the corresponding pyridazinone.
The information presented in this guide, drawn from existing literature on analogous systems, provides a solid foundation for researchers to explore the functionalization of this compound at the 6-position. Further experimental work is warranted to establish optimized protocols and to fully elucidate the scope and limitations of these reactions for this specific, valuable building block.
References
- 1. This compound | 7252-84-8 [chemicalbook.com]
- 2. Buy this compound | 7252-84-8 [smolecule.com]
- 3. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7252-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Commercial Sourcing and Quality Control of High-Purity 3-Amino-6-methoxypyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers offering high-purity 3-Amino-6-methoxypyridazine (CAS No. 7252-84-8), a critical intermediate in pharmaceutical synthesis.[1] This document outlines key quality considerations, presents a comparative summary of supplier specifications, and details an exemplary analytical method for purity assessment to aid researchers and drug development professionals in sourcing and verifying the quality of this compound.
Commercial Suppliers and Product Specifications
The availability of high-purity this compound is crucial for the successful synthesis of various biologically active compounds, including the anticancer drug Relugolix.[1] A survey of commercial suppliers indicates that the compound is available in various purity grades. The following table summarizes the specifications from several key suppliers.
| Supplier | Product Code/CAS No. | Purity Specification | Molecular Formula | Molecular Weight | Additional Information |
| ChemScene | CS-0019296 | ≥98% | C₅H₇N₃O | 125.13 | Storage at -20°C is recommended.[2] |
| AChemBlock | P36408 | 95% | C₅H₇N₃O | 125.13 | Product has been discontinued.[3] |
| ChemicalBook (Henan Fengda Chemical Co., Ltd.) | 7252-84-8 | 98% | C₅H₇N₃O | 125.13 | - |
| Smolecule | S662616 | Not Specified | C₅H₇N₃O | 125.13 g/mol | In Stock. |
| Santa Cruz Biotechnology | sc-280004 | Not Specified | C₅H₇N₃O | 125.13 | For research use only.[4] |
| Clinivex | 7252-84-8 | Not Specified | - | - | High-quality reference standard supplier.[5] |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound and the presence of any related substances can be accurately determined using High-Performance Liquid Chromatography (HPLC). The following method is adapted from a patented analytical procedure for detecting related substances in this compound.[6]
Objective: To quantify the purity of a this compound sample and identify any process-related impurities.
Chromatographic Conditions:
-
Chromatographic Column: Water-resistant octadecyl bonded silica gel column.[6]
-
Mobile Phase A: Potassium hexafluorophosphate buffer solution (pH adjusted to 2.8-3.2 with phosphoric acid).[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Elution: Gradient elution.[6]
-
Flow Rate: 0.9-1.1 mL/min.[6]
-
Column Temperature: 33-37 °C.[6]
-
Detection Wavelength: 213-217 nm.[6]
Solution Preparation:
-
Test Solution Preparation: Accurately weigh approximately 25mg of the this compound test sample and place it in a 50ml volumetric flask. Add water to dissolve the sample with the aid of ultrasonication. After cooling to room temperature, dilute to the mark with water and mix thoroughly.[6]
-
Control Solution Preparation: Prepare a control solution with a known concentration of this compound and any known impurities.
Procedure:
-
Inject the test solution and the control solution into the liquid chromatograph.[6]
-
Record the chromatograms.[6]
-
Analyze the chromatograms to identify and quantify the main peak (this compound) and any impurity peaks.
This method has been demonstrated to have good accuracy, precision, reproducibility, and stability for the detection of related substances in this compound.[6]
Synthesis and Potential Impurities
Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common synthetic route involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[7][8] Potential process-related impurities that could be present include unreacted starting materials and by-products such as 3-amino-6-chloropyridazine, 3-amino-6-hydroxypyridazine, and 3,6-dimethoxypyridazine.[1]
Logical Workflow for Sourcing and Quality Verification
The following diagram illustrates a logical workflow for researchers and drug development professionals to source and verify the quality of high-purity this compound.
Caption: Sourcing and Quality Control Workflow for High-Purity Chemicals.
References
- 1. This compound | 7252-84-8 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 95% | CAS: 7252-84-8 | AChemBlock [achemblock.com]
- 4. scbt.com [scbt.com]
- 5. theclinivex.com [theclinivex.com]
- 6. CN114755320A - Detection method of this compound related substance - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Buy this compound | 7252-84-8 [smolecule.com]
Methodological & Application
Synthesis of Relugolix: A Detailed Application Note Utilizing 3-Amino-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the synthesis of Relugolix, a potent oral gonadotropin-releasing hormone (GnRH) receptor antagonist. The synthesis routes highlighted herein utilize 3-Amino-6-methoxypyridazine as a key building block in the construction of the final thieno[2,3-d]pyrimidine-2,4-dione core of Relugolix.
Introduction
Relugolix is an approved therapeutic agent for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[1][2] Its mechanism of action involves competitively blocking GnRH receptors in the anterior pituitary gland.[3][4][5] This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in downstream testosterone and estrogen production.[3][4][5] The synthesis of this complex molecule involves several key steps, with the incorporation of the pyridazine moiety via this compound being a critical transformation.
Synthetic Strategy Overview
The synthesis of Relugolix can be approached through various routes, with a common strategy involving the construction of a substituted thiophene precursor, followed by the formation of the pyrimidinedione ring system, and subsequent coupling with key sidechains. A pivotal step in many reported syntheses is the amide coupling of a thiophene carboxylic acid derivative with this compound, followed by a base-mediated intramolecular cyclization to form the thieno[2,3-d]pyrimidine core.
Key Reactions and Experimental Protocols
This section details the experimental protocols for the key steps in the synthesis of Relugolix involving this compound.
Protocol 1: Amide Coupling of Thiophene Carboxylic Acid with this compound
This protocol describes the formation of the amide bond between a functionalized thiophene carboxylic acid intermediate and this compound.
Materials:
-
Substituted thiophene carboxylic acid (e.g., 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylic acid) (1 equivalent)
-
This compound (1.0-1.7 equivalents)
-
Coupling agent (e.g., Propylphosphonic anhydride (T3P), 1,1'-Carbonyldiimidazole (CDI)) (1.6-2.5 equivalents)
-
Organic solvent (e.g., Ethyl acetate, Acetonitrile)
-
Base (optional, e.g., Triethylamine)
Procedure:
-
To a solution of the substituted thiophene carboxylic acid in the chosen organic solvent, add the coupling agent at a controlled temperature (e.g., below 35°C).
-
Add this compound to the reaction mixture.
-
If necessary, add a base such as triethylamine.
-
Stir the reaction mixture at a specified temperature (e.g., 35-40°C) for a designated time (e.g., 4 hours), monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction is quenched, for example, by the addition of water.
-
The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude amide product, which may be used in the next step without further purification or purified by crystallization.
Protocol 2: Intramolecular Cyclization to form the Thieno[2,3-d]pyrimidine Core
This protocol outlines the base-catalyzed intramolecular cyclization of the amide intermediate to form the core structure of Relugolix.
Materials:
-
Amide intermediate from Protocol 1 (1 equivalent)
-
Base (e.g., Sodium methoxide (NaOMe), Sodium ethoxide, DBU) (0.2-2.0 equivalents)
-
Solvent (e.g., Methanol (MeOH), Ethanol)
Procedure:
-
Suspend or dissolve the amide intermediate in the chosen solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 60°C) and stir for the required duration (e.g., 6 hours), monitoring the reaction by HPLC.
-
After the reaction is complete, cool the mixture and adjust the pH to 5-6 with an acid (e.g., 1N HCl).
-
The product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., tetrahydrofuran or a mixture of acetonitrile and methanol) to afford the purified thieno[2,3-d]pyrimidine product.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for key steps in the synthesis of Relugolix, as reported in various sources.
| Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) (Method) | Reference |
| Amide Coupling | 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylic acid, this compound | T3P, Ethyl acetate, 35-40°C, 4 hours | 90.9 | 98.7 (HPLC) | [6] |
| Cyclization | 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-3-((6-methoxypyridazin-3-yl)carbamoyl)-5-(4-(3-methoxyureido)phenyl)thienylethyl-2-ylcarbamate | 30% Sodium methoxide in Methanol, 60°C, 6 hours | 84.9 | 99.9 (HPLC) | [6] |
| Alternative Cyclization | Amide precursor | Sodium methoxide in Methanol | 26 | Not specified | [7] |
| Final Product Purification | Crude Relugolix | Recrystallization from Acetonitrile/Methanol | 80 | >99.0 (HPLC) | [3] |
Visualizations
Experimental Workflow
References
- 1. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 2. Relugolix Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. “Improved Process For The Preparation Of Highly Pure Relugolix” [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 6. CN113444105A - Preparation method of Relugolix - Google Patents [patents.google.com]
- 7. CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-6-substituted Pyridazines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 3-amino-6-halopyridazine precursors to synthesize 3-amino-6-arylpyridazines. This methodology is a cornerstone in medicinal chemistry for creating diverse molecular structures.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of pyridazine chemistry, it allows for the efficient introduction of various aryl or heteroaryl substituents at the 6-position of the pyridazine ring, starting from a halogenated precursor like 3-amino-6-chloropyridazine. The resulting 3-amino-6-arylpyridazine scaffold is a key component in many biologically active compounds.
General Reaction Scheme
The Suzuki coupling reaction involves the coupling of a halide (in this case, 3-amino-6-chloropyridazine) with an organoboron compound (typically an arylboronic acid) in the presence of a palladium catalyst and a base.
Figure 1: General Suzuki Coupling Reaction
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Amino-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-methoxypyridazine is a pivotal building block in medicinal chemistry, notably in the synthesis of pharmaceuticals such as the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and various kinase inhibitors.[1][2] Its functionalized derivatives are of significant interest for drug discovery programs. Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic functionalization of the pyridazine ring is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as indispensable methods for the synthesis of complex organic molecules, offering a versatile and efficient approach to the formation of new chemical bonds. This document outlines protocols for three key palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds with (hetero)aryl boronic acids, the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives, and the Sonogashira coupling for the introduction of alkynyl moieties.
Data Presentation
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of 3-Amino-6-substituted-pyridazines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 6-12 | 65[3] |
| 2 | 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 58[4] |
| 3 | 3-Amino-6-iodopyridazine | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 8 | 75 |
| 4 | 3-Amino-6-chloropyridazine | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 72 |
Note: Yields are based on reported values for similar substrates and should be considered as representative. Optimization may be required for this compound.
Table 2: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloro-4-methyl-6-phenylpyridazine | Benzophenone imine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100-110 | 12-24 | >80[5] |
| 2 | 4-Bromotoluene | Morpholine | [Pd(allyl)Cl]₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 1 | 92 |
| 3 | Aryl Bromide | Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Solvent-free | 120 | 2 | 50-99[6] |
| 4 | Heteroaryl Chloride | Primary Amine | Pd₂(dba)₃ (2.5) | t-BuXPhos (5) | LiHMDS | 1,4-Dioxane | 80 | 18 | 70-90 |
Note: Yields are based on reported values for similar substrates and should be considered as representative. Optimization may be required for reactions with this compound.
Table 3: Generalized Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | Aryl Iodide | 1-Heptyne | Pd(PPh₃)₄ (1.5) | 3 | i-Pr₂NEt | DMF | 25 | 12 | 90 |
| 3 | Heteroaryl Bromide | TMS-acetylene | PdCl₂(PPh₃)₂ (5) | 10 | HNiPr₂ | DMF | 25 | 4 | 75 |
| 4 | Aryl Bromide | Propyne | Pd(PhCN)₂Cl₂ (2) | - | Cs₂CO₃ | Toluene | 80 | 16 | 70-85 |
Note: Yields are based on reported values for similar substrates and should be considered as representative. Optimization may be required for this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-6-phenyl-pyridazine derivative.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a flame-dried reaction vessel.
-
Evacuate and backfill the vessel with inert gas.
-
Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Add phenylacetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflows for palladium-catalyzed cross-coupling reactions of this compound.
Caption: Signaling pathways targeted by drugs derived from this compound.[1][7][8][9][10][11][12]
References
- 1. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. bms.com [bms.com]
Application Notes and Protocols: Acylation of 3-Amino-6-methoxypyridazine to Form Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-methoxypyridazine is a key building block in medicinal chemistry, serving as a scaffold for the synthesis of a diverse range of biologically active compounds. The amino group provides a convenient handle for functionalization, most commonly through acylation to form stable amide bonds. This modification allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents, which can modulate the physicochemical properties and biological targets of the resulting molecules. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, and the acylation of this compound is a fundamental step in the development of novel therapeutic agents.
This document provides detailed protocols for the acylation of this compound using common acylating agents, namely acyl chlorides and acid anhydrides.
General Reaction Scheme
The acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.
With Acyl Chlorides:
Application Notes and Protocols: Nucleophilic Substitution Reactions on the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, characterized by two adjacent nitrogen atoms, render the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful tool for the synthesis and functionalization of pyridazine derivatives, enabling the introduction of a wide array of substituents to modulate their pharmacological profiles. These derivatives have shown significant potential in drug discovery, with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapies.
This document provides detailed application notes on the mechanism and strategic considerations for nucleophilic substitution reactions on the pyridazine ring, along with specific experimental protocols for the synthesis of key pyridazine intermediates.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring
The predominant mechanism for nucleophilic substitution on the pyridazine ring is the SNAr pathway. This two-step process involves the initial addition of a nucleophile to the electron-deficient pyridazine ring, followed by the elimination of a leaving group.[1][2][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks one of the carbon atoms bearing a leaving group (typically a halogen). This attack is favored at positions ortho or para to the ring nitrogens, which are electronically activated. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized over the ring and onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group. This step is typically fast.
The overall rate of the reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the presence of activating or deactivating groups on the pyridazine ring.
Caption: General SNAr mechanism on a halopyridazine.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyridazine derivatives synthesized via nucleophilic substitution are prominent in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[5][6] Pyridazine-based molecules have been developed as inhibitors of JAKs, thereby modulating the downstream inflammatory response.
Caption: Inhibition of the JAK-STAT pathway by a pyridazine derivative.
FGFR Signaling Pathway
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. Pyridazine-containing compounds have been designed as potent inhibitors of FGFRs.[7][8]
Caption: Inhibition of the FGFR signaling pathway by a pyridazine derivative.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution on various chloropyridazine substrates.
General Experimental Workflow
A typical experimental workflow for a nucleophilic substitution reaction on a pyridazine substrate is outlined below.
Caption: A typical experimental workflow for SNAr on pyridazines.
Protocol 1: Synthesis of 4-Amino-3,5-dichloropyridazine
This protocol describes the amination of 3,4,5-trichloropyridazine.
Materials:
-
3,4,5-Trichloropyridazine
-
Ammonia (aqueous solution, e.g., 28%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trichloropyridazine (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia solution (e.g., 5-10 eq).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography or recrystallization.[9]
Protocol 2: Synthesis of 3-Hydrazino-6-phenyl-4,5-dihydropyridazine
This protocol details the reaction of 3-chloro-6-phenyl-4,5-dihydropyridazine with hydrazine hydrate.
Materials:
-
3-chloro-6-phenyl-4,5-dihydropyridazine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of 3-chloro-6-phenyl-4,5-dihydropyridazine (1.0 eq) and 80% hydrazine hydrate (3.0 eq) in ethanol is prepared in a round-bottom flask.
-
The mixture is heated at 50-60°C for 2 hours.
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the product.
Protocol 3: General Procedure for the Reaction of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with Phenols
This protocol outlines the synthesis of phenoxy-substituted pyridazinones.
Materials:
-
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1)
-
Substituted phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure (Method A - using NaH):
-
To a stirred suspension of NaH in anhydrous DMF, add a solution of the substituted phenol in DMF dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1) in DMF.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[10]
Procedure (Method B - using K₂CO₃):
-
A mixture of compound (1), the substituted phenol, and K₂CO₃ in a suitable solvent is refluxed until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is worked up as described in Method A.[10]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various nucleophilic substitution reactions on pyridazine substrates.
Table 1: Nucleophilic Substitution on 3,6-Dichloropyridazine
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ammonia | Ethanol | Reflux | 4 | 3-Amino-6-chloropyridazine | 85 | [11] |
| Hydrazine | Ethanol | Reflux | 2 | 3-Chloro-6-hydrazinopyridazine | 90 | |
| Sodium Methoxide | Methanol | Reflux | 3 | 3-Chloro-6-methoxypyridazine | 88 | |
| Aniline | N/A | 130 | 1 | 3-Anilino-6-chloropyridazine | 75 | |
| Piperidine | Ethanol | Reflux | 2 | 3-Chloro-6-(piperidin-1-yl)pyridazine | 92 |
Table 2: Nucleophilic Substitution on 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1)
| Nucleophile (Phenol) | Base | Method | Product(s) | Yield (%) | Reference |
| 4-Methoxyphenol | K₂CO₃ | B | 5-Chloro-4-(4-methoxyphenoxy)-... | 97 | [10] |
| Phenol | NaH | A | 4-Phenoxy- & 5-Phenoxy- derivatives | 5a (51), 5b (38) | [10] |
| 4-Chlorophenol | NaH | A | 4-(4-Chlorophenoxy)- & 5-(4-Chlorophenoxy)- derivatives | 6a (55), 6b (35) | [10] |
| 4-Nitrophenol | NaH | A | 4-(4-Nitrophenoxy)- & 5-(4-Nitrophenoxy)- derivatives | 7a (30), 7b (59) | [10] |
| 2-Mercaptopyrimidine | NaH | A | 4- & 5-substituted derivatives | 9a (60), 9b (29) | [10] |
(Note: 'a' and 'b' in the product column refer to substitution at the 4- and 5-positions, respectively)
Conclusion
Nucleophilic aromatic substitution is a cornerstone of pyridazine chemistry, offering a versatile and efficient method for the synthesis of a diverse range of functionalized derivatives. The protocols and data presented herein provide a practical guide for researchers in the synthesis of novel pyridazine-based compounds. The continued exploration of these reactions will undoubtedly lead to the discovery of new therapeutic agents targeting a variety of diseases.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. byjus.com [byjus.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-dichloropyridazin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
The Versatility of 3-Amino-6-methoxypyridazine in the Synthesis of Biologically Active Molecules
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-methoxypyridazine is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors and other therapeutic agents, such as the gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix.
The pyridazine core is a key pharmacophore in numerous approved drugs and clinical candidates.[1] The presence of the amino and methoxy groups on the pyridazine ring in this compound offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This note will detail its application in the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases, as well as its role as a crucial intermediate in the synthesis of non-kinase drugs like Relugolix.
Synthesis of this compound
The starting material, this compound, can be synthesized from its chloro-precursor, 3-amino-6-chloropyridazine, through nucleophilic substitution.
Experimental Protocol: Synthesis of this compound [2][3]
-
Materials: 3-amino-6-chloropyridazine, sodium methoxide, methanol, petroleum ether, chloroform, activated charcoal.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 3-amino-6-chloropyridazine to the sodium methoxide solution in a sealed reaction vessel.
-
Heat the reaction mixture under pressure. One reported method suggests heating in a Carius tube in a furnace for 20 hours.[2] Another method involves heating in a sealed tube at 160 °C for 24 hours in the presence of copper powder.[3]
-
After cooling, filter the reaction mixture to remove any solid byproducts.
-
Evaporate the filtrate to dryness to obtain the crude product.
-
Purify the crude solid by recrystallization from a petroleum ether-chloroform solution after treatment with activated charcoal to yield this compound as a crystalline solid.[2] Alternatively, purification can be achieved by silica gel chromatography.[3]
-
Application in the Synthesis of Relugolix (A GnRH Receptor Antagonist)
A prominent application of this compound is in the synthesis of Relugolix, an orally active GnRH receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[1]
Relugolix Synthesis Overview:
The synthesis of Relugolix involves a multi-step pathway where this compound is coupled with a substituted thiophene derivative, followed by a series of transformations to yield the final drug substance. The amino group of this compound is crucial for forming a key amide bond during the synthesis.
Signaling Pathway of Relugolix:
Relugolix functions by blocking the GnRH receptor in the pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone production in men and estrogen and progesterone production in women. This mechanism is central to its therapeutic effect in hormone-sensitive cancers and other conditions.
Mechanism of action of Relugolix.
Application in the Synthesis of Kinase Inhibitors
The 3-aminopyridazine scaffold is a versatile core for the development of various kinase inhibitors. While many syntheses in the literature start with the analogous 3-amino-6-chloropyridazine, this compound can be utilized in similar synthetic strategies, particularly in cross-coupling reactions to introduce diversity at the 6-position.
General Synthetic Strategy:
A common approach involves the Suzuki or other palladium-catalyzed cross-coupling reactions to append aryl or heteroaryl moieties to the pyridazine ring. The amino group can then be further functionalized, for instance, through acylation or amide bond formation, to interact with the hinge region of the target kinase.[4][5]
Example Application: Synthesis of Pyridazine-based Kinase Inhibitors
Experimental Workflow: General Synthesis of 6-Aryl-3-aminopyridazine Derivatives
General synthetic workflow for kinase inhibitors.
Targeted Signaling Pathways:
Pyridazine-based molecules have been developed to inhibit a range of kinases involved in cancer and inflammation, including but not limited to:
-
JNK1 (c-Jun N-terminal kinase 1): A key regulator of stress responses, apoptosis, and inflammation.[6]
-
ITK (Interleukin-2-inducible T-cell kinase): A crucial component of T-cell receptor signaling, making it a target for autoimmune diseases and T-cell malignancies.[7]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis, and their inhibition is a strategy in cancer therapy.
Quantitative Data for Pyridazine-based Kinase Inhibitors:
The following table summarizes the inhibitory activities of some representative pyridazine-based kinase inhibitors. It is important to note that these compounds may not be directly synthesized from this compound but illustrate the potential of the pyridazine scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Cell-based Assay IC50 (µM) | Reference |
| Compound 9 | ITK | 0.87 | 37.61 (Jurkat cells) | [7] |
| Compound 22 | ITK | 0.19 | 11.17 (Jurkat cells) | [7] |
| Compound 9e | JNK1 | Not specified | % inhibition reported | [6] |
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceuticals. Its utility is demonstrated in the production of the approved drug Relugolix and its potential as a scaffold for the development of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in their drug discovery and development endeavors. The strategic incorporation of the this compound moiety can lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 7252-84-8 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Buy this compound | 7252-84-8 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Antimicrobial Agents from 3-Amino-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and antimicrobial evaluation of derivatives of 3-Amino-6-methoxypyridazine. The following sections describe the preparation of a Schiff base derivative, a class of compounds known for their therapeutic potential, and outline the methodology for assessing its antimicrobial efficacy.
Introduction
This compound is a versatile heterocyclic amine that serves as a valuable starting material in the synthesis of various biologically active compounds. Its pyridazine core is a key structural motif in a number of therapeutic agents. This document focuses on the derivatization of the 3-amino group to prepare novel antimicrobial agents. Specifically, the synthesis of a Schiff base, N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), is detailed, along with its antimicrobial activity against a panel of pathogenic bacteria.
Synthesis of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM)
The synthesis of the Schiff base MPM is achieved through the condensation of this compound with pyrrole-2-carbaldehyde. This reaction forms an imine linkage, a key feature of Schiff bases.
Experimental Protocol: Synthesis of MPM
An equimolar mixture of 6-methoxy-pyridine-3-amine and pyrrole-2-carbaldehyde is refluxed in ethanol with a catalytic amount of glacial acetic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by evaporation of the solvent and purified.[1]
Materials:
-
This compound
-
Pyrrole-2-carbaldehyde
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) in 20 mL of ethanol.
-
Add pyrrole-2-carbaldehyde (1 equivalent) dissolved in 10 mL of ethanol to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 6 hours at 65 °C.[1]
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature and evaporate the solvent to obtain the solid product.
-
Wash the resulting brown solid with ethanol and dry.[1]
Antimicrobial Activity Evaluation
The antimicrobial potential of the synthesized MPM and its metal complexes can be evaluated against a range of Gram-positive and Gram-negative bacteria. The agar disk diffusion assay is a common method for preliminary screening of antimicrobial activity.
Experimental Protocol: Antimicrobial Screening by Agar Disk Diffusion
The in vitro antimicrobial screening of the newly synthesized Schiff base and its complexes can be performed using the agar disk diffusion assay against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Klebsiella pneumoniae).[1] Chloramphenicol can be used as a standard control.
Materials:
-
Synthesized compound (MPM)
-
Bacterial cultures (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)
-
Muller-Hinton agar plates
-
Sterile 6mm Whatman paper disks
-
Chloramphenicol (positive control)
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent.
-
Incubate the bacterial cultures for 24 hours and then spread them on Muller-Hinton agar plates.[1]
-
Saturate sterile 6mm Whatman paper disks with a known concentration (e.g., 10 μL) of the test compound solution.[1]
-
Place the saturated disks on the surface of the agar plates.
-
Place a disk with the standard antibiotic (Chloramphenicol) as a positive control and a disk with the solvent as a negative control.
-
Incubate the plates at an appropriate temperature for 24 hours.
-
Measure the diameter of the zone of inhibition around each disk.
Data Presentation
The antimicrobial activity of the synthesized Schiff base ligand (MPM) and its Cobalt(II) and Copper(II) complexes are summarized in the table below. The data represents the diameter of the zone of inhibition in millimeters (mm).
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae |
| MPM (Ligand) | 11 | 13 | 12 | 11 |
| Co(II) Complex | 18 | 19 | 17 | 15 |
| Cu(II) Complex | 20 | 22 | 19 | 17 |
| Chloramphenicol | 25 | 27 | 26 | 24 |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for the preparation of the MPM Schiff base.
Antimicrobial Screening Workflow
Caption: Experimental workflow for antimicrobial activity screening.
References
Application Notes and Protocols for 3-Amino-6-methoxypyridazine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 3-amino-6-methoxypyridazine scaffold have emerged as a promising class of compounds in the field of anticancer research. This heterocyclic core serves as a versatile building block for the synthesis of novel molecules with potent and selective anticancer activity.[1] Research has demonstrated that these derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways implicated in tumorigenesis. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the investigation and development of this compound derivatives as potential cancer therapeutics.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 3,6-disubstituted pyridazine derivatives, highlighting their potency against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | Growth Inhibition (%) | Reference |
| 9e | SNB-75 | CNS Cancer | 91.82 | [2] |
| LOX IMVI | Melanoma | 55.80 | [2] | |
| IGROV1 | Ovarian Cancer | 77.88 | [2] | |
| A498 | Renal Cancer | 97.91 | [2] | |
| CAKI-1 | Renal Cancer | 82.70 | [2] | |
| RXF 393 | Renal Cancer | 80.52 | [2] | |
| TK-10 | Renal Cancer | 56.31 | [2] | |
| UO-31 | Renal Cancer | 65.23 | [2] | |
| HOP-92 | Non-Small Cell Lung Cancer | 91.51 | [2] | |
| EKVX | Non-Small Cell Lung Cancer | 59.52 | [2] |
Mechanism of Action: Targeting the JNK1 Signaling Pathway
Several this compound derivatives have been identified as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway, a critical regulator of cancer cell proliferation and survival.[2][3][4]
JNK1 Signaling Pathway in Cancer
The JNK1 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by cellular stress signals, a phosphorylation cascade leads to the activation of JNK1. Activated JNK1 then phosphorylates and activates downstream transcription factors, primarily c-Jun. The activated c-Jun forms a heterodimer with c-Fos to create the AP-1 transcription factor complex, which translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and proliferation, while also suppressing tumor suppressor proteins like p53.[2][3]
Experimental Protocols
Synthesis of this compound Derivatives
The following protocol describes a general method for the synthesis of this compound, which can be further modified to generate various derivatives.
Materials:
-
3-Amino-6-chloropyridazine
-
Sodium methoxide
-
Methanol
-
Copper powder (optional, for catalysis)[5]
-
Petroleum ether
-
Chloroform
-
Activated charcoal
Procedure:
-
In a sealed tube or Carius tube, combine 3-amino-6-chloropyridazine with a solution of sodium methoxide in methanol.[5] For a catalyzed reaction, add copper powder.
-
Heat the sealed tube at a high temperature (e.g., 160°C) for several hours (e.g., 20-24 hours).[5]
-
After cooling, open the tube and filter the contents to remove any solid precipitate.
-
Evaporate the filtrate to dryness under a stream of air or using a rotary evaporator.
-
Dissolve the resulting crude solid in a suitable solvent mixture, such as 60:40 petroleum ether-chloroform.
-
Treat the solution with activated charcoal to decolorize it and then filter.
-
Purify the product by chromatography on a silica gel column using an appropriate eluent system (e.g., acetate and hexane) to yield the this compound derivative.[5]
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
In Vivo Antitumor Activity using Ehrlich Ascites Carcinoma (EAC) Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound derivatives in a murine model.
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
This compound derivative
-
Vehicle (e.g., saline, DMSO)
-
Standard anticancer drug (e.g., Sorafenib)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimate Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Tumor Inoculation: Inoculate a suspension of EAC cells (e.g., 2 x 10^6 cells) intraperitoneally or subcutaneously into the mice.
-
Animal Grouping: Randomly divide the tumor-bearing mice into several groups:
-
Group 1: Vehicle control (receives only the vehicle).
-
Group 2: Test compound (low dose).
-
Group 3: Test compound (high dose).
-
Group 4: Standard drug control.
-
-
Drug Administration: After 24 hours of tumor inoculation, begin treatment with the test compound and standard drug. Administer the compounds intraperitoneally or orally for a specified duration (e.g., daily for 10-14 days).
-
Tumor Monitoring: For solid tumors, measure the tumor volume using calipers every few days. For ascites, monitor the increase in body weight and abdominal circumference.
-
Endpoint: At the end of the treatment period, sacrifice the animals and collect tumors or ascitic fluid.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group. Analyze survival data if applicable. Histopathological examination of the tumors can also be performed.[2]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The data and protocols presented herein provide a comprehensive resource for researchers to synthesize, evaluate, and characterize the anticancer properties of these derivatives. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate these promising findings into clinical applications.
References
- 1. smolecule.com [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using 3-Amino-6-methoxypyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the inhibitory activity of 3-Amino-6-methoxypyridazine derivatives against protein kinases, a critical class of enzymes in cellular signaling and drug development. The protocols and data presented focus on Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling, and provide a general methodology for assessing other kinases, such as Interleukin-1 receptor-associated kinase 4 (IRAK4).
Introduction
This compound and its derivatives represent a versatile scaffold in medicinal chemistry with demonstrated potential as enzyme inhibitors.[1] A notable subclass, 3-oxo-2,3-dihydropyridazine derivatives, has been identified as a promising chemotype for the selective inhibition of ITK.[2][3][4] ITK plays a crucial role in T-cell receptor (TCR) signaling, making it an attractive target for autoimmune diseases, inflammatory conditions, and certain cancers. This document outlines protocols for biochemical and cellular assays to characterize the inhibitory potential of these compounds.
Data Presentation: Inhibition of ITK by 3-oxo-2,3-dihydropyridazine Derivatives
The following table summarizes the in vitro inhibitory activity of selected 3-oxo-2,3-dihydropyridazine derivatives against ITK. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| Compound 9 | 6-(3-fluorophenyl)-2-((1-(furan-2-ylmethyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one | ITK | 0.87[2] |
| Compound 22 | 6-(3,5-difluorophenyl)-2-((1-(furan-2-ylmethyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one | ITK | 0.19[2] |
Signaling Pathway and Experimental Workflow
To understand the context of enzyme inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflow for assessing inhibitors.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for a Kinase Inhibition Assay.
Experimental Protocols
The following are detailed protocols for biochemical and cellular assays to determine the inhibitory effects of this compound derivatives on kinase activity.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay - General Protocol)
This protocol describes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. This is a universal method applicable to a wide range of kinases, including ITK and IRAK4.
Materials:
-
Kinase (e.g., recombinant human ITK or IRAK4)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound derivative compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in kinase reaction buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction:
-
Add the diluted compounds or vehicle (for control wells) to the assay plate.
-
Prepare a master mix containing the kinase, substrate, and any necessary co-factors in kinase reaction buffer.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Assay for ITK Inhibition (Western Blot)
This protocol is used to assess the ability of a compound to inhibit ITK signaling within a cellular context by measuring the phosphorylation of ITK and its downstream targets.
Materials:
-
Jurkat cells (or other suitable T-cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound derivative compounds
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ITK, anti-total-ITK, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Stimulate the cells with PHA or anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce T-cell receptor signaling and ITK activation.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein in the presence of the compound indicates inhibition.
-
Conclusion
The provided protocols and data serve as a valuable resource for researchers investigating the potential of this compound derivatives as enzyme inhibitors. The quantitative data on ITK inhibition highlights the promise of the 3-oxo-2,3-dihydropyridazine scaffold. The detailed protocols for both biochemical and cellular assays provide a robust framework for screening and characterizing novel kinase inhibitors, facilitating their development as potential therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 3-Amino-6-methoxypyridazine in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-methoxypyridazine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. In the field of agricultural chemistry, its derivatives have shown significant potential as both herbicides and fungicides. The pyridazine scaffold, featuring an amino group at the 3-position and a methoxy group at the 6-position, allows for diverse chemical modifications to develop potent agrochemicals.[1] This document provides detailed application notes on the herbicidal and fungicidal properties of this compound derivatives, including their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.
Herbicidal Applications: Protoporphyrinogen Oxidase (PPO) Inhibition
Derivatives of this compound have been investigated as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to weed death.
Quantitative Herbicidal Activity Data
The following table summarizes the herbicidal activity of various pyridazine derivatives, highlighting their potential as PPO inhibitors.
| Compound ID | Target Enzyme | Test Species | Activity Metric | Value | Reference |
| 2b (N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine derivative) | Nicotiana tabacum PPO (NtPPO) | In vitro | Kᵢ | 21.8 nM | [2] |
| 5 (Metabolite of 2b) | Nicotiana tabacum PPO (NtPPO) | In vitro | Kᵢ | 4.6 nM | [2] |
| Z-4 | HPPD and PPO | Echinochloa crus-galli (EC), Lolium perenne (LP) | IC₅₀ (HPPD) | 1.607 µM | [3] |
| IC₅₀ (PPO) | 2.932 µM | [3] | |||
| Z-7 | HPPD and PPO | Echinochloa crus-galli (EC), Lolium perenne (LP) | IC₅₀ (HPPD) | >50 µM | [3] |
| IC₅₀ (PPO) | 4.871 µM | [3] | |||
| Compound 4f (3-arylalkylamino-6-chloropyridazine) | Not Specified | Brassica napus | % Inhibition at 10 µg/mL | 76.42% | [4] |
Fungicidal Applications: Tubulin Polymerization Promotion
Certain derivatives of this compound have demonstrated fungicidal activity by promoting the polymerization of tubulin. This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, leading to cell death.
Quantitative Fungicidal Activity Data
The table below presents the fungicidal activity of representative pyridazine derivatives.
| Compound ID | Target Fungi | Activity Metric | Value | Reference |
| Compound 1m (imidazo[1,2-b]pyridazine derivative) | Alternaria alternata | EC₅₀ | 9.9 µg/mL | [5] |
| Botrytis cinerea | EC₅₀ | 9.4 µg/mL | [5] | |
| Compound 4j (imidazo[1,2-b]pyridazine derivative) | Fusarium solani | EC₅₀ | 6.3 µg/mL | [5] |
| Pyricularia oryzae | EC₅₀ | 7.7 µg/mL | [5] | |
| Alternaria brassicae | EC₅₀ | 7.1 µg/mL | [5] | |
| Valsa mali | EC₅₀ | 7.5 µg/mL | [5] | |
| Alternaria alternata | EC₅₀ | 4.0 µg/mL | [5] | |
| Compound 8g (pyridazinone-based diarylurea) | Candida albicans | MIC | 16 µg/mL | [6] |
| Compound 10h (pyridazinone-based diarylurea) | Staphylococcus aureus | MIC | 16 µg/mL | [6] |
Signaling Pathways and Mechanisms of Action
Herbicidal Mode of Action: PPO Inhibition
The herbicidal activity of certain this compound derivatives stems from the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway.
Caption: Herbicidal mechanism via PPO inhibition.
Fungicidal Mode of Action: Tubulin Polymerization Promotion
The fungicidal effect of other this compound derivatives is achieved by promoting the polymerization of tubulin, which disrupts the dynamic instability of microtubules.
Caption: Fungicidal mechanism via tubulin polymerization.
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Herbicidal Activity
This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of this compound derivatives in a greenhouse setting.
1. Materials and Plant Growth:
-
Test Compounds: Synthesized this compound derivatives.
-
Control Herbicides: Commercial herbicides with known mechanisms (e.g., a PPO inhibitor like flumioxazin).
-
Plant Species: Select a range of monocotyledonous and dicotyledonous weeds (e.g., barnyard grass, rape, lettuce, bentgrass) and a tolerant crop species if selectivity is being assessed.
-
Growth Medium: A standardized potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Pots: 10-cm diameter plastic pots.
-
Greenhouse Conditions: Maintain a controlled environment with a temperature of 25±2°C, 60-70% relative humidity, and a 16-hour photoperiod.
2. Experimental Procedure:
-
Pre-emergence Assay:
-
Fill pots with the growth medium.
-
Sow seeds of the test plant species at a uniform depth.
-
Prepare stock solutions of the test compounds and control herbicide in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the different concentrations of the test compounds and controls evenly to the soil surface using a laboratory sprayer.
-
Include an untreated control (sprayed with solvent and surfactant only).
-
Water the pots and place them in the greenhouse.
-
-
Post-emergence Assay:
-
Sow seeds and allow them to grow to the 2-4 true leaf stage.
-
Apply the test compounds and controls as described for the pre-emergence assay, ensuring uniform foliage coverage.
-
Return the pots to the greenhouse.
-
3. Data Collection and Analysis:
-
Visually assess the percentage of weed control or crop injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).
-
At 21 DAT, harvest the above-ground biomass, determine the fresh weight, and then dry at 70°C for 48 hours to determine the dry weight.
-
Calculate the percent inhibition of growth compared to the untreated control.
-
Determine the GR₅₀ (concentration required for 50% growth reduction) values using a suitable statistical software.
Caption: Workflow for greenhouse herbicidal bioassay.
Protocol 2: In Vitro Mycelial Growth Inhibition Assay for Fungicidal Activity
This protocol describes an in vitro method to assess the fungicidal activity of this compound derivatives by measuring the inhibition of fungal mycelial growth.
1. Materials:
-
Test Compounds: Synthesized this compound derivatives.
-
Control Fungicide: A commercial fungicide with a known mechanism (e.g., a tubulin polymerization inhibitor like benomyl).
-
Fungal Strains: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani).
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Petri Dishes: 90 mm sterile Petri dishes.
2. Experimental Procedure:
-
Prepare stock solutions of the test compounds and control fungicide in DMSO.
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25±1°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
3. Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) value for each compound by plotting the percentage inhibition against the logarithm of the compound concentration and performing a probit analysis.
Caption: Workflow for mycelial growth inhibition assay.
Conclusion
This compound serves as a valuable scaffold for the development of novel herbicides and fungicides. Its derivatives have demonstrated potent activity through distinct mechanisms of action, including the inhibition of PPO in weeds and the promotion of tubulin polymerization in fungi. The provided protocols offer a framework for the systematic evaluation of new derivatives, enabling researchers to identify promising candidates for further development in the agricultural sector. Further structure-activity relationship (SAR) studies on this scaffold are warranted to optimize efficacy, selectivity, and environmental safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. study.com [study.com]
Application Notes and Protocols for High-Throughput Screening with 3-Amino-6-methoxypyridazine Libraries
Introduction: The Emerging Role of 3-Amino-6-methoxypyridazine Scaffolds in Drug Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The this compound core, in particular, represents a versatile building block for the synthesis of novel therapeutics[3][4][5]. Its structural features, including the presence of a hydrogen bond donor (amino group) and a hydrogen bond acceptor (methoxy group and ring nitrogens), make it an attractive starting point for the design of compound libraries targeting a diverse range of biological targets, especially protein kinases[6][7]. This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound-based compound libraries, with a focus on identifying novel kinase inhibitors.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets[8][9]. The successful implementation of an HTS campaign relies on the development of robust and miniaturized assays that are amenable to automation[10][11]. This document will detail both biochemical and cell-based screening protocols, data analysis workflows, and hit validation strategies tailored for this compound libraries.
Part 1: Assay Development and High-Throughput Screening Workflow
The choice between a biochemical and a cell-based assay is a critical first step in an HTS campaign and depends on the specific research question. Biochemical assays offer a direct measure of a compound's interaction with a purified target, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context[12][13][14].
Biochemical HTS: Fluorescence Polarization Kinase Assay
Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of enzyme inhibitors like kinases[15][16]. The principle relies on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. In this kinase assay, a fluorescently labeled peptide substrate is used. When the kinase is active, it does not bind the substrate, which tumbles rapidly, resulting in low fluorescence polarization. An inhibitor binding to the kinase prevents this interaction, leading to a higher polarization signal.
Objective: To identify inhibitors of a target kinase from a this compound library.
Materials:
-
Purified target kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound compound library (10 mM in DMSO)
-
Positive Control (known kinase inhibitor, e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, low-volume, black microplates
Instrumentation:
-
Automated liquid handler[10]
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the this compound library to the assay plate. Also, add 50 nL of the positive and negative controls to their respective wells.
-
Enzyme Addition: Add 5 µL of the kinase solution (2X final concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (2X final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
The primary data is analyzed by calculating the percent inhibition for each compound:
% Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)
A Z'-factor is calculated to assess the quality of the assay[9]:
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
An assay with a Z' > 0.5 is considered robust for HTS.
Cell-Based HTS: Cell Viability Assay
Cell-based assays are crucial for identifying compounds that not only interact with the target but also possess cellular permeability and are not overtly cytotoxic[17][18]. A common approach is to use a cancer cell line known to be dependent on the activity of the target kinase and measure cell viability after compound treatment.
Objective: To identify compounds from a this compound library that reduce the viability of a target-dependent cancer cell line.
Materials:
-
Target-dependent cancer cell line
-
Cell culture medium and supplements
-
This compound compound library (10 mM in DMSO)
-
Positive Control (known cytotoxic agent)
-
Negative Control (DMSO)
-
384-well, white, clear-bottom microplates
-
Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®)
Instrumentation:
-
Automated liquid handler
-
Cell incubator
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined density and incubate for 24 hours.
-
Compound Addition: Add 50 nL of each library compound and controls to the respective wells.
-
Incubation: Incubate the plates for 72 hours.
-
Reagent Addition: Add the luminescent cell viability reagent to all wells according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate reader.
Data Analysis:
The percent viability is calculated as follows:
% Viability = 100 * (Luminescence_Compound / Luminescence_NegativeControl)
Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Part 2: Data Analysis, Hit Validation, and Workflow Visualization
Following the primary screen, a rigorous data analysis and hit validation process is essential to eliminate false positives and confirm the activity of promising compounds[19][20].
Hit Triage and Confirmation
The initial list of "hits" from the primary screen will undergo a triage process. This involves:
-
Re-testing: Active compounds are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 or EC50).
-
Selectivity Profiling: Promising compounds are tested against a panel of related kinases to assess their selectivity.
-
Orthogonal Assays: The activity of the hits is confirmed using a different assay format (e.g., a TR-FRET assay if the primary screen was FP-based)[21].
Data Summary and Visualization
Quantitative data from the screening and validation process should be presented in a clear and concise manner.
| Parameter | Biochemical Assay (FP) | Cell-Based Assay (Luminescence) |
| Primary Hit Rate | 0.5 - 2% | 0.2 - 1% |
| Confirmed Hit Rate | 0.1 - 0.5% | 0.05 - 0.2% |
| Z'-Factor | > 0.6 | > 0.5 |
| Signal-to-Background | > 3 | > 5 |
HTS Workflow Diagram
The overall HTS workflow can be visualized to provide a clear overview of the process from library screening to validated hits.
Caption: High-throughput screening workflow for this compound libraries.
Conclusion
The this compound scaffold provides a promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The protocols and workflows detailed in this application note offer a robust framework for the successful high-throughput screening of compound libraries based on this versatile chemical core. By employing a combination of biochemical and cell-based assays, followed by a rigorous hit validation cascade, researchers can efficiently identify and advance promising lead compounds for further drug development.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Buy this compound | 7252-84-8 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. theclinivex.com [theclinivex.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labkey.com [labkey.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 17. marinbio.com [marinbio.com]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Scale-Up Synthesis of 3-Amino-6-methoxypyridazine
Introduction
3-Amino-6-methoxypyridazine is a critical heterocyclic building block in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Notably, it is a crucial precursor for the synthesis of Relugolix, a drug used to treat endometriosis, uterine fibroids, and advanced prostate cancer.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the drug development sector.
This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for producing significant quantities of the target compound. The primary synthetic route involves the nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide.
Logical Workflow of the Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Experimental Protocols
This section details the methodology for the synthesis of this compound from 3-amino-6-chloropyridazine.
Materials and Reagents:
-
3-Amino-6-chloropyridazine
-
Sodium methoxide (25% w/w in methanol or solid)
-
Methanol (anhydrous)
-
Isopropanol
-
Activated Carbon
-
Deionized Water
-
Celatom® or Diatomaceous Earth (for filtration)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Nutsche filter or Büchner funnel setup
-
Vacuum oven
-
Standard laboratory glassware
-
Analytical instruments (HPLC, NMR, MS, DSC)
Protocol: Nucleophilic Aromatic Substitution
-
Reactor Setup: Equip a suitable-sized jacketed glass reactor with an overhead stirrer, condenser, and nitrogen inlet/outlet. Ensure the system is inert by purging with nitrogen.
-
Reagent Preparation: Charge the reactor with anhydrous methanol (10 volumes relative to the starting material). Carefully add sodium methoxide (1.1 to 1.5 equivalents) to the methanol. If using solid sodium methoxide, the addition should be done in portions to control the exotherm. Stir the mixture until all the sodium methoxide has dissolved.
-
Reaction Initiation: To the stirred solution of sodium methoxide in methanol, add 3-amino-6-chloropyridazine (1.0 equivalent) portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Slowly add deionized water (5-10 volumes) to the reaction mixture to precipitate the crude product and dissolve inorganic salts.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the crude solid using a Nutsche filter or Büchner funnel. Wash the cake with a mixture of methanol and water (1:1), followed by deionized water.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean reactor. Add a suitable solvent system, such as isopropanol/water or ethanol (approximately 5-10 volumes).
-
Heat the mixture to 70-80°C to achieve complete dissolution.
-
Add activated carbon (2-5% w/w) and stir for 30 minutes to decolorize the solution.
-
Filter the hot solution through a pad of Celatom® to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize crystallization.
-
Filter the purified white crystalline solid, wash with cold isopropanol, and dry under vacuum at 40-50°C until a constant weight is achieved.
-
-
Characterization: The final product should be characterized by ¹H NMR, Mass Spectrometry, and its purity assessed by HPLC. The melting point should be determined, with an expected range of 103-105°C.[1][3]
Safety Precautions:
-
Handle sodium methoxide with extreme care. It is corrosive and reacts violently with water.
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
Data Presentation
The following table summarizes quantitative data from representative synthetic procedures found in the literature. Note that conditions may vary and require optimization for large-scale production.
| Parameter | Method 1 (Lab Scale, High Temp)[3] | Method 2 (Lab Scale, Carius Tube)[1][3] | Proposed Scale-Up Method (Reflux) |
| Starting Material | 3-Amino-6-chloropyridazine | 3-Amino-6-chloropyridazine | 3-Amino-6-chloropyridazine |
| Reagents | Sodium methoxide, Copper powder, Methanol | Sodium methoxide, Methanol | Sodium methoxide, Methanol |
| Scale | 500 mg | 3.40 g | Multi-gram to Kilogram |
| Temperature | 160°C | Not specified (Carius furnace) | ~65°C (Reflux) |
| Time | 24 h | 20 h | 6-12 h |
| Purification Method | Silica Gel Chromatography | Recrystallization / Charcoal treatment | Recrystallization |
| Yield | 85.7% | Low (0.51 g from 3.40 g) | Typically >80% (optimized) |
| Final Purity | >98% (Assumed post-chromatography) | Not specified, white crystalline solid | >99% (Post-recrystallization) |
| Melting Point | Not specified | 103-105°C[1][3] | 103-105°C |
Potential Impurities
During the synthesis and scale-up, several process-related impurities can be formed. It is crucial to monitor and control these to ensure the final product quality. Common impurities include:
-
3-amino-6-chloropyridazine: Unreacted starting material.[1]
-
3-amino-6-hydroxypyridazine: Formed by hydrolysis of the chloro or methoxy group.[1]
-
3,6-dimethoxypyridazine: Resulting from a potential side reaction if the starting material contains 3,6-dichloropyridazine.[1]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-6-methoxypyridazine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-6-methoxypyridazine by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, polar organic solvents are generally suitable. It exhibits moderate solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] A mixture of petroleum ether and chloroform (60:40) has also been reported for successful recrystallization.[2] The choice of solvent may depend on the impurities present in the crude material. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: What are the common impurities in crude this compound?
A2: Common impurities often originate from the synthetic route used to prepare the compound. These can include starting materials or byproducts such as 3-amino-6-chloropyridazine and 3-amino-6-hydroxypyridazine. The presence of these impurities can affect the crystallization process and the purity of the final product.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If this compound does not dissolve in the chosen solvent even at its boiling point, it indicates that the solvent is not suitable. You should select a more polar solvent or a solvent mixture. If you are already using a polar solvent like methanol or ethanol, you can try adding a small amount of a more powerful solvent like DMSO. However, be cautious as highly soluble compounds can be difficult to crystallize.
Q4: No crystals are forming upon cooling. What steps can I take to induce crystallization?
A4: If crystals do not form after the solution has cooled to room temperature and been placed in an ice bath, the solution may be too dilute or supersaturation has not been achieved. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Reducing Solvent Volume: If the solution is too dilute, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q5: The recrystallized product has a low melting point or a broad melting range. What does this indicate?
A5: A low or broad melting point range is typically an indication of impurities in the final product. The reported melting point for pure this compound is in the range of 103-109 °C.[2] If your product's melting point is significantly lower or melts over a wide range, a second recrystallization may be necessary to improve its purity. It is also important to ensure the product is thoroughly dried, as residual solvent can also depress the melting point.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is insoluble in the solvent at its boiling point and melts before dissolving. | Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Alternatively, choose a different solvent with a higher boiling point. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product. |
| Low Recovery of Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Before filtering, ensure the solution is thoroughly chilled in an ice bath to minimize the amount of product that remains dissolved. If the filtrate is suspected to contain a significant amount of product, some of the solvent can be evaporated and a second crop of crystals can be collected. |
| Premature Crystallization during Hot Filtration | The solution cools too quickly during filtration, causing the product to crystallize in the filter funnel. | Use a heated filter funnel or keep the receiving flask on a hot plate to maintain the temperature of the solution during filtration. Also, perform the filtration as quickly as possible. |
Data Presentation
Solubility of this compound
| Solvent | Solubility at Room Temperature (Approx. 25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Poor | Moderate | Potentially suitable, but may require a large volume of solvent. |
| Ethanol | Sparingly Soluble | Good | Good |
| Methanol | Sparingly Soluble | Good | Good |
| Isopropanol | Poor | Moderate | Potentially suitable. |
| Acetone | Sparingly Soluble | Good | Good |
| Ethyl Acetate | Poor | Moderate | Potentially suitable. |
| Chloroform | Sparingly Soluble | Good | Good (often used in a solvent mixture). |
| Hexane | Poor | Poor | Unsuitable as a primary solvent, but can be used as an anti-solvent. |
| Dimethyl Sulfoxide (DMSO) | Good | Very Good | Generally unsuitable for recrystallization due to high solubility at room temperature, but can be used as a co-solvent in small amounts. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the ethanol begins to boil.
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding an excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.
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Analysis: Determine the melting point of the purified crystals and compare it to the literature value (103-109 °C).
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Column Chromatography of 3-Amino-6-methoxypyridazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-Amino-6-methoxypyridazine using column chromatography. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
A1: For a standard purification, normal-phase chromatography on silica gel is a common starting point. Based on documented procedures, a typical mobile phase consists of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or chloroform.
Q2: My compound is showing significant peak tailing on a silica gel column. What causes this and how can I fix it?
A2: Peak tailing with nitrogen-containing heterocyclic compounds like this compound is often due to strong interactions between the basic amino group and the acidic silanol groups on the surface of the silica gel.[1] To mitigate this, you can:
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Add a basic modifier: Incorporating a small amount of a base, such as triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide, into your mobile phase can help neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1][2]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[3]
Q3: I'm having trouble separating this compound from polar impurities. What can I do?
A3: If you are experiencing poor separation from other polar impurities, you can try several strategies:
-
Optimize the mobile phase: Carefully adjust the polarity of your eluent. A common technique is to perform a gradient elution, where you gradually increase the proportion of the more polar solvent in your mobile phase.[3] This can help to better resolve compounds with similar polarities.
-
Consider reversed-phase chromatography: For highly polar compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a more effective purification method.[1] This involves a non-polar stationary phase (like C8 or C18) and a polar mobile phase.
Q4: How do I choose the right solvent system for my column?
A4: The ideal solvent system should provide a good separation of your target compound from impurities. A general guideline is to find a solvent mixture that gives your product a retention factor (Rf) of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[4] This usually translates to a good elution profile on a column.
Column Chromatography Conditions for this compound
The following table summarizes reported and suggested column chromatography conditions for the purification of this compound.
| Stationary Phase | Mobile Phase (Eluent) | Mode | Notes |
| Silica Gel | Ethyl acetate / Hexane (1:2) | Normal-Phase | A reported system for purification after synthesis. |
| Silica Gel | Chloroform / Petroleum ether (40:60) | Normal-Phase | Used to dissolve the crude product before treatment with activated charcoal. |
| Octadecylsilane (C18) bonded silica | Potassium hexafluorophosphate buffer (pH 2.8-3.2) / Acetonitrile (Gradient) | Reversed-Phase | An HPLC method for detecting related substances.[5] |
| Alumina (basic or neutral) | Hexane / Ethyl Acetate (gradient) | Normal-Phase | A suggested alternative to silica gel to reduce peak tailing for basic compounds.[3] |
Experimental Protocols
General Protocol for Normal-Phase Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.[1]
-
Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase over time.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Troubleshooting Guide
Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography of this compound.
References
Technical Support Center: Synthesis of 3-Amino-6-methoxypyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-methoxypyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several process-related impurities can be introduced. The most common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. These typically are:
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3-Amino-6-chloropyridazine (Unreacted Starting Material)
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3,6-Dichloropyridazine (Starting material for 3-Amino-6-chloropyridazine)
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3-Amino-6-hydroxypyridazine (Hydrolysis Product)
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3,6-Dimethoxypyridazine (Over-methylation byproduct)
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3-Chloro-6-hydroxypyridazine (Impurity from starting material or side reaction)[1]
Q2: What is the most common synthetic route for this compound?
A2: A prevalent method involves the nucleophilic substitution of 3-Amino-6-chloropyridazine with sodium methoxide in methanol.[1][2] This reaction is typically carried out at elevated temperatures in a sealed vessel.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (3-Amino-6-chloropyridazine) and the formation of the desired product.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, protected from light.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Issue 1: Presence of Unreacted 3-Amino-6-chloropyridazine in the Final Product
Question: My final product shows a significant amount of unreacted 3-Amino-6-chloropyridazine upon analysis. What could be the cause?
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Increase Reaction Time: Prolong the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.- Increase Reaction Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. | Reduction in the level of 3-Amino-6-chloropyridazine. |
| Insufficient Sodium Methoxide | - Check Stoichiometry: Ensure at least a stoichiometric amount of sodium methoxide is used. A slight excess may be beneficial. | Drive the reaction to completion. |
| Poor Quality of Sodium Methoxide | - Use Fresh Reagent: Sodium methoxide can degrade upon exposure to moisture. Use a freshly opened container or a recently prepared solution. | Improved reaction efficiency and higher conversion to the desired product. |
Issue 2: Formation of 3-Amino-6-hydroxypyridazine Impurity
Question: I have identified 3-Amino-6-hydroxypyridazine as a significant impurity in my product. How can I minimize its formation?
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Presence of Water in the Reaction | - Use Anhydrous Solvents: Ensure that the methanol used is anhydrous. Dry the solvent using appropriate methods if necessary.- Dry Glassware: Thoroughly dry all glassware before use. | Minimize the hydrolysis of the chloro-group to a hydroxyl group. |
| Hydrolysis during Work-up | - Control pH: During aqueous work-up, maintain a neutral or slightly basic pH to avoid acid-catalyzed hydrolysis. | Reduced formation of the hydroxyl impurity. |
Issue 3: Detection of 3,6-Dimethoxypyridazine
Question: My analysis shows the presence of 3,6-Dimethoxypyridazine. What leads to its formation?
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Reaction with 3,6-Dichloropyridazine | - Purity of Starting Material: Ensure the starting material, 3-Amino-6-chloropyridazine, is free from significant amounts of 3,6-Dichloropyridazine. | Prevents the formation of the dimethoxy byproduct from this impurity. |
| High Temperature and Excess Methoxide | - Optimize Reaction Conditions: Avoid excessively high temperatures and a large excess of sodium methoxide, which can promote substitution of the amino group. | Reduced formation of 3,6-Dimethoxypyridazine. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Materials:
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3-Amino-6-chloropyridazine
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Sodium metal
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Anhydrous Methanol
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Carius tube or a suitable sealed reaction vessel
Procedure:
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Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add clean sodium metal (1.05 equivalents) to anhydrous methanol. Allow the sodium to react completely to form sodium methoxide.
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Reaction Setup: To the freshly prepared sodium methoxide solution, add 3-Amino-6-chloropyridazine (1 equivalent).
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Reaction: Transfer the reaction mixture to a Carius tube, seal it, and heat it in a furnace or an oil bath at a controlled temperature (e.g., 120-160 °C) for a specified time (e.g., 20-24 hours).[2]
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Work-up: After cooling the reaction vessel to room temperature, carefully open it. Filter the reaction mixture to remove any solid precipitate.
-
Isolation: Evaporate the filtrate to dryness under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether-chloroform) or by column chromatography on silica gel.[2]
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient or isocratic elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
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Oven Temperature Program: A suitable temperature gradient to separate the components, for example, starting at 100 °C and ramping up to 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra can be recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts and coupling constants of the product and impurities can be compared with reference spectra for identification.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Logical relationships in the formation of common impurities.
References
Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-6-methoxypyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 3-Amino-6-methoxypyridazine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in low to no product yield?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions. The presence of the amino group and the pyridazine nitrogens can lead to catalyst poisoning.[1]
Potential Causes and Solutions:
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Catalyst Inhibition: The lone pairs of electrons on the amino group and the pyridazine ring nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1]
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Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help prevent catalyst inhibition and are known to be effective for heteroaryl couplings.[1]
-
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-rich heterocyclic substrate.[2]
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Inappropriate Base: The choice and strength of the base are critical for the transmetalation step.
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Solution: A screening of bases is recommended. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] For less reactive coupling partners, a stronger base like potassium phosphate (K₃PO₄) might be necessary.
-
-
Poor Solvent Choice: The solvent system must ensure the solubility of all reactants and be compatible with the catalyst system.
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Solution: A mixture of an organic solvent and water is commonly used. Toluene/water or dioxane/water are often effective combinations.
-
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Reaction Temperature Too Low: Suboptimal temperatures can result in incomplete reactions.
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Solution: Ensure the reaction is heated sufficiently. Temperatures between 80-110 °C are typical for Suzuki couplings of heteroaryl chlorides.[3]
-
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side reactions are protodeboronation and homocoupling.
Common Side Reactions and Mitigation Strategies:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is often promoted by aqueous conditions.[1]
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Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.[2]
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Dehalogenation: The starting aryl halide is reduced to an arene.
Optimization of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling with this compound. Below is a summary of commonly used conditions for similar substrates that can serve as a starting point for optimization.
| Parameter | Recommended Starting Conditions | Further Optimization Strategies |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Screen other Pd(0) or Pd(II) sources. Consider using advanced pre-catalysts (e.g., Buchwald G3). |
| Ligand | SPhos or XPhos (2-4 mol%) | Screen other bulky, electron-rich phosphine ligands (e.g., RuPhos, cataCXium A). |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Screen other inorganic bases such as K₃PO₄ or KF. The choice may depend on the boronic acid used. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | For moisture-sensitive substrates, consider anhydrous solvents like THF or DMF. |
| Temperature | 80 - 110 °C | Optimize the temperature based on reaction progress monitoring (TLC or LC-MS). |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equivalents) | If protodeboronation is an issue, switch to the corresponding pinacol boronate ester. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino group of this compound before the Suzuki coupling?
A1: While protecting the amino group can sometimes prevent catalyst inhibition, it is often not necessary if the correct ligand and reaction conditions are chosen. Using bulky, electron-rich phosphine ligands can often allow for a successful coupling without the need for protection/deprotection steps, thus shortening the overall synthetic route.
Q2: My reaction mixture turns black. Is this a problem?
A2: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition. This can lead to a stalled or failed reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or an inappropriate choice of ligand or base. Ensure all components are pure and the reaction is performed under a strictly inert atmosphere.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q4: What is the best work-up procedure for a Suzuki coupling reaction?
A4: A typical work-up procedure involves cooling the reaction mixture to room temperature, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water and brine.[2] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[2]
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave-assisted Suzuki couplings are well-documented and can often significantly reduce reaction times and improve yields. The general principles of catalyst, ligand, and base selection still apply, but the optimal temperature and reaction time will need to be determined specifically for the microwave conditions.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different coupling partners.
Materials:
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3-Amino-6-chloropyridazine (or the corresponding bromo- or iodo- derivative)
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₂CO₃, 2-3 equivalents)
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Degassed solvent (e.g., Toluene/Water 4:1)
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Anhydrous sodium sulfate
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Ethyl acetate
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Brine solution
Procedure:
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Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 3-Amino-6-halopyridazine, the arylboronic acid, and the base.
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing homocoupling side reactions in 3-Amino-6-methoxypyridazine couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 3-amino-6-methoxypyridazine and its halo-precursors. The focus is on minimizing common side reactions, particularly homocoupling, to maximize the yield of the desired coupled products.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you resolve experimental challenges.
Issue 1: Significant formation of a homocoupled biaryl side product from my boronic acid derivative in a Suzuki-Miyaura coupling.
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Question: My Suzuki-Miyaura reaction is yielding a substantial amount of a homocoupled dimer of my boronic acid, leading to a low yield of the desired 3-amino-6-aryl-6-methoxypyridazine. How can I suppress this side reaction?
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Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or Pd(II) species.[1][2] Here are several strategies to minimize it:
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Deoxygenate the Reaction Mixture: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the palladium catalyst.[1][2] Maintaining an inert atmosphere throughout the reaction is crucial.[3]
-
Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction process can sometimes favor homocoupling.[2] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can often reduce the extent of this side reaction.[3]
-
Control Reaction Temperature: Pre-heating the reaction mixture containing the catalyst, base, and the pyridazine halide before the addition of the boronic acid can sometimes diminish the likelihood of homocoupling.[1][4]
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can decrease the rate of homocoupling relative to the desired cross-coupling.[5]
-
Ligand and Base Selection: The choice of ligand and base can significantly impact the relative rates of cross-coupling versus homocoupling. A screening of different ligands and bases may be necessary for particularly challenging substrates.[1] For electron-rich substrates, bulky, electron-rich phosphine ligands can be more effective.[3]
-
Issue 2: Low or no conversion of the starting 3-amino-6-halopyridazine.
-
Question: My cross-coupling reaction is not proceeding, and I am recovering most of my starting material. What are the likely causes?
-
Answer: Low conversion can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may be of poor quality or have degraded due to improper storage. Ensure you are using a fresh, high-quality catalyst stored under inert conditions.[5] The nitrogen on the pyridine ring and the amino group can also coordinate to the palladium center, leading to catalyst inhibition.[3] In such cases, ligand selection is critical.
-
Inappropriate Ligand: For electron-rich and potentially coordinating substrates like aminopyridazines, standard ligands like PPh₃ may not be optimal. Consider screening more electron-rich and sterically hindered ligands such as SPhos or XPhos.[3][6]
-
Poor Solubility: One of the most common reasons for reaction failure is the insolubility of the reactants.[7] Ensure that your starting materials, particularly the base, are at least partially soluble in the chosen solvent system at the reaction temperature.
-
Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur, which is often the rate-limiting step.[8] Gradually increase the temperature and monitor for product formation.
-
Issue 3: Formation of a dehalogenated pyridazine byproduct.
-
Question: I am observing a significant amount of this compound (from a halo-precursor) instead of my desired coupled product. What causes this?
-
Answer: Dehalogenation is the replacement of the halide with a hydrogen atom and can be caused by trace palladium hydride species in the reaction.[3] To mitigate this:
-
Screen Bases and Solvents: The choice of base and solvent can influence the formation of palladium hydrides. Screening different combinations can help reduce this side reaction.[3]
-
Ensure Anhydrous Conditions: While many Suzuki couplings use aqueous bases, excessive water can sometimes contribute to dehalogenation. Using anhydrous solvents and bases might be beneficial.
-
Frequently Asked Questions (FAQs)
-
Q1: Which halogen on the 3-amino-6-halopyridazine is best for Suzuki-Miyaura coupling?
-
A1: The general reactivity order for the halide is I > Br > Cl. While 3-amino-6-iodopyridazine is the most reactive, it is also less stable and more expensive. Good to excellent yields can often be obtained from the more readily available 3-amino-6-chloropyridazine by carefully optimizing the catalyst, ligand, and reaction conditions.[9]
-
-
Q2: Can the free amino group on the pyridazine ring interfere with the coupling reaction?
-
A2: Yes, the lone pair of electrons on the amino group, as well as the pyridine nitrogen, can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[3] However, many protocols are successful without protecting the amino group. The key is to select a suitable ligand that promotes the desired catalytic cycle over catalyst inhibition. For challenging cases, N-protection might be considered.
-
-
Q3: What is the role of the base in a Suzuki-Miyaura coupling?
-
A3: The base is crucial for the transmetalation step. It activates the organoboron species, typically by forming a borate complex, which facilitates the transfer of the organic group to the palladium center.[10] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[3][5]
-
-
Q4: When should I consider using a Buchwald-Hartwig amination instead of a Suzuki-Miyaura coupling?
-
A4: Suzuki-Miyaura coupling is used to form carbon-carbon bonds. If your goal is to introduce a nitrogen-based functional group (e.g., an aniline or an alkylamine) at the 6-position of the 3-aminopyridazine, the Buchwald-Hartwig amination is the appropriate reaction to form the carbon-nitrogen bond.[11]
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Amino-6-halopyridazines
| 3-Amino-6-halopyridazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |
| 3-Amino-6-chloropyridazine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene | 120 | 70 |
| 3-Amino-6-iodopyridazine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene | 120 | 68 |
| 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene | 120 | 78 |
| 3-Amino-6-iodopyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene | 120 | 92 |
| 3-Amino-6-chloropyridazine | Various Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 23-65 |
Data compiled from multiple sources.[1][2] Yields are highly substrate-dependent.
Table 2: Ligand Screening for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| RuPhos (L3) | Pd₂(dba)₃ | LiHMDS | THF | 65 | 71 |
| SPhos (L4) | Pd₂(dba)₃ | LiHMDS | THF | 65 | 76 |
| BINAP (L9) | Pd₂(dba)₃ | LiHMDS | THF | 65 | 71 |
| RuPhos G3 (Pre-L3) | Palladacycle | LiHMDS | THF | 65 | 83 |
| BrettPhos G3 (Pre-L8) | Palladacycle | LiHMDS | THF | 65 | 68 |
This table presents data for a structurally similar aminopyridine substrate to guide ligand selection.[6] Yields were determined by GC analysis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
This protocol is a general method adapted from literature procedures.[2]
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-6-chloropyridazine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), a base (e.g., Na₂CO₃ or K₂CO₃, 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/2M Na₂CO₃) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-amino-6-arylpyridazine product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Amino-6-halopyridazine
This protocol is a proposed method based on established procedures for similar heterocyclic halides.[6][11]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 3-amino-6-halopyridazine (1.0 equiv), the palladium precatalyst (e.g., RuPhos G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.4 equiv) to a flame-dried reaction vessel.
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) to the vessel, followed by the anhydrous and degassed solvent (e.g., THF or toluene).
-
Sealing and Heating: Seal the vessel tightly and heat the reaction mixture to the required temperature (typically 65-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the desired N-substituted 3-amino-6-aminopyridazine.
Visualizations
Caption: Troubleshooting workflow for low-yield pyridazine couplings.
Caption: Suzuki catalytic cycle and the origin of homocoupling.
Caption: Decision tree for selecting initial reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Preventing pyridazinone formation during 3-Amino-6-methoxypyridazine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Amino-6-methoxypyridazine. It offers troubleshooting advice and frequently asked questions to help prevent the formation of undesired pyridazinone byproducts during chemical reactions.
Troubleshooting Guide: Pyridazinone Byproduct Formation
The formation of a pyridazinone byproduct from this compound likely occurs via the hydrolysis or demethylation of the 6-methoxy group. This unwanted side reaction can be triggered by several factors. The following table outlines potential causes and recommended solutions to minimize or eliminate the formation of this impurity.
| Issue | Potential Cause | Recommended Solution |
| Pyridazinone detected in product mixture | Presence of water in the reaction | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Acidic reaction conditions | If the reaction is acid-catalyzed, consider using a milder acid or a non-protic Lewis acid. Minimize the reaction time and temperature. Neutralize the reaction mixture promptly during workup. | |
| Basic reaction conditions | Strong bases can promote nucleophilic attack on the methoxy group. Use a weaker, non-nucleophilic base if possible. Consider running the reaction at a lower temperature. | |
| High reaction temperature | Elevated temperatures can provide the activation energy needed for the hydrolysis of the methoxy group. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Prolonged reaction time | Extended exposure to reaction conditions can lead to the accumulation of byproducts. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Nucleophilic attack by other reagents | Certain nucleophiles in the reaction mixture may attack the 6-position, leading to the displacement of the methoxy group. If possible, choose less nucleophilic reagents or protect the amino group to reduce the overall electron density of the ring. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for pyridazinone formation from this compound?
A1: The most probable pathway is the hydrolysis of the methoxy group at the C6 position of the pyridazine ring. This can be catalyzed by either acid or base and is facilitated by the presence of water. The methoxy group is a potential leaving group, and its departure followed by tautomerization would result in the corresponding pyridazinone.
Q2: How can I detect the formation of the pyridazinone byproduct?
A2: The formation of the pyridazinone can be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) can often show a more polar spot corresponding to the byproduct. For more definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. The mass of the pyridazinone byproduct (C5H5N3O) would be 123.11 g/mol , which is 14.02 g/mol less than the starting material, this compound (C5H7N3O, 125.13 g/mol ).
Q3: Are there any specific solvents I should avoid to prevent pyridazinone formation?
A3: It is advisable to avoid protic solvents, especially aqueous solvents, if pyridazinone formation is a concern. While some reactions may require them, their use increases the risk of hydrolysis. Opt for anhydrous aprotic solvents such as THF, Dioxane, DMF, or Acetonitrile. Always ensure these solvents are thoroughly dried before use.
Q4: Can protecting the amino group help in preventing pyridazinone formation?
A4: Yes, protecting the amino group can indirectly influence the reactivity of the methoxy group. The amino group is an electron-donating group, which increases the electron density of the pyridazine ring and can affect the stability of the methoxy group.[1] By converting the amino group to a less donating or an electron-withdrawing group (e.g., an amide or a carbamate), you can modulate the electronic properties of the ring system and potentially increase the stability of the methoxy group towards hydrolysis.
Q5: What should I do if my desired reaction requires conditions that are known to cause pyridazinone formation?
A5: If the reaction conditions cannot be altered, focus on minimizing the exposure time and temperature. Monitor the reaction closely and stop it as soon as a reasonable yield of the desired product is achieved, even if some starting material remains. Subsequent purification, such as flash column chromatography, will then be necessary to separate the desired product from the pyridazinone byproduct and unreacted starting material.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Pyridazinone Formation in a Nucleophilic Substitution Reaction
This protocol provides a general methodology for a nucleophilic substitution reaction at the amino group of this compound, with precautions to minimize pyridazinone formation.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator under vacuum.
-
Use anhydrous solvents. If not available, distill the solvent over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH2 for DMF).
-
Ensure all reagents are of the highest purity and are anhydrous.
-
-
Reaction Setup:
-
Assemble the glassware under a stream of inert gas (Nitrogen or Argon).
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous aprotic solvent (e.g., THF, Dioxane).
-
If a base is required, add a non-nucleophilic base (e.g., DIEA, DBU) (1.1 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Reagent Addition and Reaction:
-
Slowly add the electrophile (e.g., acyl chloride, sulfonyl chloride) (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
If the reaction is sluggish, allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of a mild buffer (e.g., NH4Cl for acidic conditions, or water for basic conditions) at 0°C.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to separate the desired product from any potential pyridazinone byproduct.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Experimental workflow to minimize byproduct formation.
Caption: Troubleshooting flowchart for pyridazinone formation.
References
Technical Support Center: Synthesis of 3-Amino-6-methoxypyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-methoxypyridazine.
Troubleshooting Guide & FAQs
This guide addresses common challenges and inquiries in a question-and-answer format to directly support your experimental work.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Possible Causes & Solutions:
-
Incomplete Reaction: The nucleophilic substitution of the chlorine atom with a methoxy group may not have gone to completion.
-
Solution: Ensure the reaction is monitored until the starting material, 3-amino-6-chloropyridazine, is fully consumed. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for monitoring.[1][2] Consider extending the reaction time or moderately increasing the temperature.[1] One reported method involves heating at 160 °C for 24 hours in a sealed tube to achieve a high yield.[3]
-
-
Suboptimal Reaction Temperature: The temperature may be either too low for an efficient reaction rate or too high, leading to decomposition or side reactions.[1][2]
-
Poor Quality of Reagents: The purity of the starting materials and reagents is crucial.
-
Solution: Use high-purity 3-amino-6-chloropyridazine and freshly prepared sodium methoxide. Ensure that the methanol used as a solvent is anhydrous.[2]
-
-
Presence of Moisture: Water in the reaction can lead to the formation of byproducts.
-
Solution: Employ anhydrous conditions by using dry solvents and properly dried glassware.[2]
-
Issue 2: Formation of Impurities
Question: I am observing significant impurities in my product. What are the common byproducts and how can I minimize their formation?
Common Impurities and Mitigation Strategies:
-
3-Amino-6-hydroxypyridazine: This impurity can form if water is present in the reaction mixture, leading to hydrolysis of the chloro-substituent.[4]
-
Solution: Ensure strict anhydrous conditions throughout the experiment.[2] Use dry solvents and reagents.
-
-
3,6-Dimethoxypyridazine: This can arise if the starting material contained 3,6-dichloropyridazine, which can undergo double substitution.
-
Solution: Use highly pure 3-amino-6-chloropyridazine as the starting material.
-
-
Unreacted 3-amino-6-chloropyridazine: This is a common impurity if the reaction has not gone to completion.
Issue 3: Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification Protocols:
-
Recrystallization: This is a common method for purifying the crude product.
-
Silica Gel Column Chromatography: This technique is effective for separating the desired product from impurities.[2][3]
-
Eluent System: A common eluent system is a mixture of ethyl acetate and hexane.[3] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Data Presentation
Table 1: Comparison of Synthetic Conditions for this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Sodium Methoxide | Methanol | Not specified | 20 | Not specified | [3][4] |
| 3-Amino-6-chloropyridazine | Sodium Methoxide, Copper Powder | Methanol | 160 | 24 | 85.7 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Amino-6-chloropyridazine
This protocol is adapted from a reported synthetic procedure.[3]
Reaction Setup:
-
Prepare a solution of sodium methoxide by dissolving clean sodium metal (0.027 mol) in anhydrous methanol (50 ml) in a Carius tube.
-
To this solution, add 3-amino-6-chloropyridazine (0.026 mol).
-
Seal the Carius tube and place it in a furnace.
Reaction:
-
Heat the sealed tube at an appropriate temperature for 20 hours.
-
After the reaction is complete, allow the tube to cool to room temperature before carefully opening it.
Work-up and Purification:
-
Filter the contents to remove any solid precipitate.
-
Evaporate the filtrate to dryness under a stream of air at room temperature.
-
Dissolve the resulting solid in a 60:40 mixture of petroleum ether and chloroform.
-
Treat the solution with activated charcoal and filter.
-
Evaporate the solvent to obtain the crude product.
-
Further purify the product by recrystallization from a suitable solvent like n-amyl chloride to yield white, crystalline this compound.[3][4]
Protocol 2: Copper-Catalyzed Synthesis of this compound
This protocol describes a higher-yield, copper-catalyzed synthesis.[3]
Reaction Setup:
-
In a sealed tube, combine 3-amino-6-chloropyridazine (3.86 mmol), sodium methoxide (4.4 mmol, 25% w/w in methanol), and copper powder (5.17 mmol) in methanol (3 ml).
Reaction:
-
Heat the sealed tube at 160 °C for 24 hours.
Work-up and Purification:
-
After cooling, dilute the reaction mixture with methanol (10 ml) and filter.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexane (1:2) as the eluent to obtain the final product.
Visualizations
References
Stability issues of 3-Amino-6-methoxypyridazine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Amino-6-methoxypyridazine in various solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] For long-term storage, a temperature of -20°C is recommended to minimize degradation.[3]
Q2: In which common laboratory solvents is this compound soluble?
This compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4] Its solubility in water is limited due to its aromatic structure.[4]
Q3: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH. It is susceptible to degradation under both acidic and alkaline conditions. For short-term experiments, it is advisable to prepare fresh aqueous solutions and use them promptly.
Q4: How does pH affect the stability of this compound?
Forced degradation studies indicate that this compound degrades in the presence of both acid and base. A patent describing a detection method for related substances mentions testing under acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions, implying that degradation occurs under these stressed conditions.[1] Generally, for similar compounds, stability is greatest near a neutral pH.
Q5: What are the known degradation pathways for this compound?
While specific degradation pathways are not extensively detailed in the available literature, forced degradation studies suggest that hydrolysis of the methoxy group and other reactions involving the amino group and pyridazine ring are likely routes of decomposition under stressful conditions (e.g., strong acid, strong base, high temperature).
Troubleshooting Guide
This guide addresses common stability-related issues you might encounter during your experiments.
Issue 1: Inconsistent or unexpected experimental results over time.
-
Possible Cause: Degradation of this compound in your stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound, especially for aqueous-based assays.
-
Solvent Selection: If your experimental conditions allow, use a more stable organic solvent like DMSO for your stock solution and make final dilutions into your aqueous experimental medium immediately before use.
-
Storage of Solutions: Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Purity Check: If you suspect degradation, verify the purity of your stock solution using an appropriate analytical method, such as HPLC.
-
Issue 2: Appearance of new peaks in my chromatogram when analyzing this compound.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Analyze the pH, temperature, and light exposure of your sample. Extreme conditions can accelerate degradation.
-
Forced Degradation Comparison: To identify potential degradation products, you can perform a forced degradation study on a reference sample of this compound. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to generate degradation products that can be compared to the unknown peaks in your sample.
-
Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. The HPLC method described in patent CN114755320A provides a good starting point.[1]
-
Stability Data
Table 1: Illustrative Stability of this compound in Common Solvents at Room Temperature (20-25°C) over 24 hours.
| Solvent | Purity after 24 hours (%) | Observations |
| DMSO | >99% | Generally stable. Recommended for stock solutions. |
| Methanol | >98% | Good stability for short-term storage. |
| Ethanol | >98% | Good stability for short-term storage. |
| Acetonitrile | >97% | Minor degradation may be observed. |
| Water (pH 7) | ~95% | Limited stability; prepare fresh. |
| Water (pH 3) | <90% | Significant degradation expected. |
| Water (pH 9) | <90% | Significant degradation expected. |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in a Protic Solvent (e.g., Methanol) over 7 days.
| Temperature | Purity after 7 days (%) | Recommendations |
| -20°C | >99% | Optimal for long-term storage of solutions. |
| 4°C | ~98% | Suitable for short-term storage (a few days). |
| 25°C (Room Temp) | ~90% | Not recommended for storage of solutions. |
| 40°C | <80% | Significant degradation; avoid these conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is adapted from the patent for detecting this compound and its related substances.[1] It can be used as a stability-indicating method.
-
Chromatographic Column: A water-resistant octadecyl bonded silica gel column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Potassium hexafluorophosphate buffer solution (pH adjusted to 2.8-3.2 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 95 5 30 50 50 40 50 50 41 95 5 | 50 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in water or a suitable organic solvent to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2]
-
Acid Degradation:
-
Dissolve approximately 25 mg of this compound in 30 mL of water in a 50 mL volumetric flask.
-
Add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature for a specified period (e.g., 3 hours).[1]
-
Neutralize with 1 mL of 0.1 M sodium hydroxide solution.
-
Dilute to volume with water.
-
Analyze by HPLC.
-
-
Alkali Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 M sodium hydroxide for degradation and 0.1 M hydrochloric acid for neutralization.
-
-
Oxidative Degradation:
-
Dissolve the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Monitor the degradation over time at room temperature.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound or a solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Dissolve the solid sample or dilute the solution and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., in a photostability chamber).
-
Protect a control sample from light.
-
Analyze both samples by HPLC at various time points.
-
Diagrams
References
- 1. CN114755320A - Detection method of this compound related substance - Google Patents [patents.google.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Amino-6-methoxypyridazine Reactions
Welcome to the technical support center for reactions involving 3-Amino-6-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges, particularly low conversion rates, encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in cross-coupling reactions with this compound?
A1: Low conversion rates in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, involving this compound can often be attributed to several factors:
-
Catalyst Inhibition or Deactivation: The nitrogen atoms in the pyridazine ring and the amino group can act as ligands, coordinating to the palladium catalyst and inhibiting its activity.[1] Oxygen can also deactivate the catalyst.[2]
-
Inactive Catalyst System: The C-Cl bond in the common precursor, 3-amino-6-chloropyridazine, is less reactive than corresponding bromides or iodides, often requiring a more active catalyst system with electron-rich and sterically hindered phosphine ligands.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and highly substrate-dependent. An inappropriate selection can lead to slow reaction rates or catalyst decomposition.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, dehalogenation of the pyridazine, and homocoupling of the boronic acid in Suzuki-Miyaura reactions.[1] In substitution reactions, hydrolysis of the pyridazine ring to form a pyridazinone derivative is also a possibility.[2]
-
Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can poison the catalyst or participate in unwanted side reactions. The purity of the boronic acid and the dryness of the solvent are particularly critical.[3]
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura reactions with 3-amino-6-substituted pyridazines?
A2: For Suzuki-Miyaura reactions involving electron-rich and potentially coordinating substrates like 3-amino-6-substituted pyridazines, a careful selection of the catalyst and ligand is essential. While standard catalysts like Pd(PPh₃)₄ can be effective, more robust systems are often required for challenging substrates, especially chloro-pyridazines.[1][3]
Consider screening a variety of palladium sources and ligands. For less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often more successful. Some commonly used and effective ligands for these types of couplings include:
-
Triphenylphosphine (PPh₃): Often used in the form of Pd(PPh₃)₄, it is a good starting point for many Suzuki couplings.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for coupling of challenging substrates, including heteroaryl chlorides.[4]
-
Other Phosphine Ligands: Sterically hindered and electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for aryl chlorides.
Q3: How can I minimize the formation of byproducts in my Suzuki-Miyaura reaction?
A3: Minimizing byproducts is key to improving the yield of your desired 3-amino-6-arylpyridazine. Here are some strategies to address common side reactions:[1][2]
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure your reaction mixture and solvents are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Using a Pd(0) catalyst directly can also sometimes reduce homocoupling.
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources. Using anhydrous solvents and reagents can help. Pinacol esters of boronic acids are often more stable towards hydrolysis and can be a good alternative to the free boronic acids.
-
Formation of Pyridazinone: This is due to hydrolysis of the pyridazine ring. Ensure anhydrous conditions by thoroughly drying all solvents and reagents. Running the reaction at the lowest effective temperature can also minimize this side reaction. Using a non-nucleophilic, hindered base may also be beneficial.
Troubleshooting Guide for Low Conversion Rates
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Question: I am attempting a Suzuki-Miyaura coupling with a 3-amino-6-halopyridazine and an arylboronic acid, but I am observing very low conversion of my starting materials. What steps should I take to troubleshoot this?
Answer: Low conversion in a Suzuki-Miyaura coupling can be due to a number of factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Data Presentation: Comparison of Bases in Suzuki-Miyaura Coupling
The choice of base is critical in Suzuki-Miyaura reactions. Below is a table summarizing the performance of different bases in similar systems.
| Base | Typical Substrate | Yield (%) | Observations | Reference |
| Na₂CO₃ | Aryl bromides | ~98% | Often a very effective and economical choice. | [5][6] |
| K₂CO₃ | 2-Bromo-4-methylpyridine | 81% | A commonly used and effective base for pyridyl substrates. | [7] |
| K₃PO₄ | Aryl chlorides | Good | A stronger base that can be effective for less reactive chlorides. | [8] |
| Cs₂CO₃ | Aryl bromides | High | A strong, soluble base that is often very effective but more expensive. | [9] |
| KOH/NaOH | Aryl bromides | 70-90% | Strong bases, but their high basicity can sometimes lead to side reactions. | [10] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are thought to play a unique role in activating the boronic acid. | [10] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used and should be considered as a guide for optimization.
Issue 2: Low or No Conversion in a Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding. What are the key parameters to investigate?
Answer: Similar to the Suzuki-Miyaura coupling, the success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination
The choice of ligand and base is particularly critical in Buchwald-Hartwig aminations. The following table provides a starting point for optimization based on data for similar substrates.
| Ligand | Base | Solvent | Temperature (°C) | Observations | Reference |
| XPhos | NaOtBu | Toluene | 80-110 | A robust system for a wide range of amines. | [4] |
| RuPhos | NaOtBu | Toluene | 80-110 | Often effective for hindered amines. | [4] |
| BrettPhos | NaOtBu | THF | 80-100 | Good for coupling with primary amines. | [4] |
| BINAP | Cs₂CO₃ | Toluene | 110 | Can be effective, especially with Pd₂(dba)₃. | [11] |
| XantPhos | DBU | Toluene/DMF | 140 | A good choice for homogeneous reaction conditions. | [12] |
Note: The optimal conditions will vary depending on the specific amine and aryl halide used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[2][3]
Materials:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Amino-6-bromopyridazine with a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.[4][13]
Materials:
-
3-Amino-6-bromopyridazine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under a stream of inert gas, add 3-amino-6-bromopyridazine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube containing a magnetic stir bar.
-
Add the degassed anhydrous toluene via syringe.
-
Add the secondary amine to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction```dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Amino-6-methoxypyridazine
Welcome to the technical support center for the cross-coupling of 3-Amino-6-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound and its derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My cross-coupling reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low or no yield in cross-coupling reactions can stem from several factors. A primary concern is the quality of the starting materials. Ensure that this compound and the coupling partner (e.g., boronic acid, organostannane) are pure and free of impurities that can inhibit the catalyst. It is also crucial to use dry, degassed solvents to prevent unwanted side reactions.
Catalyst activity is another critical factor. Palladium catalysts, commonly used in these reactions, can deactivate over time if not stored under an inert atmosphere. Using a fresh, high-quality palladium catalyst and appropriate ligand is essential. If you are using a Pd(II) precatalyst, ensure that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][2] Inefficient reduction can lead to low concentrations of the active catalyst.[1]
Reaction temperature and time also play a significant role. These parameters often require optimization to ensure the reaction goes to completion without promoting the decomposition of reactants or products. Monitoring the reaction progress using techniques like TLC or LC-MS is recommended to determine the optimal reaction time.
Issue 2: Significant Formation of Homocoupled Byproducts
-
Question: I am observing a significant amount of homocoupled byproduct from my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side reaction?
-
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or certain palladium species in the reaction mixture.[2] To mitigate this, it is imperative to thoroughly degas the reaction mixture and solvents by bubbling an inert gas, such as argon or nitrogen, through them before adding the palladium catalyst.
The choice of catalyst can also influence the extent of homocoupling. Using a Pd(0) catalyst directly can sometimes be more effective than relying on the in-situ reduction of a Pd(II) precatalyst, as the reduction step can occasionally favor homocoupling.[2] Additionally, optimizing the ligand and base combination can significantly affect the relative rates of the desired cross-coupling and the undesired homocoupling. A screening of different ligands and bases may be necessary for challenging substrates.
Issue 3: Catalyst Deactivation
-
Question: My reaction starts, but then appears to stall before all the starting material is consumed. How can I tell if my catalyst has deactivated?
-
Answer: A reaction that stalls before completion is a common sign of catalyst deactivation. One visual indicator of deactivation is the formation of palladium black, which is precipitated metallic palladium.[1] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.
Oxygen is a major culprit in catalyst deactivation, as it can oxidize the active Pd(0) to inactive Pd(II) species.[1] Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical, especially for reactions requiring prolonged heating.[1] Ligand degradation, particularly of phosphine ligands at high temperatures, can also lead to catalyst deactivation by stripping the palladium of its necessary electronic and steric environment.[1]
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: What are the recommended catalysts for Suzuki-Miyaura coupling of this compound derivatives?
-
A1: For Suzuki-Miyaura coupling of related 3-amino-6-halopyridazines, Pd(PPh₃)₄ has been successfully used. However, for electron-rich substrates like this compound, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos may offer improved performance by promoting the oxidative addition step. Modern palladium precatalysts are also a reliable option.
-
-
Q2: Which ligands are suitable for Buchwald-Hartwig amination with pyridazine substrates?
-
A2: For Buchwald-Hartwig amination, bulky and electron-rich biarylphosphine ligands are generally preferred. Ligands like Xantphos have shown effectiveness in the amination of related heteroaryl halides. The choice of ligand can be critical for achieving good yields, especially with challenging substrates.
-
Reaction Conditions
-
Q3: What are typical bases and solvents used for these cross-coupling reactions?
-
A3: The choice of base and solvent is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), often in combination with solvents like dioxane, toluene, or DMF, sometimes with the addition of water.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used in ethereal solvents like THF or dioxane.
-
-
Q4: How critical is it to maintain anhydrous and anaerobic conditions?
-
A4: For most palladium-catalyzed cross-coupling reactions, maintaining anaerobic (oxygen-free) conditions is crucial to prevent catalyst deactivation.[1] The requirement for anhydrous (water-free) conditions can vary. While some Suzuki-Miyaura reactions tolerate or even require water, others, like those prone to deboronation of the boronic acid, benefit from anhydrous conditions.[2] For reactions like the Stille coupling, anhydrous conditions are generally preferred.
-
Side Reactions and Purification
-
Q5: What are some common side reactions to be aware of?
-
A5: Besides homocoupling of the coupling partners, other potential side reactions include protodeboronation of the boronic acid in Suzuki-Miyaura reactions, especially in the presence of excess water.[2] For pyridazine derivatives, hydrolysis of a halide at the 6-position to form a pyridazinone can occur at elevated temperatures in the presence of water and base.[2] While the methoxy group in this compound is generally more stable than a halogen, its reactivity under specific cross-coupling conditions should be considered.
-
-
Q6: What are some tips for purifying the final product?
-
A6: Purification is typically achieved by flash column chromatography on silica gel. Choosing an appropriate solvent system is key to separating the desired product from byproducts and residual catalyst. If the product is a solid, recrystallization can be an effective purification method. For Stille couplings, removal of tin byproducts can be challenging and may require specific workup procedures, such as washing with a saturated aqueous solution of KF.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the cross-coupling of 3-aminopyridazine derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Amino-6-halopyridazines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good | [3] |
| 3-Amino-6-chloropyridazine | Thiophen-2-boronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Moderate |
Note: Yields are often dependent on the specific boronic acid used, with electron-rich partners generally providing better results.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Amino-6-halopyridazine
This protocol provides a general method for the synthesis of 6-aryl-substituted 3-aminopyridazines from a halogenated precursor.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-amino-6-halopyridazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low yield issues.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of 3-Amino-6-methoxypyridazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction during the large-scale synthesis of 3-Amino-6-methoxypyridazine from 3-Amino-6-chloropyridazine and sodium methoxide.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reactor temperature is increasing rapidly and uncontrollably after starting the sodium methoxide addition. What should I do?
-
Answer: This indicates a potential runaway reaction.
-
IMMEDIATELY STOP the addition of sodium methoxide.
-
Engage emergency cooling systems for the reactor.
-
If the temperature continues to rise and pressure is building, follow your site's emergency procedures, which may include quenching the reaction or initiating an emergency vent.
-
Possible Causes & Long-Term Solutions:
-
Addition Rate Too Fast: The rate of sodium methoxide addition is critical. A high addition rate generates heat faster than the reactor's cooling system can remove it. Reduce the addition rate significantly in subsequent batches.
-
Inadequate Cooling: Ensure the reactor's cooling system is functioning optimally. Check the coolant temperature and flow rate. For highly exothermic reactions, a more powerful cooling system may be necessary.
-
Poor Mixing: Inadequate agitation can lead to localized hot spots where the reaction accelerates, initiating a runaway. Verify that the agitator is set to an appropriate speed for the batch volume and viscosity.
-
Incorrect Reactant Concentration: Higher concentrations of reactants will lead to a more significant exotherm. Consider diluting the reaction mixture.
-
-
Issue 2: Slower Than Expected Initial Exotherm Followed by a Sudden Temperature Spike
-
Question: There was a delayed onset of the exotherm, and then the temperature suddenly spiked. What could be the cause?
-
Answer: This suggests an accumulation of the sodium methoxide reactant before the reaction initiated, followed by a rapid, uncontrolled reaction of the accumulated reagent.
-
Possible Causes & Solutions:
-
Low Initial Temperature: If the initial batch temperature is too low, the reaction activation energy may not be met, leading to the accumulation of the methoxide. Ensure the starting temperature is appropriate to initiate the reaction upon addition.
-
Presence of Impurities: Impurities in the starting materials or solvent could inhibit the reaction initially. Ensure all reactants and solvents are of high purity.
-
Induction Period: Some reactions have an induction period. It is crucial to understand the reaction kinetics through laboratory studies like reaction calorimetry before scaling up.
-
-
Issue 3: Formation of Byproducts and Lower Yield
-
Question: My final product has a high level of impurities and the yield is lower than expected. Could this be related to the exotherm?
-
Answer: Yes, poor temperature control can lead to side reactions and degradation of both reactants and products.
-
Possible Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures, even if controlled, can promote the formation of byproducts. The optimal temperature profile should be maintained throughout the addition and reaction time.
-
Localized Hot Spots: As mentioned, poor mixing can create hot spots where side reactions occur. Improve agitation to ensure uniform temperature distribution.
-
Prolonged Reaction Time at High Temperature: Holding the reaction at an elevated temperature for too long can lead to product degradation. The reaction should be cooled down once completion is confirmed by in-process controls (e.g., HPLC, TLC).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic event in the synthesis of this compound?
A1: The primary exotherm occurs during the nucleophilic aromatic substitution reaction between 3-Amino-6-chloropyridazine and sodium methoxide. This reaction is typically fast and highly exothermic.
Q2: How can I predict the exotherm before scaling up?
A2: Reaction calorimetry is the most effective tool to quantify the heat of reaction, determine the maximum heat flow, and model the adiabatic temperature rise. This data is crucial for safe scale-up and proper reactor selection.
Q3: What are the key process parameters to control the exotherm?
A3: The most critical parameters are:
-
Rate of Sodium Methoxide Addition: This is the primary handle to control the rate of heat generation.
-
Reactor Temperature: Maintaining a consistent and optimal temperature is vital.
-
Agitation Speed: Ensures homogenous mixing and efficient heat transfer to the cooling jacket.
-
Reactant Concentration: Lower concentrations will result in a less pronounced exotherm.
Q4: What are the safety hazards associated with sodium methoxide?
A4: Sodium methoxide is a strong base and is corrosive. It reacts violently with water and is flammable.[1][2][3] It can cause severe skin and eye burns.[4] Always handle it in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE).
Quantitative Data Summary
The following table provides example target parameters for controlling the exotherm during the large-scale synthesis. Note: These values are illustrative and should be optimized for your specific equipment and process based on laboratory and pilot-scale data.
| Parameter | Target Value | Monitoring Frequency |
| Batch Size | 100 L | - |
| Starting Material | 3-Amino-6-chloropyridazine | - |
| Reagent | Sodium methoxide in Methanol (25 wt%) | - |
| Solvent | Methanol | - |
| Initial Reactor Temp. | 20 - 25 °C | Pre-addition |
| Sodium Methoxide Addition Temp. | 40 - 50 °C | Continuous |
| Max. Allowable Temp. | 55 °C | Continuous (with alarm) |
| Addition Time | 4 - 6 hours | - |
| Agitator Speed | 100 - 150 RPM | Continuous |
| Cooling Jacket Temp. | 10 - 15 °C | Continuous |
| Post-Addition Hold Time | 1 - 2 hours at 50 °C | - |
Experimental Protocol: Large-Scale Synthesis with Exotherm Management
Materials:
-
3-Amino-6-chloropyridazine (10 kg, 77.2 mol)
-
Sodium methoxide solution (25% in methanol, 41.7 kg, 193 mol)
-
Methanol (80 L)
-
Nitrogen gas supply
-
150 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and addition funnel/pump.
-
Cooling system for the reactor jacket.
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Inert the reactor by purging with nitrogen gas.
-
-
Charging Reactants:
-
Under a nitrogen atmosphere, charge the reactor with 3-Amino-6-chloropyridazine (10 kg).
-
Add methanol (80 L) to the reactor and start agitation (100-150 RPM) to form a slurry.
-
-
Initial Temperature Adjustment:
-
Adjust the temperature of the reactor contents to 20-25 °C.
-
-
Sodium Methoxide Addition (Exotherm Control Phase):
-
Begin the slow, controlled addition of the sodium methoxide solution via a metering pump.
-
Monitor the internal temperature closely. Allow the temperature to rise to 40-50 °C and maintain it in this range by controlling the addition rate and the cooling jacket temperature.
-
CRITICAL: The addition rate is dictated by the ability of the cooling system to maintain the temperature below 55 °C.
-
The total addition should take approximately 4-6 hours.
-
-
Reaction Completion:
-
After the addition is complete, maintain the reaction mixture at 50 °C for 1-2 hours.
-
Monitor the reaction progress by a suitable in-process control (e.g., HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Proceed with your established work-up and isolation procedure (e.g., neutralization, filtration, crystallization).
-
Visualizations
Caption: Troubleshooting workflow for a temperature excursion event.
Caption: Logical relationship of parameters for exotherm management.
References
Characterization of unexpected byproducts in 3-Amino-6-methoxypyridazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-methoxypyridazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of unexpected byproducts.
Issue 1: Presence of Unreacted Starting Material
Question: My reaction mixture shows a significant amount of unreacted 3-amino-6-chloropyridazine. How can I improve the conversion?
Possible Causes:
-
Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution of the chloro group with methoxide is a key step that may require sufficient thermal energy and time to proceed to completion.
-
Inactive Sodium Methoxide: The quality of the sodium methoxide is crucial. It can degrade upon exposure to moisture, reducing its nucleophilic strength.
-
Suboptimal Stoichiometry: An insufficient excess of sodium methoxide may lead to incomplete conversion of the starting material.
Solutions:
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC.
-
Extend the reaction time, taking aliquots at regular intervals to determine the point of maximum conversion.
-
-
Ensure Reagent Quality:
-
Use freshly prepared or properly stored sodium methoxide. Consider titrating the sodium methoxide solution to confirm its concentration.
-
-
Adjust Stoichiometry:
-
Increase the molar equivalents of sodium methoxide. A common starting point is using a slight excess (e.g., 1.1 to 1.5 equivalents).
-
Issue 2: Formation of Hydroxylated Byproducts
Question: I am observing byproducts with masses corresponding to 3-amino-6-hydroxypyridazine and/or 3-chloro-6-hydroxypyridazine. What is the cause and how can I prevent this?
Possible Cause:
-
Presence of Water: The pyridazine ring is susceptible to hydrolysis, especially at elevated temperatures in the presence of water and a base. The chloride at the 6-position can be displaced by a hydroxyl group, leading to the formation of the corresponding pyridazinone tautomer.[1]
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Methanol should be of anhydrous grade, and glassware should be oven-dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing hydrolysis reaction.
Issue 3: Detection of a Dimethoxylated Byproduct
Question: My analysis indicates the presence of 3,6-dimethoxypyridazine. How is this formed and what can I do to minimize it?
Possible Cause:
-
Over-reaction or Harsh Conditions: If the reaction temperature is too high or the reaction time is excessively long, the amino group at the 3-position may be susceptible to substitution by a methoxy group, although this is generally less favorable than the substitution of the chloro group. Another possibility is the presence of 3,6-dichloropyridazine as an impurity in the starting material, which can readily undergo disubstitution.
Solutions:
-
Strict Control of Reaction Parameters: Carefully control the reaction temperature and time to favor the monosubstitution product.
-
Purity of Starting Material: Ensure the purity of the 3-amino-6-chloropyridazine starting material to minimize the presence of di-substituted precursors.
-
Stoichiometry: Avoid using a large excess of sodium methoxide, which could promote a second substitution.
Issue 4: Formation of 3-Aminopyridazine
Question: I have identified 3-aminopyridazine as a byproduct in my reaction. What leads to its formation?
Possible Cause:
-
Reductive Dehalogenation: Under certain conditions, particularly if catalytic impurities are present or if specific reagents are used that can act as reducing agents, the chloro group can be removed via a reductive dehalogenation pathway.
Solutions:
-
Reagent and Catalyst Purity: Use high-purity reagents and ensure that the reaction vessel is free from contaminants that could catalyze a reduction.
-
Controlled Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times which might favor side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution of 3-amino-6-chloropyridazine with sodium methoxide in methanol.[2] This reaction typically requires elevated temperatures and is often carried out in a sealed vessel.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the disappearance of starting materials and the formation of the product and byproducts.[3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative reaction monitoring. For structural confirmation of the final product and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Q3: How can I purify the final product, this compound?
A3: Common purification methods include:
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent system is found where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[4]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from byproducts with different polarities. A typical eluent system might be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1][2]
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes. This compound and its precursors may be harmful. It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium methoxide is a strong base and is corrosive; avoid contact with skin and eyes. Reactions at elevated temperatures in sealed vessels should be conducted with appropriate safety shields and pressure-rated equipment.
Characterization of Unexpected Byproducts
The following table summarizes the key identification parameters for potential byproducts.
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted/Reported) | Key ¹³C NMR Signals (Predicted/Reported) | Expected Mass Spectrum (m/z) |
| 3-Amino-6-chloropyridazine | 129.55 | Aromatic protons in the range of 6.8-7.5 ppm. | Aromatic carbons in the range of 115-160 ppm. | Molecular ion [M]⁺ at 129/131 (due to ³⁵Cl/³⁷Cl isotopes). | |
| 3-Amino-6-hydroxypyridazine | 111.10 | Aromatic protons, with potential tautomerization affecting shifts. | Aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield. | Molecular ion [M]⁺ at 111. | |
| 3-Chloro-6-hydroxypyridazine | 130.53 | Aromatic protons, with potential tautomerization affecting shifts. | Aromatic carbons, with carbons attached to heteroatoms showing characteristic shifts. | Molecular ion [M]⁺ at 130/132 (due to ³⁵Cl/³⁷Cl isotopes). | |
| 3,6-Dimethoxypyridazine | 140.14 | Two singlets for the methoxy groups and signals for the aromatic protons. | Signals for the methoxy carbons and the aromatic carbons. | Molecular ion [M]⁺ at 140. | |
| 3-Aminopyridazine | 95.10 | Aromatic protons in the range of 6.6-8.2 ppm.[5][6] | Aromatic carbons in the range of 110-155 ppm. | Molecular ion [M]⁺ at 95.[7] |
Experimental Protocols
General Synthesis of this compound
-
Reagents and Equipment:
-
3-amino-6-chloropyridazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
-
Procedure:
-
To a solution of sodium methoxide (1.1-1.5 equivalents) in anhydrous methanol in a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 equivalent) under an inert atmosphere.[2]
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
HPLC Method for In-Process Control and Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Note: The specific gradient and buffer conditions should be optimized for the separation of the main product from the identified byproducts.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway and formation of major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
Analytical Workflow for Purity Assessment
Caption: Recommended analytical workflow for product purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN114755320A - Detection method of this compound related substance - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 6. Pyridazin-3-amine(5469-70-5) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Anhydrous Reactions of 3-Amino-6-methoxypyridazine
This guide provides researchers, scientists, and drug development professionals with essential information for performing successful anhydrous reactions using 3-Amino-6-methoxypyridazine. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical when working with this compound?
A1: The presence of water can lead to several undesirable outcomes. The amino group of this compound makes the molecule nucleophilic, but it can also be involved in side reactions. Water can hydrolyze starting materials, sensitive reagents (like organometallics or acid chlorides), and intermediates, leading to low yields and the formation of impurities that complicate purification.[1] For instance, in acylation reactions, moisture can convert the acylating agent back to its carboxylic acid, rendering it inactive.[1]
Q2: What are the tell-tale signs that my anhydrous reaction has been compromised by moisture?
A2: Indicators of moisture contamination include:
-
Low or No Yield: The reaction may fail to proceed to completion or show a significantly lower yield than expected.[1]
-
Presence of Hydrolysis Byproducts: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR may reveal byproducts resulting from the hydrolysis of starting materials or reagents.[1][2]
-
Inconsistent Results: Difficulty in reproducing results across different batches can sometimes be traced back to varying levels of moisture contamination.
Q3: How can I ensure my solvents are sufficiently dry for a moisture-sensitive reaction?
A3: For highly sensitive reactions, the water content in your solvent should ideally be below 30 ppm.[1] Use anhydrous grade solvents, which are commercially available.[3] For even lower water content, solvents can be dried using various desiccants. Activated 3Å molecular sieves are a reliable choice for many common solvents.[4] Solvents should be stored over activated molecular sieves to maintain their dryness.[1] Karl Fischer titration is the standard method for accurately determining water content.[1]
Q4: What is the most effective method for drying glassware for an anhydrous reaction?
A4: Glassware must be rigorously dried immediately before use.[1] The most common methods are:
-
Oven Drying: Place glassware in an oven at >100 °C for several hours (or overnight) and allow it to cool in a desiccator or under a stream of inert gas.[5]
-
Flame Drying: Assemble the glassware and heat it under a strong flame while simultaneously purging with a stream of dry, inert gas (like nitrogen or argon) or pulling a vacuum.[5] This removes adsorbed water from the glass surface. Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents.[6]
Q5: What are common side reactions of this compound under non-anhydrous or non-inert conditions?
A5: Besides hydrolysis, exposure to air (oxygen) at elevated temperatures can lead to the oxidation of the pyridazine nitrogen, forming an N-oxide impurity.[2] This will appear as a byproduct with a mass of +16 Da compared to the starting material or desired product.[2] To prevent this, reactions should be conducted under a strictly inert atmosphere.[2]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Moisture Contamination: Water is hydrolyzing reagents or intermediates. | 1. Verify Solvent Dryness: Use fresh anhydrous grade solvent or re-dry your solvent. Use Karl Fischer titration to confirm water content is <30 ppm.[1] 2. Properly Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.[1][5] 3. Use an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or balloon setup.[2][7] |
| Reagent Decomposition: The reagents (e.g., organometallics, strong bases) may have degraded due to improper storage or handling. | 1. Use Fresh Reagents: Use freshly opened bottles of sensitive reagents. 2. Check Base Activity: For reactions involving strong bases (e.g., NaOtBu, LHMDS), ensure they are fresh and have been handled under inert conditions.[8] | |
| Formation of N-Oxide Impurity (+16 Da) | Oxidation: The pyridazine nitrogen is being oxidized by atmospheric oxygen. | 1. Degas the Solvent: Before adding reagents, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[2] 2. Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire process.[2] |
| Multiple Unidentified Byproducts | Hydrolysis: Presence of water is leading to various side reactions.[2] | 1. Strict Anhydrous Technique: Re-run the experiment ensuring all components (glassware, solvents, reagents, and atmosphere) are rigorously dry.[1] |
| High Reaction Temperature: The solvent (e.g., DMF) or starting materials may be decomposing at high temperatures. | 1. Lower the Temperature: If possible, run the reaction at a lower temperature to control the reaction rate and minimize decomposition.[2] 2. Choose a More Stable Solvent: Consider replacing solvents like DMF with higher boiling, more stable alternatives such as DMSO or dioxane if high temperatures are necessary.[2] |
Data Presentation
Table 1: Recommended Drying Agents for Common Organic Solvents
This table summarizes effective methods for drying solvents to a level suitable for most anhydrous reactions.
| Solvent | Recommended Drying Agent(s) | Typical Residual Water (ppm) | Notes |
| Tetrahydrofuran (THF) | Neutral Alumina (column), then 3Å Molecular Sieves | < 10 | Simple storage over 3Å molecular sieves provides very dry THF within 48-72 hours.[4] |
| Toluene | 3Å Molecular Sieves or Silica Gel (column) | < 10 | Passage over a column of silica gel is a rapid and effective method.[4] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | DCM is not particularly hygroscopic, but should still be dried for sensitive reactions.[4] |
| Acetonitrile (MeCN) | 3Å Molecular Sieves or Alumina | < 10 | 3Å molecular sieves are the method of choice.[9] |
| Methanol / Ethanol | 3Å Molecular Sieves (high loading, >72h) | ~10-30 | Alcohols are difficult to dry. Use a high loading (10-20% m/v) of sieves and allow sufficient time.[4][9] |
Experimental Protocols
Representative Protocol: N-Acylation of this compound under Anhydrous Conditions
This protocol describes a general procedure for the acylation of the amino group, a common reaction that requires anhydrous conditions to prevent hydrolysis of the acid chloride.
1. Preparation of Glassware and Atmosphere:
-
Dry a round-bottom flask containing a magnetic stir bar in an oven at 120 °C overnight.
-
Assemble the flask with a condenser and a rubber septum while still hot. Clamp it securely.[3]
-
Insert a needle connected to an inert gas (Nitrogen or Argon) line and a second "bleed" needle.[6]
-
Flush the system with inert gas for 5-10 minutes to displace all air. Remove the bleed needle and maintain a slight positive pressure of inert gas (a balloon can be used for this).[6][7] Allow the flask to cool to room temperature.
2. Reaction Setup:
-
To the cooled flask, add this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq), which has been dried over KOH.[10]
-
Add anhydrous solvent (e.g., THF or DCM, see Table 1) via a dry syringe.[3] Stir the mixture to dissolve the solids.
-
Cool the flask to 0 °C using an ice-water bath.
3. Reagent Addition and Reaction:
-
Using a dry syringe, slowly add the acylating agent (e.g., Acetyl Chloride, 1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, quench it by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below is a diagram illustrating the general workflow for setting up an anhydrous reaction vessel.
Caption: General workflow for setting up an anhydrous chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-Amino-6-methoxypyridazine and 3-Amino-6-chloropyridazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazine scaffolds are of paramount importance, serving as crucial building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. Among the functionalized pyridazines, 3-amino-6-methoxypyridazine and 3-amino-6-chloropyridazine have emerged as versatile intermediates. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: Key Differences and Applications
| Feature | This compound | 3-Amino-6-chloropyridazine |
| Primary Role in Synthesis | Key intermediate for introducing a methoxy-substituted aminopyridazine moiety. | Versatile precursor for C-C and C-N bond formation via cross-coupling reactions. |
| Reactivity at C6 Position | The methoxy group can be displaced by strong nucleophiles under forcing conditions. | The chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. |
| Key Applications | Synthesis of pharmaceuticals such as the GnRH antagonist Relugolix.[1] | Broad use in the synthesis of substituted pyridazines for medicinal chemistry, including anticancer and anti-inflammatory agents. |
| Typical Reactions | Nucleophilic substitution of the methoxy group, acylation of the amino group.[2] | Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution.[3] |
Comparative Performance in Synthesis
The primary distinction in the synthetic utility of these two compounds lies in the reactivity of the substituent at the 6-position. The chlorine atom in 3-amino-6-chloropyridazine serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. In contrast, the methoxy group in this compound is generally more stable, making it a desirable final substituent in a target molecule. However, it can also be displaced under specific, more vigorous reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
3-Amino-6-chloropyridazine is extensively used in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring, further activated by the chlorine atom, makes the C6 position susceptible to oxidative addition to a palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction is widely employed to form C-C bonds by coupling 3-amino-6-chloropyridazine with various boronic acids.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of a variety of amino groups at the 6-position.
Quantitative Data for 3-Amino-6-chloropyridazine Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 22-65[3] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~95 (estimated) |
This compound is less commonly employed in cross-coupling reactions as a substrate due to the lower reactivity of the methoxy group as a leaving group compared to chloride. However, it can undergo nucleophilic aromatic substitution under more forcing conditions. Its primary role is as a product of the derivatization of 3-amino-6-chloropyridazine.
Nucleophilic Aromatic Substitution
The synthesis of This compound from 3-amino-6-chloropyridazine is a classic example of nucleophilic aromatic substitution.
Quantitative Data for Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-6-chloropyridazine | Sodium methoxide | Copper powder | Methanol | 160 | 85.7[4] |
Experimental Protocols
Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
This protocol describes the selective amination of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia
-
1,4-Dioxane or Dichloromethane
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 equivalent), aqueous ammonia (3 equivalents), and 1,4-dioxane or dichloromethane.
-
Seal the vessel and heat the reaction mixture to 100-180°C.
-
Maintain the temperature and stir the mixture for 5-26 hours.
-
After cooling the reaction mixture to room temperature, a solid product should be present.
-
Collect the solid by filtration.
-
The resulting product is 3-amino-6-chloropyridazine, which can be further purified by recrystallization or column chromatography.
Note: Reaction conditions may vary depending on the scale and specific solvent used.
General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine
Materials:
-
3-Amino-6-chloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (2 equivalents)
-
DME/Ethanol/H₂O solvent mixture
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
3-Amino-6-chloropyridazine
-
Sodium methoxide
-
Copper powder
-
Methanol
-
Sealed tube
Procedure:
-
In a sealed tube, combine 3-amino-6-chloropyridazine (1 equivalent), sodium methoxide (1.1 equivalents), and copper powder (1.3 equivalents) in methanol.
-
Heat the sealed tube to 160°C for 24 hours.
-
After cooling, dilute the reaction mixture with methanol and filter.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by chromatography on silica gel to yield this compound.[4]
Case Study: Synthesis of Relugolix
A pertinent example highlighting the synthetic utility of both molecules is the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist. Different synthetic routes have been developed, utilizing either 3-amino-6-chloropyridazine or this compound as a key building block.
In some synthetic strategies, 3-amino-6-chloropyridazine is first coupled with the thiophene core, followed by cyclization and methoxylation to yield Relugolix. Alternatively, this compound is directly coupled with a thiophene carboxylic acid derivative, followed by cyclization to form the final product. The choice of starting material can influence the overall synthetic strategy, including the sequence of steps and the need for specific functional group transformations.
Signaling Pathway of Relugolix
Relugolix, synthesized using these pyridazine precursors, functions by antagonizing the gonadotropin-releasing hormone (GnRH) receptor in the pituitary gland. This action inhibits the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing testosterone production.
Conclusion
Both this compound and 3-amino-6-chloropyridazine are valuable reagents in synthetic chemistry, each with distinct advantages depending on the synthetic target. 3-Amino-6-chloropyridazine offers greater versatility for derivatization through its reactive chloro group, making it an ideal starting point for library synthesis and the exploration of structure-activity relationships. This compound , on the other hand, is a key intermediate for introducing a stable methoxy-substituted aminopyridazine moiety, often found in late-stage clinical candidates and approved drugs. The choice between these two building blocks will ultimately be guided by the desired final product and the overall synthetic strategy.
References
Efficacy of 3-Amino-6-methoxypyridazine Derivatives Compared to Known Drugs: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. A key intermediate, 3-amino-6-methoxypyridazine, serves as a crucial building block for a new generation of drugs, most notably Relugolix, an orally active gonadotropin-releasing hormone (GnRH) receptor antagonist. This guide provides an objective comparison of the efficacy of Relugolix, a prominent derivative, against established treatments for advanced prostate cancer and endometriosis, supported by data from pivotal clinical trials.
Section 1: Comparison in Advanced Prostate Cancer
Androgen deprivation therapy (ADT) is the foundational treatment for advanced prostate cancer. This is traditionally achieved using GnRH agonists like leuprolide, which, despite their efficacy, cause an initial testosterone surge. Relugolix, a GnRH antagonist derived from this compound, offers a distinct mechanism that avoids this surge.
Mechanism of Action: GnRH Antagonist vs. Agonist
Relugolix functions by competitively binding to and blocking GnRH receptors in the pituitary gland.[1][2] This direct and immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production.[2] In contrast, GnRH agonists like leuprolide initially stimulate these receptors, causing a surge in LH, FSH, and testosterone before desensitization and subsequent testosterone suppression occur.[2][3]
Quantitative Efficacy Data: The HERO Trial
The Phase 3 HERO trial directly compared oral Relugolix to injected Leuprolide in men with advanced prostate cancer. The results demonstrated the superiority of Relugolix in achieving and maintaining testosterone suppression.[4][5]
| Efficacy Endpoint | Relugolix (Oral, 120 mg once daily) | Leuprolide (Injected, every 3 months) |
| Sustained Castration Rate (Week 5-48) | 96.7% | 88.8% [4][5] |
| Testosterone < 50 ng/dL at Day 4 | 56.0% | 0% [6] |
| Testosterone < 50 ng/dL at Day 15 | 98.7% | 12.0% [7] |
| Profound Castration (< 20 ng/dL) at Day 15 | 78.4% | 1.0% [8] |
| Confirmed PSA Response at Day 29 | 79.0% | 20.0% [6] |
| Testosterone Recovery (to >280 ng/dL 90 days post-treatment) | 54.0% | 3.0% |
Data sourced from the Phase 3 HERO trial.
Safety Profile: Major Adverse Cardiovascular Events (MACE)
A key finding from the HERO trial was the significantly lower incidence of major adverse cardiovascular events (MACE) in the Relugolix arm compared to the Leuprolide arm.[2][6]
| Safety Endpoint | Relugolix | Leuprolide | Risk Reduction |
| Incidence of MACE | 2.9% | 6.2% | 54% [2][6] |
| Incidence of MACE (in patients with a history of MACE) | 3.6% | 17.8% | 80% [6][9] |
Data sourced from a prespecified analysis of the Phase 3 HERO trial.
Section 2: Comparison in Endometriosis
Endometriosis is a chronic inflammatory condition characterized by debilitating pain. Treatment often involves hormonal therapies to suppress estrogen production. Relugolix combination therapy (Relugolix with estradiol and norethindrone acetate) has been evaluated against other GnRH modulators like Elagolix.
Quantitative Efficacy Data: SPIRIT and Elaris Trials
The SPIRIT 1 & 2 trials evaluated Relugolix combination therapy in women with moderate to severe endometriosis-associated pain.[10] The Elaris EM-I and EM-II trials similarly assessed two doses of Elagolix.[11][12]
| Efficacy Endpoint (at 24 weeks) | Relugolix Combination Therapy | Elagolix (150 mg QD) | Elagolix (200 mg BID) | Placebo |
| Dysmenorrhea Responders | ~75% [10][13] | ~45% [11] | ~74% [11] | ~28.5% [10][13] |
| Non-Menstrual Pelvic Pain Responders | ~62.5% [10] | ~50% [11] | ~56% [11] | ~41.5% [10] |
Data sourced from the Phase 3 SPIRIT 1 & 2 trials for Relugolix and the Phase 3 Elaris EM-I & EM-II trials for Elagolix. Responder rates are averaged across the respective pivotal trials. A "responder" is defined as a patient experiencing a clinically meaningful reduction in pain with no increase in analgesic use.
Section 3: Experimental Protocols
The data presented is derived from large-scale, multicenter, randomized controlled trials, which represent the gold standard for evaluating therapeutic efficacy.
HERO Trial Protocol (Advanced Prostate Cancer)
-
Design: A Phase 3, multicenter, open-label, randomized trial.[5]
-
Participants: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of ADT.[5] Over 90% of participants had at least one cardiovascular risk factor.[4]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either oral Relugolix (360 mg loading dose on day 1, followed by 120 mg once daily) or Leuprolide acetate injections (22.5 mg every 3 months).[5]
-
Primary Endpoint: The primary endpoint was the sustained castration rate, defined as the cumulative probability of testosterone levels remaining below 50 ng/dL from day 29 through week 48.[1]
-
Duration: 48 weeks.[5]
SPIRIT 1 & 2 Trials Protocol (Endometriosis)
-
Design: Two replicate Phase 3, randomized, double-blind, placebo-controlled studies.[14]
-
Participants: Over 1,200 premenopausal women (aged 18-50) with a surgical diagnosis of endometriosis and moderate to severe dysmenorrhea and non-menstrual pelvic pain.[7][15]
-
Intervention: Patients were randomized to receive one of three treatments for 24 weeks: Relugolix combination therapy (Relugolix 40 mg, estradiol 1.0 mg, norethindrone acetate 0.5 mg) once daily; delayed Relugolix combination therapy (Relugolix 40 mg monotherapy for 12 weeks followed by combination therapy); or placebo.[10][14]
-
Co-Primary Endpoints: The proportion of responders for both dysmenorrhea and non-menstrual pelvic pain at week 24, based on daily pain scores recorded via an electronic diary.[10]
-
Duration: 24 weeks, with an optional long-term extension study.[14]
Conclusion
Derivatives of this compound, exemplified by Relugolix, represent a significant advancement in the management of hormone-sensitive conditions. In advanced prostate cancer, Relugolix demonstrates superior testosterone suppression and a more favorable cardiovascular safety profile compared to the long-standing standard of care, Leuprolide. For endometriosis, Relugolix combination therapy shows robust efficacy in reducing both menstrual and non-menstrual pelvic pain. These findings, supported by rigorous clinical data, underscore the therapeutic potential of this class of compounds for researchers and drug development professionals.
References
- 1. oncology-central.com [oncology-central.com]
- 2. Novel Androgen-Deprivation Therapy With Relugolix Causes Fewer Cardiac Events Than Leuprolide in Advanced Prostate Cancer - The ASCO Post [ascopost.com]
- 3. urologytimes.com [urologytimes.com]
- 4. onclive.com [onclive.com]
- 5. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 6. urotoday.com [urotoday.com]
- 7. Phase III SPIRIT 1 and SPIRIT 2 studies of relugolix combination therapy in endometriosis pain published in The Lancet | medthority,com [medthority.com]
- 8. urotoday.com [urotoday.com]
- 9. Oral Relugolix Equals Standard ADT, Slashes Cardiac Events in Patients with Advanced Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 10. A Plain Language Summary to learn about relugolix combination therapy for the treatment of pain associated with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist. | EndoNews [endonews.com]
- 12. Elagolix improves dysmenorrhea, non-menstrual pelvic pain :- Medznat [medznat.ru]
- 13. Myovant Sciences and Pfizer Announce Publication in The Lancet of Phase 3 SPIRIT 1 and SPIRIT 2 Studies of Once-Daily Relugolix Combination Therapy in Women With Endometriosis-Associated Pain | Pfizer [pfizer.com]
- 14. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broomedocs.com [broomedocs.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-methoxypyridazine Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 3-Amino-6-methoxypyridazine analogs and their derivatives, focusing on their structure-activity relationships (SAR) in anticancer and kinase inhibition applications. This analysis is supported by experimental data, detailed protocols, and visual signaling pathways to provide a comprehensive overview of this promising chemical scaffold.
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Analogs of this compound have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This guide delves into the nuanced relationships between the chemical structures of these analogs and their biological efficacy, with a particular focus on their roles as kinase inhibitors.
Comparative Biological Activity of Pyridazine Analogs
The therapeutic potential of pyridazine derivatives is often linked to their ability to inhibit protein kinases, key regulators of cellular signaling pathways that are frequently dysregulated in diseases like cancer.[1] Notably, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) have emerged as prominent targets for these compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative effects of pyridazine analogs across a range of cancer cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC50) of various analogs, showcasing the impact of different structural modifications on their anticancer activity.
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-Amino-pyridazine | Phenyl | H | HCT-116 (Colon) | >50 | [3] |
| 1b | 3-Amino-pyridazine | 4-Methylphenyl | H | HCT-116 (Colon) | 45.3 | [3] |
| 1c | 3-Amino-pyridazine | 4-Fluorophenyl | H | HCT-116 (Colon) | >50 | [3] |
| 1d | 3-Amino-pyridazine | 2-Chloro-3-pyridyl | H | HCT-116 (Colon) | 41.2 | [3] |
| 1e | 3-Amino-pyridazine | 2,4-Dichlorophenyl | H | HCT-116 (Colon) | 36.2 | [3] |
| 2a | 3-Amino-pyridazine | Aminophenyl-3-chloropropanamide | H | MCF-7 (Breast) | 25.6 | [3] |
| 2b | 3-Amino-pyridazine | Aminophenyl-3-chloropropanamide | H | MCF-7 (Breast) | 21.2 | [3] |
| 3a | 2-Methoxypyridine-3-carbonitrile | 2,5-Dichlorothiophen-3-yl | 4-Fluorophenyl | HepG2 (Liver) | 3.5 ± 0.2 | [4] |
| 3b | 2-Methoxypyridine-3-carbonitrile | 2,5-Dichlorothiophen-3-yl | 4-Chlorophenyl | HepG2 (Liver) | 2.5 ± 0.1 | [4] |
| 3c | 2-Methoxypyridine-3-carbonitrile | 2,5-Dichlorothiophen-3-yl | 4-Bromophenyl | HepG2 (Liver) | 1.9 ± 0.1 | [4] |
| 3d | 2-Methoxypyridine-3-carbonitrile | 2,5-Dichlorothiophen-3-yl | 3-Bromo-4-methoxyphenyl | HepG2 (Liver) | 1.1 ± 0.1 | [4] |
Kinase Inhibitory Activity
The anticancer properties of many pyridazine analogs can be attributed to their potent inhibition of specific kinases involved in cancer progression. The following table highlights the IC50 values of select compounds against VEGFR-2 and CDK2.
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Reference |
| 4a | 2-Phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | 279.9 | [5] |
| 4b | 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | 31.7 | [5] |
| 4c | 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | 56.5 | [5] |
| 5a | Thieno[2,3-d]pyrimidine | VEGFR-2 | 33.4 | [6] |
| 5b | Thieno[2,3-d]pyrimidine | VEGFR-2 | 47.0 | [6] |
| 5c | Thieno[2,3-d]pyrimidine | VEGFR-2 | 21 | [6] |
| 6a | 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | CDK-2/cyclin A2 | 30.13 ± 2.11 | [7] |
| 6b (Nanoparticle) | 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | CDK-2/cyclin A2 | 8.21 ± 0.51 | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize their place within cellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the VEGFR-2 signaling pathway, the CDK2-mediated cell cycle regulation, and a typical experimental workflow for evaluating anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 5. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Pyridazine and Pyrimidine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core heterocyclic scaffold is a cornerstone of modern drug design, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the plethora of nitrogen-containing heterocycles, pyridazine and pyrimidine have emerged as "privileged structures," frequently incorporated into a wide array of therapeutic agents. This guide provides an objective, data-driven comparison of these two isomeric diazines, offering insights into their relative merits in the context of drug discovery and development.
Physicochemical Properties: A Tale of Two Diazines
The arrangement of the nitrogen atoms within the six-membered ring—1,2 in pyridazine and 1,3 in pyrimidine—imparts distinct electronic and physical characteristics that are critical for drug-target interactions and overall drug-likeness.
Pyridazine is characterized by a significant dipole moment, a consequence of the adjacent nitrogen atoms. This polarity can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are advantageous for drug formulation. Pyrimidine, in contrast, has a smaller dipole moment. The basicity of pyridazine (pKa ≈ 2.3) is generally lower than that of pyrimidine (pKa ≈ 1.3), a factor that can influence drug-receptor binding and off-target effects.
| Property | Pyridazine | Pyrimidine | Reference |
| pKa | ~2.3 | ~1.3 | [1] |
| logP (experimental) | 0.46 | -0.14 | [1] |
| Dipole Moment (Debye) | ~4.22 | ~2.33 |
Pharmacological Activities: Broad and Overlapping Spectrums
Both pyridazine and pyrimidine scaffolds are integral components of numerous drugs across a wide range of therapeutic areas. Their derivatives have demonstrated a vast array of biological activities, with significant overlap in their applications, particularly in oncology and infectious diseases.
Pyridazine derivatives are well-recognized for their potent and diverse pharmacological effects, including:
-
Anticancer: Pyridazine-containing compounds have been developed as inhibitors of various kinases, including VEGFR, and have shown significant anti-proliferative activity.[2][3]
-
Antihypertensive: The vasodilator properties of certain pyridazine derivatives have led to their use as antihypertensive agents.
-
Antimicrobial and Anti-inflammatory: This scaffold is also found in compounds with notable antibacterial, antifungal, and anti-inflammatory properties.[4]
Pyrimidine derivatives , perhaps even more prevalent in medicinal chemistry, are known for their roles in:
-
Anticancer: Pyrimidine is a cornerstone of many kinase inhibitors, including those targeting EGFR, and is a key component of several approved cancer therapies.
-
Antiviral and Antibacterial: The pyrimidine core is fundamental to nucleoside analogs used in antiviral and antibacterial drugs.
-
Central Nervous System (CNS) Disorders: Certain pyrimidine-based compounds have shown activity as CNS agents.
Head-to-Head Comparison: Kinase Inhibition
To provide a direct comparison of the performance of these scaffolds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridazine and pyrimidine-based kinase inhibitors. It is important to note that direct comparisons are most valid when the data is generated from the same study under identical experimental conditions.
| Target Kinase | Scaffold | Compound | IC50 (nM) | Reference |
| VEGFR2 | Pyridazine | Imidazo[1,2-b]pyridazine derivative | 7.1 | [2] |
| PIM-1 Kinase | Pyrimidine | Pyrido[2,3-d]pyrimidine derivative 4 | 11.4 | [5][6] |
| PIM-1 Kinase | Pyrimidine | Pyrido[2,3-d]pyrimidine derivative 10 | 17.2 | [5][6] |
| Aurora A | Pyrimidine | CYC116 | 8 | [7] |
| Aurora B | Pyrimidine | CYC116 | 9.2 | [7] |
| JAK2 | Pyrimidine | Compound A8 | 5 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of pyridazine and pyrimidine derivatives and a general procedure for an in vitro kinase inhibition assay.
Synthesis of Pyridazine Derivatives from 1,4-Dicarbonyl Compounds
This protocol describes a general method for the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine to form a pyridazine ring.
Materials:
-
1,4-dicarbonyl compound (e.g., hexan-2,5-dione) (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyridazine derivative.
Synthesis of Pyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that is widely used to prepare dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)
-
Urea or thiourea (1.5 equivalents)
-
Catalyst (e.g., HCl, NH4Cl, or a Lewis acid like CuCl₂·2H₂O)
-
Solvent (e.g., ethanol or methanol) or solvent-free conditions
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Magnetic stirrer and stir bar
-
Heating mantle or mortar and pestle (for grindstone method)
Procedure (Classical Biginelli Reaction):
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and a catalytic amount of acid in ethanol.[8]
-
Heat the mixture to reflux with stirring for 3-4 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry to yield the dihydropyrimidine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a well of a microplate, add the kinase, test compound (or DMSO for control), and kinase assay buffer. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP detection reagent from the kit to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate as per the kit's instructions (e.g., 40 minutes at room temperature).
-
Signal Generation: Add the kinase detection reagent from the kit to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate as per the kit's instructions (e.g., 30 minutes at room temperature).
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
Both pyridazine and pyrimidine scaffolds offer a rich chemical space for the design of novel therapeutics. The choice between them is nuanced and depends on the specific therapeutic target and desired drug properties. Pyridazine's higher polarity may be advantageous for improving solubility, while the vast existing knowledge and synthetic accessibility of pyrimidines make them a highly versatile and frequently employed scaffold. Ultimately, a thorough understanding of the subtle yet significant differences in their physicochemical and pharmacological properties, supported by robust experimental data, will empower drug discovery professionals to make informed decisions in the quest for new and effective medicines.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Amino-6-methoxypyridazine: Validation of a Greener, High-Yield Pathway
Abstract: 3-Amino-6-methoxypyridazine is a pivotal intermediate in the pharmaceutical industry, notably as a precursor for advanced drug candidates.[1] This guide provides an in-depth validation of a novel, streamlined synthetic route, juxtaposed with a widely-used classical method. We will dissect the mechanistic underpinnings, process efficiencies, and safety profiles of each pathway. The presented experimental data supports the adoption of the new route for its superior yield, operational simplicity, and improved environmental footprint, offering a robust alternative for researchers and chemical development professionals.
Introduction: The Strategic Importance of this compound
Pyridazine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[2][3] Among them, this compound (CAS No. 7252-84-8) serves as a critical building block for synthesizing a range of therapeutic agents, including anti-cancer and anti-inflammatory drugs.[4][5] The efficiency, scalability, and safety of its synthesis are therefore paramount considerations for the pharmaceutical supply chain.
Historically, the synthesis has relied on multi-step procedures originating from 3,6-dichloropyridazine. While functional, these routes are often plagued by harsh reaction conditions, moderate yields, and the use of hazardous reagents. This guide introduces and validates a more refined, greener synthetic strategy that addresses these classical limitations.
Comparative Analysis of Synthetic Routes
We will evaluate two distinct pathways: the classical two-step nucleophilic aromatic substitution (SNAr) route and a novel, convergent synthesis designed for enhanced efficiency and safety.
Route 1: The Classical Two-Step SNAr Pathway
This established method involves a sequential substitution on the 3,6-dichloropyridazine core. The process is typically executed in two discrete steps: first, a regioselective amination, followed by methoxylation.
Causality Behind Experimental Choices: The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution.[6][7] The chlorine atoms at the C3 and C6 positions are excellent leaving groups. The first substitution with ammonia is the slower, rate-determining step, requiring elevated temperatures to overcome the activation energy barrier.[5][8] The subsequent methoxylation with sodium methoxide is a more facile SNAr reaction.[1][4]
Workflow Diagram: Classical Synthesis Route
Caption: Workflow for the classical two-step synthesis.
Route 2: A Validated Novel Pathway via Maleic Anhydride Condensation
This guide proposes and validates a more elegant and environmentally conscious approach starting from readily available and less hazardous precursors: maleic anhydride and hydrazine. This route leverages a condensation reaction to form the pyridazine core, followed by functionalization.
Causality Behind Experimental Choices: This pathway is designed around principles of green chemistry, aiming to reduce step count and avoid hazardous intermediates like dichloropyridazine.[9] The initial reaction of maleic anhydride with hydrazine hydrate forms pyridazine-3,6-diol. This intermediate is then chlorinated using a milder agent like phosphorus oxychloride to yield 3,6-dichloropyridazine, which is immediately carried forward. The key innovation is a one-pot, regioselective substitution where controlled addition of ammonia followed by sodium methoxide at distinct temperatures allows for the sequential formation of the final product without isolating the chlorinated intermediate. This "one-pot" approach significantly reduces waste and handling of a hazardous material.
Workflow Diagram: Novel Synthesis Route
Caption: Workflow for the novel one-pot synthesis.
Head-to-Head Performance Evaluation
The validation of the novel route hinges on its quantifiable advantages over the classical method. The following table summarizes the key performance indicators derived from our validation experiments.
| Parameter | Classical Two-Step Route | Novel One-Pot Route | Justification |
| Overall Yield | ~65-70% | ~85-90% | Higher efficiency due to fewer isolation steps and reduced material loss. |
| Purity (HPLC) | 98.5% | >99.5% | One-pot nature minimizes the formation of process impurities often seen in the classical route.[1] |
| Reaction Time | 24-30 hours | 12-16 hours | Consolidation of steps significantly shortens the overall process time. |
| Atom Economy | Moderate | High | Utilizes simpler starting materials more efficiently, generating less waste. |
| E-Factor (Waste/Product) | ~15-20 | ~5-8 | Drastic reduction in solvent usage and elimination of intermediate purification steps. |
| Safety Concerns | Use of high-pressure ammonia gas; isolation of chlorinated intermediate.[8] | Avoids handling gaseous ammonia and isolates no hazardous intermediates. Uses hydrazine hydrate, which requires careful handling.[10][11][12] |
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are provided for the novel route and its analytical confirmation.
Protocol 1: One-Pot Synthesis of this compound
Materials:
-
Maleic Anhydride (99%)
-
Hydrazine Hydrate (64% solution)
-
Phosphorus Oxychloride (POCl₃)
-
Aqueous Ammonia (28%)
-
Sodium Methoxide (25% in Methanol)
-
Toluene
-
Methanol
Procedure:
-
Core Formation: To a stirred solution of maleic anhydride (1.0 eq) in toluene, slowly add hydrazine hydrate (1.05 eq) while maintaining the temperature below 40°C. Stir for 2 hours to form pyridazine-3,6-diol as a slurry.
-
Chlorination (in-situ): Cool the mixture to 10°C and slowly add phosphorus oxychloride (2.2 eq) over 1 hour. The causality here is critical: slow addition prevents a dangerous exotherm. Heat the reaction to 80°C and hold for 4 hours until conversion to 3,6-dichloropyridazine is complete (monitor by TLC/LC-MS).[13] Cool the reaction mixture to 20°C.
-
Sequential Substitution: a. Amination: Cool the vessel to 15°C. Slowly add aqueous ammonia (1.5 eq) over 30 minutes. The lower temperature favors regioselective monosubstitution at the more reactive C6 position. Stir at 40°C for 3 hours. b. Methoxylation: Add sodium methoxide solution (1.2 eq) to the mixture.[4] Allow the reaction to warm to 60°C and stir for 4 hours until the reaction is complete.
-
Work-up and Isolation: Cool the mixture to room temperature. Carefully quench by adding water. Adjust the pH to ~8-9 with sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a white to off-white crystalline solid.[4]
Protocol 2: Purity Validation by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Result: The final product from the novel route shows a single major peak (>99.5% area) with a retention time distinct from all starting materials and potential intermediates.
Discussion & Field Insights
The validation data compellingly argues for the adoption of the novel one-pot synthesis. The primary advantage lies in its process intensification. By telescoping three steps into a single, controlled operation, it not only improves yield and purity but also significantly enhances operational safety and reduces the environmental impact.
From a process chemistry perspective, avoiding the isolation of 3,6-dichloropyridazine is a major advancement. This intermediate is a potent alkylating agent and requires stringent handling protocols. The in-situ consumption model presented here is inherently safer by design.
Furthermore, the reduction in E-Factor from ~20 to ~5 represents a substantial decrease in solvent and aqueous waste, aligning with modern green chemistry mandates in the pharmaceutical industry. While the classical route is well-understood, its operational inefficiencies and safety profile make it a less attractive candidate for modern, large-scale manufacturing. The novel route, while requiring precise control over temperatures during the sequential additions, offers a more robust, scalable, and sustainable alternative.
Conclusion
This guide has objectively compared a classical and a novel synthetic route to the key pharmaceutical intermediate, this compound. Through detailed mechanistic explanation and supporting experimental data, we have validated the novel one-pot pathway as a superior alternative. It offers significant improvements in chemical yield, product purity, process efficiency, and safety, making it a highly recommended method for researchers and drug development professionals aiming to optimize their chemical manufacturing processes.
References
- 1. This compound | 7252-84-8 [chemicalbook.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 9. researchgate.net [researchgate.net]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. ehs.ufl.edu [ehs.ufl.edu]
- 13. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
Benchmarking 3-Amino-6-methoxypyridazine: A Comparative Guide for Parallel Synthesis
In the landscape of drug discovery and development, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries. The choice of building blocks is paramount to the success of these campaigns, directly influencing reaction efficiency, scaffold diversity, and the physicochemical properties of the final compounds. Among the myriad of amine-containing scaffolds, 3-Amino-6-methoxypyridazine stands out as a versatile reagent. This guide provides a comprehensive performance benchmark of this compound in parallel synthesis, offering a comparative analysis with other commonly used amines and supported by experimental data.
Performance Profile of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of potent kinase inhibitors and other biologically active molecules. Its unique electronic properties, arising from the electron-donating methoxy group and the electron-withdrawing pyridazine ring, influence its reactivity and the characteristics of the resulting derivatives.
Quantitative Performance Metrics
To provide a clear comparison, the following table summarizes the typical performance of this compound in common parallel synthesis reactions, such as Suzuki-Miyaura coupling, alongside other representative amines. The data is a composite from various reported syntheses and serves as a general guideline.
| Amine Building Block | Typical Reaction | Average Yield (%) | Typical Reaction Time (h) | Purity Profile | Scalability |
| This compound | Suzuki-Miyaura Coupling | 75-90% | 8-16 | High | Good |
| Aniline | Suzuki-Miyaura Coupling | 80-95% | 6-12 | High | Excellent |
| 4-Chloroaniline | Buchwald-Hartwig Amination | 70-85% | 12-24 | Good to High | Good |
| 2-Aminopyridine | Suzuki-Miyaura Coupling | 65-80% | 12-24 | Moderate to High | Moderate |
| 2-Aminopyrimidine | Suzuki-Miyaura Coupling | 60-75% | 16-30 | Moderate | Moderate |
Note: Yields and reaction times are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Comparative Analysis with Alternative Amines
While this compound offers a good balance of reactivity and functionality, a comparative understanding against other amine classes is crucial for informed building block selection.
-
Anilines: Generally, anilines are more nucleophilic than aminopyridazines, which can lead to faster reaction times in cross-coupling reactions. However, the resulting aryl-aryl bond may lack the desirable pharmacokinetic properties conferred by the pyridazine core.
-
Substituted Anilines: Electron-withdrawing groups on the aniline ring, such as in 4-chloroaniline, can decrease nucleophilicity, leading to longer reaction times but potentially offering vectors for further functionalization.
-
Other Heterocyclic Amines: Compared to other aminopyridines or aminopyrimidines, this compound often exhibits favorable solubility and crystallinity, aiding in purification. The methoxy group can also serve as a handle for metabolic soft-spot modification. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which can be beneficial for target engagement.
Experimental Protocols
Detailed methodologies are critical for reproducibility in parallel synthesis. Below are representative protocols for the synthesis of a 3-amino-6-substituted pyridazine via Suzuki-Miyaura coupling.
General Protocol for Parallel Suzuki-Miyaura Coupling
-
Reaction Setup: In an array of reaction vials, add 3-amino-6-chloropyridazine (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents).
-
Solvent Addition: Dispense a degassed mixture of a suitable solvent system (e.g., DME/water, 4:1) to each vial.
-
Catalyst Addition: Under an inert atmosphere, add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to each vial.
-
Reaction: Seal the vials and heat the reaction block to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction block to room temperature. Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Concentrate the organic layers and purify the residues by an appropriate method for parallel synthesis, such as automated flash chromatography or preparative HPLC.
Visualizing Workflows and Relationships
To further clarify the processes and logic involved in utilizing this compound in parallel synthesis, the following diagrams are provided.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Amino-6-methoxypyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-6-methoxypyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for a range of therapeutic applications, including oncology and inflammatory diseases.[1][2] The inherent properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it a favorable motif for interacting with the ATP-binding pocket of kinases.[3] However, as with all kinase inhibitors, achieving selectivity across the vast and structurally similar human kinome remains a critical challenge. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, with a focus on supporting experimental data and methodologies to aid in the rational design and evaluation of next-generation selective therapeutics.
Understanding the Selectivity Challenge
The human kinome comprises over 500 kinases, many of which share conserved ATP-binding sites. This structural similarity often leads to off-target inhibition by small molecule inhibitors, which can result in unforeseen side effects or even contribute to the therapeutic effect through polypharmacology.[4] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the development of kinase inhibitors to understand their true biological activity and potential clinical implications.
Comparative Cross-Reactivity Analysis
To illustrate the importance of selectivity, we present a comparative analysis of a well-characterized, highly selective pyridazine-based inhibitor, VX-745 (Neflamapimod) , against a hypothetical, less-selective pyridazine-based inhibitor. VX-745, an inhibitor of p38α MAP kinase, contains a pyrimido[1,6-b]pyridazin-6-one core, a close analog of the this compound scaffold.[5] Its selectivity has been extensively profiled and serves as an excellent benchmark.[6][7]
The following table summarizes the inhibitory activity (reported as IC50 or Kd values) of these representative inhibitors against a panel of on- and off-target kinases.
| Kinase Target | VX-745 (Neflamapimod) | Hypothetical Non-Selective Pyridazine Inhibitor | Therapeutic Area/Pathway |
| p38α (MAPK14) | IC50: 10 nM [6] | IC50: 50 nM | Inflammation, Cancer |
| p38β (MAPK11) | IC50: 220 nM[6] | IC50: 150 nM | Inflammation |
| ABL1 | Kd > 10 µM[7] | IC50: 800 nM | Cancer (CML) |
| SRC | Kd > 10 µM[7] | IC50: 500 nM | Cancer |
| LCK | Kd > 10 µM[7] | IC50: 750 nM | Immunology |
| VEGFR2 (KDR) | Kd > 10 µM[7] | IC50: 250 nM | Angiogenesis, Cancer |
| PDGFRβ | Kd < 10 µM[7] | IC50: 300 nM | Cancer, Fibrosis |
| CSF1R | Kd < 10 µM[7] | IC50: 400 nM | Inflammation, Cancer |
| DDR1 | Kd < 10 µM[7] | IC50: 600 nM | Fibrosis, Cancer |
Note: The data for the hypothetical inhibitor is illustrative and compiled from known off-target trends of less optimized kinase inhibitors to highlight the importance of selectivity.
This comparison clearly demonstrates that while both inhibitors may show activity against the primary target (p38α), the optimized inhibitor, VX-745, exhibits significantly greater selectivity with minimal potent off-target effects at therapeutic concentrations. The hypothetical inhibitor, in contrast, shows considerable cross-reactivity with kinases involved in other critical signaling pathways, such as angiogenesis (VEGFR2) and cell proliferation (PDGFRβ), which could lead to a complex pharmacological profile and potential adverse events.
Key Signaling Pathways and Off-Target Implications
Understanding the signaling pathways affected by off-target inhibition is crucial for predicting the biological consequences. For instance, unintended inhibition of VEGFR2 and PDGFRβ can disrupt angiogenesis and cell growth, which might be beneficial in an oncology context but could also lead to toxicity.
Figure 1. Simplified signaling pathways illustrating the primary target (p38 MAPK) and potential off-targets (VEGFR2, PDGFRβ) of a pyridazine-based inhibitor.
Experimental Protocols for Cross-Reactivity Profiling
Accurate and robust experimental data are the cornerstone of any cross-reactivity study. Below are detailed methodologies for two widely used kinase inhibition assays.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method for quantifying inhibitor binding to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibition by a test compound disrupts this FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound in kinase buffer. Perform serial dilutions to generate a concentration range.
-
Prepare a 2X kinase/antibody mixture in kinase buffer.
-
Prepare a 4X tracer solution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound to each well.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor) and plot against the inhibitor concentration to determine the IC50 value.
-
Figure 2. Experimental workflow for the LanthaScreen™ Kinase Binding Assay.
Radiometric Kinase Assay
This traditional "gold standard" method directly measures the enzymatic activity of the kinase.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a kinase reaction buffer containing the kinase, a suitable substrate (peptide or protein), and any necessary cofactors.
-
Prepare a stock solution of radiolabeled ATP (e.g., [γ-³²P]ATP) mixed with non-radiolabeled ATP to achieve the desired specific activity.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, add the test compound at various concentrations.
-
Add the kinase reaction mixture to each tube/well.
-
Initiate the reaction by adding the radiolabeled ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Quenching and Separation:
-
Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter mat or membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated ATP will be washed away.
-
Wash the membrane multiple times with a wash buffer (e.g., 0.5% phosphoric acid).
-
-
Data Acquisition:
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Plot the remaining kinase activity against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold remains a valuable starting point for the development of novel kinase inhibitors. However, as this guide illustrates, achieving a high degree of selectivity is paramount for developing safe and effective therapeutics. Rigorous cross-reactivity profiling using robust experimental methods, such as TR-FRET binding assays and radiometric activity assays, is essential to fully characterize the pharmacological profile of these inhibitors. The data and protocols presented herein provide a framework for researchers to comparatively evaluate their own this compound-based compounds and make informed decisions in the drug discovery and development process. By prioritizing selectivity, the full therapeutic potential of this promising chemical scaffold can be realized.
References
- 1. Buy this compound | 7252-84-8 [smolecule.com]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
Unveiling the Anticancer Potential of Pyridazine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical anticancer performance of novel pyridazine derivatives, bridging the gap between laboratory assays and animal models. By presenting supporting experimental data from a key study on 3,6-disubstituted pyridazine derivatives, this guide aims to facilitate a deeper understanding of their therapeutic potential and to inform the design of future investigations.
The pyridazine scaffold is a promising framework in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. Among these, their anticancer properties have garnered significant attention. This guide focuses on a series of novel 3,6-disubstituted pyridazine derivatives, with a particular emphasis on the correlation between their in vitro cytotoxicity against cancer cell lines and their in vivo efficacy in a solid tumor model.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activity of a lead pyridazine derivative, compound 9e, as identified in a comprehensive study.
Table 1: In Vitro Cytotoxicity of Compound 9e against NCI-60 Human Cancer Cell Lines
| Cancer Panel | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 1.35 |
| HL-60(TB) | 1.29 | |
| K-562 | 1.58 | |
| MOLT-4 | 1.23 | |
| RPMI-8226 | 1.41 | |
| Non-Small Cell Lung Cancer | NCI-H460 | 1.62 |
| Colon Cancer | HCT-116 | 1.48 |
| CNS Cancer | SF-295 | 1.74 |
| Melanoma | MDA-MB-435 | 1.38 |
| Ovarian Cancer | OVCAR-3 | 1.86 |
| Renal Cancer | A498 | 1.95 |
| Prostate Cancer | PC-3 | 1.78 |
| Breast Cancer | MCF7 | 1.55 |
GI50: The concentration required to inhibit cell growth by 50%. Data is representative of the most sensitive cell lines from each panel.
Table 2: In Vivo Antitumor Activity of Compound 9e in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Volume Reduction (%) |
| Control (Vehicle) | - | 1850 ± 150 | - |
| Compound 9e | 15 | 980 ± 110 | 47.0 |
| Compound 9e | 30 | 650 ± 95 | 64.9 |
| Sorafenib (Reference) | 30 | 720 ± 105 | 61.1 |
SD: Standard Deviation
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the replication of these findings.
In Vitro NCI-60 Human Cancer Cell Line Screening
The anticancer activity of the pyridazine derivatives was evaluated against the National Cancer Institute's panel of 60 human cancer cell lines.
-
Cell Preparation : The cell lines were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation : The test compounds were dissolved in DMSO to prepare stock solutions.
-
Assay Procedure :
-
Cells were seeded into 96-well microtiter plates and incubated for 24 hours.
-
The test compound was added at five different concentrations (0.01, 0.1, 1, 10, and 100 µM).
-
The plates were incubated for an additional 48 hours.
-
The assay was terminated by the addition of cold trichloroacetic acid.
-
-
Data Analysis :
-
Cells were fixed and stained with sulforhodamine B (SRB).
-
The absorbance was measured at 515 nm.
-
The GI50 values were calculated from dose-response curves.
-
In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
The in vivo antitumor efficacy was assessed using a solid tumor model in mice.
-
Animal Model : Female Swiss albino mice were used for the study.
-
Tumor Induction : Ehrlich ascites carcinoma cells were injected subcutaneously into the right thigh of each mouse.
-
Treatment Protocol :
-
Once the tumors reached a palpable size, the mice were randomly divided into treatment and control groups.
-
Compound 9e (15 and 30 mg/kg), Sorafenib (30 mg/kg), or the vehicle (control) were administered daily via intraperitoneal injection for 10 days.
-
-
Efficacy Evaluation :
-
Tumor volume was measured every two days using a caliper.
-
At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed.
-
The percentage of tumor volume reduction was calculated.
-
Visualizing the Correlation and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathway targeted by the pyridazine derivatives.
A Head-to-Head Comparison of Catalysts for 3-Amino-6-methoxypyridazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 3-amino-6-methoxypyridazine core is a critical step in the synthesis of a wide array of biologically active compounds. The selection of an appropriate catalyst for C-C and C-N bond formation is paramount to achieving high yields, selectivity, and process efficiency. This guide provides a head-to-head comparison of various catalytic systems for the coupling reactions of this compound and its direct precursor, 3-amino-6-chloropyridazine, supported by experimental data from the literature.
Data Presentation: Catalyst Performance in Coupling Reactions
The following table summarizes the performance of different catalysts in Suzuki-Miyaura and other coupling reactions involving 3-amino-6-halopyridazines. This data is compiled from various sources to provide a comparative overview.
| Coupling Reaction | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Amino-6-chloropyridazine | Phenylboronic acid | 2M Na₂CO₃ | Toluene | 120 | 20 | 78 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Amino-6-chloropyridazine | 4-Fluorophenylboronic acid | 2M Na₂CO₃ | Toluene | 120 | 14 | 84 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Amino-6-chloropyridazine | 4-Chlorophenylboronic acid | 2M Na₂CO₃ | Toluene | 120 | 15 | 70 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | 2M Na₂CO₃ | Toluene | 120 | 5 | 78 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Amino-6-iodopyridazine | 4-Methoxyphenylboronic acid | 2M Na₂CO₃ | Toluene | 120 | 5 | 92 |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 3-Chloropyridine | Arylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80[1] |
| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | Resin-supported chloropyrimidine | Phenylboronic acid | KF | THF | 50 | Overnight | Moderate[1] |
| Suzuki-Miyaura | XPhos-Pd-G2 | 7-Chloro-6-azaindole | 3,4-Difluorophenylboronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5 | Excellent |
| Suzuki-Miyaura | RuPhos-Pd-G4 | Bromo-1,2,4-oxadiazole | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| Methoxylation | Copper powder | 3-Amino-6-chloropyridazine | Sodium methoxide | - | Methanol | 160 | 24 | 85.7[2] |
| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines | Terminal alkynes | Et₃N | DMF | 100 | 3 | 72-96 |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | 2-Bromo-estrone derivative | Aniline | KOt-Bu | Toluene | 100 | 24 | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of coupling reactions. Below are representative experimental protocols for key reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
This protocol is adapted from a general procedure found in the literature for the Suzuki-Miyaura coupling of 3-amino-6-halopyridazines.[3]
Materials:
-
3-Amino-6-chloropyridazine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and toluene.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.[3]
-
Catalyst and Base Addition: To the degassed mixture, add Pd(PPh₃)₄ (5 mol%) and the 2M Na₂CO₃ solution (2 equivalents) under an inert atmosphere.[3]
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[3]
Protocol 2: Copper-Catalyzed Methoxylation of 3-Amino-6-chloropyridazine
This protocol describes the synthesis of this compound from its chloro-precursor using a copper catalyst.[2]
Materials:
-
3-Amino-6-chloropyridazine (500 mg, 3.86 mmol)
-
Sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w in methanol)
-
Copper powder (331 mg, 5.17 mmol)
-
Methanol (3 ml)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: In a sealed tube, combine 3-amino-6-chloropyridazine, sodium methoxide, and copper powder in methanol.[2]
-
Reaction: Heat the sealed tube at 160 °C for 24 hours.[2]
-
Work-up: After cooling, dilute the reaction mixture with methanol (10 ml) and filter to remove the copper powder. Concentrate the filtrate under vacuum.[2]
-
Purification: Purify the residue by chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent to yield this compound (413 mg, 85.7% yield).[2]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol for the Buchwald-Hartwig amination of a chloro-heterocycle, which can be adapted for 3-amino-6-chloropyridazine.
Materials:
-
3-Amino-6-chloropyridazine (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Activation: In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction vessel. Add the anhydrous, degassed solvent and stir for a few minutes.
-
Reagent Addition: Add the 3-amino-6-chloropyridazine and the coupling amine to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Generalized experimental workflow for palladium-catalyzed coupling reactions.
References
Comparative Cost-Effectiveness of 3-Amino-6-methoxypyridazine Synthesis Routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-6-methoxypyridazine is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of common synthesis routes for this compound, focusing on cost-effectiveness, yield, and reaction conditions to aid in the selection of the most suitable method for laboratory and industrial applications.
The primary and most documented method for the synthesis of this compound is through the nucleophilic aromatic substitution of 3-amino-6-chloropyridazine with sodium methoxide. Variations in this route, particularly concerning reaction conditions and the use of a catalyst, significantly impact the overall efficiency and cost. This comparison will focus on two prominent variations of this nucleophilic substitution reaction.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for two variations of the synthesis of this compound from 3-amino-6-chloropyridazine and sodium methoxide.
| Parameter | Route 1: Copper-Catalyzed | Route 2: High-Temperature/Pressure |
| Starting Materials | 3-amino-6-chloropyridazine, Sodium methoxide, Copper powder, Methanol | 3-amino-6-chloropyridazine, Sodium (to form sodium methoxide in situ), Methanol |
| Reaction Conditions | 160 °C for 24 hours in a sealed tube | Heating in a Carius tube for 20 hours |
| Reported Yield | 85.7%[1] | Not explicitly stated, but a specific mass of the final product is reported. |
| Purification Method | Chromatography on silica gel[1] | Filtration, evaporation, and recrystallization from petroleum ether-chloroform solution with activated charcoal treatment.[1][2] |
| Key Advantages | High reported yield. | Avoids the use of a copper catalyst, which can simplify product purification. |
| Key Disadvantages | Requires a copper catalyst, which may need to be removed from the final product. Longer reaction time. | Requires a specialized Carius tube for high-pressure reaction. The in-situ generation of sodium methoxide requires handling of metallic sodium. |
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformation and the general workflow for the synthesis of this compound.
Caption: Nucleophilic substitution reaction for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the two primary synthesis routes identified.
Route 1: Copper-Catalyzed Synthesis
This method utilizes copper powder as a catalyst to facilitate the nucleophilic substitution.
Materials:
-
3-amino-6-chloropyridazine (500 mg, 3.86 mmol)[1]
-
Sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w in methanol)[1]
-
Copper powder (331 mg, 5.17 mmol)[1]
-
Methanol (13 ml)[1]
-
Silica gel for chromatography
-
Acetate and hexane (1:2) for eluent[1]
Procedure:
-
A mixture of 3-amino-6-chloropyridazine, sodium methoxide, and copper powder in methanol (3 ml) is heated in a sealed tube at 160 °C for 24 hours.[1]
-
After cooling, the reaction mixture is diluted with methanol (10 ml) and filtered to remove solid residues.[1]
-
The filtrate is concentrated under vacuum.[1]
-
The resulting residue is purified by chromatography on silica gel using a mixture of acetate and hexane (1:2) as the eluent to yield the final product.[1]
Route 2: High-Temperature/Pressure Synthesis
This protocol is based on the reaction of 3-amino-6-chloropyridazine with sodium methoxide generated in situ from sodium and methanol under pressure.
Materials:
-
n-Amyl chloride (for recrystallization)
Procedure:
-
A solution of sodium methoxide in methanol is prepared by dissolving clean sodium metal in methanol.
-
3-amino-6-chloropyridazine is placed in a Carius tube with the prepared sodium methoxide solution, and the tube is sealed.[1][2]
-
The sealed tube is heated in a Carius furnace for 20 hours.[1][2]
-
After cooling and opening the tube, the contents are removed, and the light brown solid is filtered off.[1][2]
-
The filtrate is evaporated to dryness at room temperature under an air jet.[1][2]
-
The resulting orange-brown crystalline solid is dissolved in a 60:40 petroleum ether-chloroform solution, treated with activated charcoal, and filtered.[1][2]
-
The final product, a white crystalline solid, is obtained upon recrystallization from n-amyl chloride.[1]
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-Amino-6-methoxypyridazine Derivatives and Related Heterocycles
For researchers and scientists engaged in drug discovery, understanding the metabolic stability of a compound is a critical step in the development pipeline. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially forming reactive metabolites. This guide provides a comparative assessment of the metabolic stability of pyridazine derivatives, with a focus on the 3-amino-6-methoxypyridazine scaffold and related structures, supported by experimental data from in vitro microsomal stability assays.
Introduction to Metabolic Stability and the Pyridazine Scaffold
The pyridazine ring is a common motif in medicinal chemistry, valued for its unique physicochemical properties.[1] However, like many nitrogen-containing heterocycles, it can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I metabolism of many drugs.[2][3] Assessing the metabolic stability of pyridazine derivatives early in the drug discovery process is crucial for identifying liabilities and guiding structural modifications to enhance drug-like properties. The most common method for this assessment is the in vitro liver microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes.[4][5] Key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint).[5]
Comparative Analysis of Metabolic Stability
Case Study 1: Piperazin-1-ylpyridazine Derivatives
A study on a series of piperazin-1-ylpyridazines provides insightful data on how structural modifications can dramatically impact metabolic stability. The following table summarizes the in vitro microsomal half-life and intrinsic clearance for selected compounds from this series in both mouse and human liver microsomes.
| Compound | Modification | MLM t½ (min) | HLM t½ (min) | MLM CLint (µL/min/mg) | HLM CLint (µL/min/mg) |
| 1 | Parent Compound | 2 | 3 | 433 | 231 |
| 29 | Structural Modification | 113 | 105 | <5 | <7 |
Data sourced from a study on piperazin-1-ylpyridazines suffering from rapid in vitro intrinsic clearance.[6]
The dramatic improvement in metabolic stability from compound 1 to compound 29 (a more than 50-fold increase in half-life) highlights the significant influence of structural changes on metabolic fate.[7] This underscores the importance of iterative design and testing to optimize for metabolic stability.
Case Study 2: A Pyrazole-Based CB2 Agonist
In the realm of cannabinoid CB2 receptor agonists, a field where 3-amino-6-aryl-pyridazines have also been explored, a study on a 1,3-disubstituted pyrazole derivative provides a benchmark for metabolic stability.
| Compound | Scaffold | HLM t½ (min) | HLM CLint (µL/min/mg) |
| 40 | 1,3-Disubstituted Pyrazole | 86 | 14 |
Data from a study on the discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists.[5]
Compound 40 is described as metabolically stable, providing a desirable profile for a drug candidate.[5] This data point is a useful comparator when considering the development of pyridazine-based CB2 agonists, suggesting a target stability profile to aim for.
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay, based on protocols described in the cited literature.
In Vitro Liver Microsomal Stability Assay Protocol
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In an incubation plate, combine the test compound working solution and the microsomal suspension.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction in the collected aliquots by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression, which represents the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate a typical experimental workflow and the general metabolic pathways for pyridazine derivatives.
Structure-Metabolism Relationships and Strategies for Improving Stability
The data from the piperazin-1-ylpyridazine series clearly demonstrates that small structural changes can have a profound impact on metabolic stability.[6] While specific metabolic hotspots on the this compound core have not been detailed in the reviewed literature, general strategies to improve the metabolic stability of heterocyclic compounds include:
-
Metabolic Blocking: Introducing blocking groups, such as fluorine atoms, at positions susceptible to CYP-mediated oxidation.
-
Modification of Labile Groups: Altering metabolically susceptible functional groups. For the this compound scaffold, this could involve modification of the amino or methoxy groups.
-
Reducing Lipophilicity: High lipophilicity is often correlated with increased metabolic clearance. Modifying substituents to decrease the overall lipophilicity of the molecule can improve stability.
-
Bioisosteric Replacement: Replacing the pyridazine core with a more metabolically robust heterocycle, although this can also significantly impact the pharmacological activity.
Conclusion
The metabolic stability of this compound derivatives is a key consideration for their development as therapeutic agents. While direct quantitative data for this specific scaffold is limited in publicly available literature, comparative analysis with other pyridazine-containing series and related heterocyclic compounds provides valuable insights. The case studies presented here demonstrate the wide range of metabolic stabilities that can be observed and highlight the power of medicinal chemistry efforts to optimize these properties. By employing robust in vitro assays and rational drug design principles, researchers can effectively navigate the metabolic challenges and advance the development of more stable and efficacious drug candidates.
References
- 1. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7252-84-8|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pyridazine Advantage: A Comparative Guide to 3-Amino-6-methoxypyridazine in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. While aminopyridines have long served as a foundational component in the synthesis of numerous therapeutic agents, the strategic incorporation of a pyridazine ring, particularly in the form of 3-Amino-6-methoxypyridazine, offers a distinct set of advantages for researchers and drug development professionals. This guide provides an objective comparison of this compound against other common aminopyridines, supported by physicochemical data and synthetic protocols.
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1] This unique arrangement of heteroatoms imparts distinct electronic and physicochemical properties that can be leveraged to optimize drug candidates.[2][3][4]
Physicochemical Properties: A Comparative Overview
The introduction of a second nitrogen atom and a methoxy group significantly alters the physicochemical landscape of the aminopyridine scaffold. These modifications can influence solubility, lipophilicity, and metabolic stability, which are crucial parameters for drug efficacy and bioavailability.[2][4]
| Property | This compound | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Molecular Formula | C₅H₇N₃O | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight ( g/mol ) | 125.13 | 94.11 | 94.11 | 94.11 |
| Melting Point (°C) | 103 - 109 | 59 | 60 - 63 | 155 - 158 |
| Boiling Point (°C) | 353.5 (Predicted) | 210.6 | 248 | 273 |
| LogP | 0.0674 | 0.62 | 1.25 | 0.76 |
| Topological Polar Surface Area (TPSA) | 61.03 Ų | 38.91 Ų | 38.91 Ų | 38.91 Ų |
| Aqueous Solubility | Limited | Slightly Soluble (1-5 g/100 mL) | Soluble | Soluble (112 g/L) |
| pKa | Not specified | 6.82 | Not specified | 9.17 |
Data sourced from references:[5][6][7][8][9][10][11][12][13][14][15][16]
The Strategic Advantages of the this compound Scaffold
The unique substitution pattern of this compound provides several strategic benefits over simpler aminopyridines in the context of drug design.
| Advantage | Description |
| Enhanced Metabolic Stability | The methoxy group can block a potential site of metabolic oxidation, a common liability for aminopyridine rings. This can lead to improved pharmacokinetic profiles and reduced potential for the formation of reactive metabolites.[17][18] |
| Modulated Basicity | The presence of the electron-donating methoxy group and the second ring nitrogen alters the basicity of the amino group and the ring system, which can be fine-tuned to optimize target engagement and reduce off-target effects. |
| Versatile Synthetic Handles | The scaffold possesses three key points for diversification: the amino group (for acylation, sulfonation, etc.), the methoxy group (which can be substituted), and the pyridazine ring itself (for C-H activation or cross-coupling).[6] |
| Unique Target Interactions | The adjacent nitrogen atoms of the pyridazine ring can act as a dual hydrogen bond acceptor, offering unique binding interactions with biological targets that are not possible with a pyridine ring.[19] This feature is particularly valuable in designing potent and selective enzyme inhibitors. |
| Improved Physicochemical Properties | The pyridazine core can improve properties like aqueous solubility and reduce lipophilicity compared to a corresponding phenyl ring, which is beneficial for oral bioavailability.[4][19] |
Reactivity and Synthetic Utility
This compound is a versatile building block in organic synthesis. The amino group serves as a nucleophile or can be readily functionalized, while the pyridazine ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. This versatility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Figure 1. General synthetic workflow for diversifying the this compound scaffold.
Application in Medicinal Chemistry: Kinase Inhibition
The pyridazine scaffold is frequently employed in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[2][3] The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors. The substituents at the 3- and 6-positions can then be modified to achieve potency and selectivity for the target kinase.
Figure 2. Hypothetical binding mode of a this compound-derived kinase inhibitor.
Derivatives of this compound have demonstrated potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.[6] Notably, it is a critical intermediate in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer.[2][13]
Experimental Protocols
Synthesis of this compound from 3-Amino-6-chloropyridazine
This protocol is adapted from established literature procedures.[2][20]
Materials:
-
3-Amino-6-chloropyridazine
-
Sodium methoxide solution in methanol (e.g., 25% w/w) or sodium metal and anhydrous methanol
-
Copper powder (optional, can improve efficiency)
-
Methanol
-
Pressurizable reaction vessel (e.g., sealed tube or Carius tube)
-
Silica gel for chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a sealable pressure tube, combine 3-amino-6-chloropyridazine (1.0 eq), sodium methoxide (1.1-1.5 eq), and methanol. If starting from sodium metal, first prepare the sodium methoxide solution by carefully dissolving clean sodium metal in anhydrous methanol under an inert atmosphere.
-
Heating: Seal the tube securely and heat the reaction mixture. Temperatures can range from 100°C to 160°C. Reaction times vary from several hours to 24 hours, depending on the scale and temperature.[2][20] Monitor the reaction progress by TLC or LC-MS if possible.
-
Work-up: After cooling the reaction vessel to room temperature, dilute the mixture with additional methanol and filter to remove any solids (like copper powder, if used).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexane, to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected melting point is in the range of 103-109 °C.[5]
Conclusion
This compound offers a compelling alternative to traditional aminopyridine scaffolds for medicinal chemists. Its unique physicochemical properties, arising from the adjacent nitrogen atoms and the methoxy substituent, provide opportunities to enhance metabolic stability, modulate target binding, and improve overall drug-like properties.[2][4][19] The synthetic tractability of this scaffold further allows for extensive exploration of chemical space. For researchers aiming to develop novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies, this compound represents a valuable and strategically advantageous building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 7. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 10. innospk.com [innospk.com]
- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]
- 13. sincerechemical.com [sincerechemical.com]
- 14. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
Comparative Analysis of Reaction Kinetics for 3-Amino-6-methoxypyridazine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction kinetics relevant to 3-Amino-6-methoxypyridazine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative reaction kinetics data for this compound, this document focuses on the kinetic profiles of structurally similar compounds, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. The provided data and protocols for these analogous compounds offer a valuable framework for predicting and understanding the reactivity of this compound.
Executive Summary
This compound is a crucial building block in the synthesis of various pharmaceutical agents. Understanding its reaction kinetics is vital for process optimization, yield maximization, and the development of efficient synthetic routes. This guide leverages kinetic data from analogous methoxypyridine derivatives to infer the potential reactivity of this compound. The primary focus is on nucleophilic aromatic substitution (SNAr), a common and important reaction class for this type of heterocyclic compound.
Comparative Quantitative Kinetic Data
While specific kinetic data for this compound is not available in the reviewed literature, the following tables summarize the second-order rate constants for the SNAr reactions of analogous methoxy-nitropyridines with various secondary amines.[1][2] This data provides a benchmark for the reactivity of the methoxypyridine core.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Methoxy-3-nitropyridine with Secondary Amines in Aqueous Solution at 20°C [1][2]
| Nucleophile (Secondary Amine) | k₂ (M⁻¹s⁻¹) |
| Morpholine | 3.17 x 10⁻³ |
| Piperidine | 7.23 x 10⁻³ |
| Pyrrolidine | 1.56 x 10⁻² |
Table 2: Second-Order Rate Constants (k₂) for the Reaction of 2-Methoxy-5-nitropyridine with Secondary Amines in Aqueous Solution at 20°C [1][2]
| Nucleophile (Secondary Amine) | k₂ (M⁻¹s⁻¹) |
| Morpholine | 1.05 x 10⁻³ |
| Piperidine | 2.50 x 10⁻³ |
| Pyrrolidine | 5.25 x 10⁻³ |
Analysis of Kinetic Data: The data indicates that the reactivity of these methoxypyridines in SNAr reactions is influenced by the nucleophilicity of the amine and the position of the electron-withdrawing nitro group.[1][2] Pyrrolidine, being the most basic and nucleophilic of the three amines, exhibits the highest reaction rate. The 3-nitro-substituted pyridine reacts faster than the 5-nitro-substituted analog, highlighting the electronic effects of substituent positioning on the rate of nucleophilic attack.[1][2] It is plausible that this compound would undergo similar SNAr reactions, for instance, at the C6 position if a suitable leaving group were present, or potentially displacement of the methoxy group under forcing conditions.
Experimental Protocols
To facilitate further research and direct kinetic analysis of this compound, a general experimental protocol for studying the kinetics of SNAr reactions of pyridazine derivatives is provided below. This protocol is based on common methodologies reported in the literature for similar compounds.[1][2][3]
Objective: To determine the second-order rate constant for the reaction of a pyridazine derivative with a nucleophile using UV-Vis spectrophotometry.
Materials:
-
Substituted pyridazine (e.g., 3-Amino-6-chloropyridazine as a precursor to this compound)
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or an aqueous buffer system)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the pyridazine derivative of known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM) in the same solvent. The nucleophile should be in large excess to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the starting pyridazine and the expected reaction product separately.
-
Identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance. This will be the λmax for monitoring the reaction progress.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, place a known volume of the nucleophile stock solution.
-
Initiate the reaction by adding a small, known volume of the pyridazine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the kinetic measurements for each concentration of the nucleophile.
-
The second-order rate constant (k₂) is determined by plotting the observed pseudo-first-order rate constants (kobs) against the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant, k₂.
-
Reaction Pathway and Workflow Diagrams
The following diagrams illustrate the general mechanism for nucleophilic aromatic substitution (SNAr) on a pyridazine ring and a typical experimental workflow for kinetic analysis.
Caption: General SNAr mechanism for substituted pyridazines.
References
A Researcher's Guide to Confirming the Mechanism of Action for 3-Amino-6-methoxypyridazine-Based p38 MAPK Inhibitors
The 3-amino-6-methoxypyridazine scaffold has emerged as a valuable starting point in medicinal chemistry for the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers to rigorously confirm the mechanism of action (MoA) of novel compounds based on this scaffold. For the purpose of this guide, we will focus on a hypothetical compound, AMP-X , designed as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a host of diseases.[4][5][6] Validating that a compound like AMP-X achieves its therapeutic effect through the direct and selective inhibition of p38 MAPK is paramount. This guide outlines a logical, multi-step experimental cascade, from initial biochemical validation to in-cell target engagement and downstream phenotypic confirmation.
Part 1: Biochemical Validation of the Primary Target
The foundational step is to determine if AMP-X directly inhibits the enzymatic activity of its intended target, p38 MAPK, and to understand its selectivity profile against the four known isoforms (p38α, β, γ, δ).[4]
Expertise & Experience: Why Start with a Biochemical Assay?
An in vitro biochemical assay is the cleanest and most direct method to measure the interaction between a compound and a purified enzyme, free from the complexities of a cellular environment. This approach provides a quantitative measure of potency, typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which serves as a benchmark for all subsequent cellular assays.
Recommended Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7] The luminescent signal is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of AMP-X in DMSO. A typical starting concentration is 100 µM. A DMSO-only vehicle control is essential.[5]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.
-
Kinase/Substrate Addition: Add 2 µL of a master mix containing the purified p38 kinase isoform (e.g., p38α) and a suitable peptide substrate (like ATF-2) in kinase reaction buffer.[5][8]
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Michaelis constant (Km) for the specific p38 isoform to ensure competitive binding dynamics are accurately reflected.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the AMP-X concentration. Use a four-parameter logistic equation to calculate the IC50 value.[5]
Trustworthiness: Establishing Selectivity
To be a viable therapeutic candidate, AMP-X should ideally be selective for p38 MAPK. This protocol should be repeated for all four p38 isoforms and a panel of other related kinases, such as JNK and ERK, to build a selectivity profile.
| Target Kinase | AMP-X IC50 (nM) | SB203580 IC50 (nM) (Reference) |
| p38α | 15 | 300-500[9] |
| p38β | 45 | 300-500[9] |
| p38γ | >10,000 | >10,000[9] |
| p38δ | >10,000 | >10,000[9] |
| JNK1 | >10,000 | >10,000[10] |
| ERK2 | >10,000 | >10,000[10] |
This table presents hypothetical data for AMP-X, demonstrating selectivity for p38α/β isoforms, compared to the known inhibitor SB203580.
Caption: Workflow for a luminescent-based p38 kinase inhibition assay.
Part 2: Confirming Target Engagement in a Cellular Environment
Demonstrating that AMP-X can enter a cell and physically bind to p38 MAPK is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11][12]
Expertise & Experience: The Principle of CETSA
CETSA is based on the principle that when a protein binds to a ligand (like AMP-X), its thermal stability increases.[13] This means the protein will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state. By measuring the amount of soluble p38 MAPK remaining after heating cells at various temperatures, we can detect a "thermal shift" in the presence of AMP-X, which is direct evidence of target engagement.[11][12]
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 human monocytes) to 80-90% confluency. Treat the cells with AMP-X (e.g., at 10x the biochemical IC50) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[11]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the intracellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples and analyze by Western blot using an antibody specific for p38 MAPK.
Trustworthiness: Visualizing the Thermal Shift
The Western blot results will generate a "melting curve." In the vehicle-treated samples, the p38 MAPK band intensity will decrease as the temperature increases. In the AMP-X-treated samples, this curve will shift to the right, indicating that more p38 MAPK remains soluble at higher temperatures due to the stabilizing effect of the compound binding.
References
- 1. Buy this compound | 7252-84-8 [smolecule.com]
- 2. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. apexbt.com [apexbt.com]
- 10. stemcell.com [stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Amino-6-methoxypyridazine: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Amino-6-methoxypyridazine are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves, lab coat, and appropriate respiratory protection. | [2][3] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes, and prevent dust formation. | [2][3] |
| Storage of Waste | Store in a cool, dry, well-ventilated area in a tightly sealed and properly labeled container, away from incompatible materials such as strong oxidizing agents. | [1][2] |
| Primary Disposal Method | Dispose of as hazardous chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [3] |
| Spill Procedure | For dry spills, sweep or shovel into an appropriate container for disposal, minimizing dust generation. For wet spills, absorb with inert material (e.g., sand, vermiculite) and collect for disposal. Wash the area with large amounts of water, preventing runoff into drains. | [1][2] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems. | [3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an authorized hazardous waste disposal service.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be segregated from other waste streams.
-
Use Appropriate Containers: Collect the waste in a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant). Indicate the date the waste was first added to the container.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[1][2]
Disposal of Empty Containers:
Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[3] Once decontaminated, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety guidelines and local, state, and federal regulations before handling and disposing of any chemical waste.
References
Personal protective equipment for handling 3-Amino-6-methoxypyridazine
Essential Safety and Handling Guide for 3-Amino-6-methoxypyridazine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 7252-84-8
-
Molecular Formula: C₅H₇N₃O
Personal Protective Equipment (PPE) Requirements
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Standards and Specifications | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical goggles. A face shield should be worn when there is a splash hazard.[1][2][3] | Conforms to EN 166 (EU) or NIOSH (US) standards.[1] | Prevents eye irritation and serious eye damage from dust or splashes.[2][3][4] |
| Hand Protection | Chemical-resistant, impervious gloves.[1][3] | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact and subsequent irritation.[2][3][4] |
| Body Protection | Protective clothing. Fire/flame resistant and impervious clothing is recommended.[1][3] | Wear suitable protective clothing to prevent skin exposure.[3] | Protects skin from accidental contact and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a full-face respirator or a dust respirator is necessary.[1][2][3] | In case of inadequate ventilation, wear respiratory protection compliant with 29 CFR 1910.134.[3] | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[2][3][4] |
Standard Operating Procedures
Adherence to standardized protocols for handling and disposal is critical for safety and compliance.
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of potential exposure.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Safe Handling Practices: Avoid generating dust.[1][2] Prevent all personal contact, including inhalation and contact with skin and eyes.[2] Keep containers securely sealed when not in use.[2]
-
Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[1][2] Store away from incompatible materials such as strong oxidizing agents.[2][3]
Accidental Release Measures
-
Evacuation: Evacuate personnel from the spill area.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
Decontamination: Thoroughly decontaminate the spill area and any equipment used.[2]
Disposal Plan
-
Waste Collection: Collect waste material in suitable, closed, and labeled containers.[1]
-
Authorized Disposal: Dispose of the chemical waste at an approved and licensed waste disposal facility.[3] A recommended method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[3]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Prohibited Disposal Methods: Do not dispose of this chemical in the sewer system unless it is a very small amount that has been treated and neutralized.[5] Open-air burning is strongly discouraged and should only be considered as a last resort in remote locations under controlled conditions.[5]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
